(10-Phenylanthracen-9-yl)boronic acid
Description
Properties
IUPAC Name |
(10-phenylanthracen-9-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20/h1-13,22-23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCPPWNSMAZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623823 | |
| Record name | (10-Phenylanthracen-9-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334658-75-2 | |
| Record name | (10-Phenylanthracen-9-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (10-phenylanthracen-9-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(10-Phenylanthracen-9-yl)boronic acid chemical properties
This compound is associated with several GHS hazard statements. [8]* Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [9][11]* Precautions: Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing protective gloves, safety glasses, and a lab coat. [11]Avoid inhalation of dust and direct contact with skin and eyes. [9]
Conclusion
This compound is a high-value chemical intermediate whose unique structural and electronic properties make it a powerful tool for chemists and material scientists. Its primary role in Suzuki-Miyaura coupling enables the straightforward synthesis of complex, polyaromatic systems with applications spanning from next-generation OLED displays to novel pharmaceutical scaffolds. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for leveraging its full potential in research and development.
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An In-depth Technical Guide to (10-Phenylanthracen-9-yl)boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Chemistry
(10-Phenylanthracen-9-yl)boronic acid is a polycyclic aromatic boronic acid that has emerged as a significant building block in the fields of materials science and medicinal chemistry. Its rigid, planar, and highly conjugated structure, derived from the fusion of a phenyl group with an anthracene core, imparts unique photophysical and electronic properties. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and key applications, with a focus on the practical insights relevant to researchers in organic synthesis and drug development.
The core value of this compound lies in its utility as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This allows for the precise incorporation of the large, fluorescent phenylanthracenyl moiety into more complex molecular architectures, enabling the fine-tuning of electronic properties in advanced materials and the construction of sterically demanding scaffolds in pharmacologically active compounds.[1][3]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a boronic acid group (-B(OH)₂) attached to the 9-position of the anthracene ring, with a phenyl group substituted at the 10-position. This arrangement results in a sterically hindered yet highly conjugated system.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 334658-75-2 | [4][5] |
| Molecular Formula | C₂₀H₁₅BO₂ | [4][6] |
| Molecular Weight | 298.14 g/mol | [4] |
| Appearance | White to off-white or light yellow powder/solid.[3][7] | |
| Solubility | Soluble in methanol and other common alcohol solvents; poorly soluble in water.[7] | |
| IUPAC Name | This compound | [4] |
| InChI Key | RVPCPPWNSMAZKR-UHFFFAOYSA-N | [5] |
Synthesis of this compound
The most common and efficient synthesis of this compound starts from the commercially available 9-bromo-10-phenylanthracene.[7] The general strategy involves a halogen-metal exchange followed by quenching with a borate ester and subsequent hydrolysis.
Generalized Synthetic Workflow
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from similar preparations)
This protocol is a representative example adapted from established procedures for the synthesis of aryl boronic acids and should be performed by trained chemists with appropriate safety precautions.
Step 1: Lithiation of 9-Bromo-10-phenylanthracene
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 9-bromo-10-phenylanthracene (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, typically a 1.6 M solution in hexanes, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the aryl lithium intermediate is often indicated by a color change.
Step 2: Borylation and Hydrolysis
-
To the cold aryl lithium solution, add triisopropyl borate (B(O-iPr)₃, 1.5 eq) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
Step 3: Work-up and Purification
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield pure this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a substrate in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is foundational in both academic and industrial settings for the synthesis of biaryls, conjugated polymers, and complex organic molecules.[1]
Mechanistic Rationale
The Suzuki coupling mechanism involves a catalytic cycle with a palladium(0) complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The phenylanthracenyl group is particularly effective in the transmetalation step due to the stability and reactivity of its carbon-boron bond, allowing for its efficient incorporation into target molecules.[1]
Applications in Drug Development and Materials Science
Organic Light-Emitting Diodes (OLEDs)
The large, conjugated system of the phenylanthracene core makes it an excellent chromophore. When incorporated into organic molecules, it can enhance thermal stability and tune the emissive properties, particularly for blue light emission which is critical for full-color displays.[3] this compound is used to synthesize these advanced materials, serving as a key intermediate for creating emitters, host materials, or charge-transporting layers in OLED devices.[2] The ability to form C-C bonds via Suzuki coupling allows for the systematic extension of conjugation and the attachment of various functional groups to optimize device performance.
Pharmaceutical Intermediates and Medicinal Chemistry
While specific drugs containing the (10-phenylanthracen-9-yl) moiety are not yet on the market, the use of boronic acids as intermediates in drug synthesis is widespread.[8] The phenylanthracene scaffold itself is a type of polycyclic aromatic hydrocarbon, a structural motif found in various biologically active molecules. Its planarity allows for potential intercalation with DNA, and its broad surface area can facilitate significant protein-ligand interactions. The boronic acid handle allows medicinal chemists to couple this large, rigid scaffold to other pharmacophores, creating novel compounds for screening in drug discovery programs.[2] Boronic acids themselves can also act as pharmacophores, for instance, by forming reversible covalent bonds with serine residues in enzyme active sites.
Safety, Handling, and a Critical Side Reaction: Protodeboronation
Laboratory Safety and Handling
This compound, like other aryl boronic acids, requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[9][10] Avoid dust formation.
-
Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere, as some boronic acids can be sensitive to air and moisture.[11]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9][12]
The Challenge of Protodeboronation
A common and often undesired side reaction in processes involving boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[13][14] This reaction consumes the starting material and can complicate purification.
Mechanism: Protodeboronation is often catalyzed by aqueous acid or base and is highly dependent on the pH of the reaction medium.[13] For many aryl boronic acids, the reaction is fastest at high pH, proceeding through a more reactive boronate anion intermediate.[15]
Mitigation Strategies:
-
Anhydrous Conditions: Performing reactions under strictly anhydrous conditions can suppress protodeboronation pathways that require water.
-
Use of Boronic Esters: Converting the boronic acid to an ester, such as a pinacol ester, can increase stability and reduce the rate of protodeboronation.[14][16] These esters can often be used directly in "anhydrous" Suzuki coupling protocols.
-
Reaction Optimization: Minimizing reaction time and temperature, and carefully selecting the base and solvent system can help to favor the desired cross-coupling over protodeboronation.
Conclusion
This compound is a high-value chemical intermediate whose utility is centered on its rigid, fluorescent, and sterically defined structure. Its primary role as a partner in Suzuki-Miyaura cross-coupling reactions has cemented its importance in the synthesis of advanced materials for OLEDs and as a versatile building block for complex molecules in pharmaceutical research. A thorough understanding of its synthesis, reactivity, and the management of potential side reactions like protodeboronation is essential for researchers looking to leverage its unique properties in their scientific endeavors.
References
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An In-depth Technical Guide to the Solubility of (10-Phenylanthracen-9-yl)boronic acid
This guide provides a comprehensive technical overview of the solubility characteristics of (10-Phenylanthracen-9-yl)boronic acid, a crucial intermediate in the development of advanced materials and pharmaceuticals.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for assessing its solubility, addressing the inherent challenges associated with boronic acids.
Introduction: The Significance of this compound
This compound is a versatile building block in organic synthesis.[1] Its large conjugated system, stemming from the phenylanthracene core, makes it a valuable component in the synthesis of materials for organic light-emitting diodes (OLEDs).[1][2] Furthermore, its utility as a pharmaceutical intermediate underscores the importance of understanding its physicochemical properties for applications in drug discovery and development.[1][3] The solubility of this compound is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for any solubility study.
| Property | Value | Source |
| CAS Number | 334658-75-2 | [4][5] |
| Molecular Formula | C₂₀H₁₅BO₂ | [5] |
| Molecular Weight | 298.15 g/mol | [5][6] |
| Appearance | White to light yellow solid powder | [2][6][7] |
| pKa | 8.59 ± 0.30 (Predicted) | [8] |
Qualitative Solubility Profile
Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, qualitative descriptions from various sources provide a general understanding of its solubility.
-
Good Solubility: The compound is reported to be soluble in methanol and other common alcohol solvents like ethanol.[2][4][8][9][10]
-
Poor Solubility: It is described as having poor solubility in water.[2]
This profile suggests that polar protic solvents are more effective at dissolving this compound than water. The large, nonpolar phenylanthracene core likely dominates its solubility behavior, favoring organic solvents over aqueous media.
Challenges in the Experimental Determination of Boronic Acid Solubility
The experimental determination of solubility for boronic acids, including this compound, presents unique challenges that researchers must consider to obtain accurate and reproducible data.
Dehydration and Boroxine Formation
A primary complicating factor is the propensity of boronic acids to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[11][12] This equilibrium between the boronic acid and its corresponding boroxine is influenced by factors such as the solvent, temperature, and the presence of water.[11] The formation of the less soluble boroxine can lead to an underestimation of the true solubility of the monomeric boronic acid.
Caption: Workflow for the dynamic method of solubility determination.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise format to facilitate comparison and interpretation.
Table for Solubility Data:
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Other Solvents | 25 | Experimental Value | Calculated Value |
The influence of solvent polarity on solubility should be analyzed. For arylboronic acids, solubility generally increases with the polarity of the solvent, with exceptions. [13]For instance, phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons. [13][14][15]
Conclusion
While quantitative solubility data for this compound is not yet widely available, this guide provides a robust framework for its determination. By understanding the inherent challenges associated with boronic acids and employing systematic experimental protocols, researchers can generate the critical data needed to advance the application of this important molecule in materials science and drug development. The methodologies outlined herein, grounded in established practices for analogous compounds, offer a clear path to elucidating the complete solubility profile of this compound.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of (10-Phenylanthracen-9-yl)boronic acid
Introduction
(10-Phenylanthracen-9-yl)boronic acid is a polycyclic aromatic hydrocarbon derivative of significant interest in the development of advanced materials and pharmaceuticals.[1][2] Its rigid, planar anthracene core, coupled with the versatile reactivity of the boronic acid moiety, makes it a valuable building block in organic synthesis, particularly in Suzuki coupling reactions for the construction of complex conjugated systems. These systems are often explored for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[1][2][3]
A thorough understanding of the structural and electronic properties of this compound is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive analytical toolkit for the unambiguous identification and purity assessment of this compound. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound, with its distinct aromatic regions, is the primary determinant of its spectroscopic signature. The molecule consists of a tricyclic anthracene core, a phenyl substituent at the 10-position, and a boronic acid group at the 9-position. This arrangement dictates a unique electronic environment for each proton and carbon atom, which is reflected in the NMR spectra. The vibrational modes of the various functional groups (aromatic C-H, C=C, B-O, and O-H) give rise to a characteristic IR spectrum, while the molecular weight and fragmentation patterns are elucidated by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity.
¹H NMR Spectroscopy: A Detailed Projection
The ¹H NMR spectrum of this compound is expected to be complex, with signals corresponding to the protons of the anthracene core and the phenyl group. The chemical shifts of aromatic protons are influenced by the ring current effect, leading to signals in the downfield region, typically between 7.0 and 9.0 ppm.[4][5]
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | m | 4H | Anthracene-H (peri positions) |
| ~7.2 - 7.8 | m | 9H | Anthracene-H & Phenyl-H |
| ~5.0 - 6.0 | br s | 2H | B(OH)₂ |
Note: This is a predicted spectrum. Actual chemical shifts and multiplicities may vary depending on the solvent and concentration.
Causality Behind Experimental Choices and Interpretation:
-
Solvent Selection: The choice of solvent is critical for obtaining a well-resolved ¹H NMR spectrum of a boronic acid. Boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, which can lead to broad and poorly resolved spectra. To mitigate this, a protic solvent such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) is often preferred over aprotic solvents like chloroform-d (CDCl₃). The protic solvent can break up the boroxine trimers through hydrogen bonding and exchange with the B(OH)₂ protons.
-
Aromatic Region: The protons on the anthracene core and the phenyl group will resonate in the aromatic region of the spectrum. Due to the substitution pattern, the symmetry of the anthracene core is broken, leading to a complex pattern of overlapping multiplets. The protons at the peri positions (1, 8, 4, and 5) of the anthracene are expected to be the most deshielded and appear at the lowest field.
-
Boronic Acid Protons: The two protons of the boronic acid hydroxyl groups are acidic and will appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In the presence of D₂O, this peak will disappear due to proton-deuterium exchange, a useful diagnostic tool for its identification.
¹³C NMR Spectroscopy: A Structural Fingerprint
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. With 20 carbon atoms in this compound, the proton-decoupled ¹³C NMR spectrum is expected to show a number of distinct signals in the aromatic region.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 150 | Quaternary C (C-B, C-Ph) |
| ~125 - 135 | Anthracene & Phenyl CH |
| ~120 - 125 | Anthracene CH |
Note: This is a predicted spectrum. Actual chemical shifts may vary depending on the solvent.
Expert Insights:
-
Quaternary Carbons: The carbon atom attached to the boronic acid group (C9) and the carbon atom attached to the phenyl group (C10) are quaternary and will likely appear at the downfield end of the aromatic region. The signal for the carbon attached to boron may be broader due to quadrupolar relaxation of the boron nucleus.
-
Symmetry Considerations: The substitution pattern breaks the C₂ᵥ symmetry of anthracene, meaning that all 14 carbons of the anthracene core could, in principle, be inequivalent. Similarly, the carbons of the phenyl group will show distinct signals.
-
DEPT Analysis: To aid in the assignment of the ¹³C NMR spectrum, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed. DEPT-135 and DEPT-90 experiments would differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in the aromatic region of this molecule) and quaternary carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the boronic acid moiety.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1600 - 1450 | Medium to Strong | Aromatic C=C stretch |
| ~1400 - 1300 | Strong | B-O stretch |
| ~900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Interpretation and Experimental Considerations:
-
O-H Stretching: The most prominent feature in the IR spectrum will be a broad and strong absorption band in the high-frequency region corresponding to the O-H stretching of the boronic acid group. The broadness of this peak is due to intermolecular hydrogen bonding.[1][6]
-
B-O Stretching: A strong band associated with the B-O stretching vibration is expected in the 1400-1300 cm⁻¹ region. This is a characteristic absorption for boronic acids.[7][8]
-
Aromatic Vibrations: The spectrum will also display characteristic absorptions for the aromatic rings, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Strong bands in the fingerprint region (900-675 cm⁻¹) due to C-H out-of-plane bending can sometimes provide information about the substitution pattern of the aromatic rings.
-
Sample Preparation: The IR spectrum can be obtained from a solid sample using KBr pellets or as a mull (e.g., Nujol). Solution-state IR spectroscopy is also possible, and changes in the O-H stretching band upon dilution can provide further evidence of hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also offer structural insights through the analysis of fragmentation patterns.
Expected Mass Spectrometric Data
| m/z | Interpretation |
| 298.12 | [M]⁺, Molecular ion (for C₂₀H₁₅¹¹BO₂) |
| 280.11 | [M-H₂O]⁺ |
| 254.12 | [M-B(OH)₂]⁺ |
Trustworthiness of the Protocol and Data Interpretation:
-
Ionization Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable soft ionization techniques for this compound. ESI-MS may be particularly useful for analyzing samples from solution.[9]
-
Molecular Ion: The mass spectrum should show a clear molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization mode) corresponding to the molecular weight of this compound (298.15 g/mol ).[10][11][12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Isotopic Pattern: Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). This will result in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments, with the [M]⁺ peak being the most abundant and a smaller [M-1]⁺ peak.
-
Fragmentation: Boronic acids are known to undergo dehydration under mass spectrometric conditions, so a peak corresponding to the loss of water ([M-H₂O]⁺) is likely to be observed.[13] Fragmentation may also involve the cleavage of the C-B bond, leading to the loss of the boronic acid group.[13][14] The study of fragmentation patterns can be aided by tandem mass spectrometry (MS/MS).[13]
Visualizing the Structure-Spectra Relationship
To better understand the relationship between the molecular structure and the expected spectroscopic data, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Recommended experimental workflow for the synthesis and spectroscopic characterization.
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. While obtaining pristine spectra, particularly NMR, can be challenging due to the nature of boronic acids, careful selection of experimental parameters allows for the unambiguous structural elucidation of this important synthetic building block. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this compound, enabling them to confidently assess the identity and purity of their materials.
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The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Molecules. [Link]
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Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1969). Canadian Journal of Chemistry. [Link]
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). Journal of the American Society for Mass Spectrometry. [Link]
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Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. (2015). Journal of Materials Chemistry C. [Link]
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Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (2015). Chalmers University of Technology. [Link]
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An In-depth Technical Guide to (10-Phenylanthracen-9-yl)boronic acid (CAS: 334658-75-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(10-Phenylanthracen-9-yl)boronic acid is a pivotal organoboron compound widely utilized as a synthetic intermediate in advanced materials science and pharmaceutical development. Its defining feature is a large, rigid, and highly conjugated aromatic system derived from the 10-phenylanthracene core. This structure imparts unique photophysical properties, making it an indispensable building block for high-performance Organic Light-Emitting Diodes (OLEDs). Furthermore, its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, provides a robust platform for the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, an exploration of its reactivity and core applications, and essential safety and handling procedures.
Introduction and Significance
At the intersection of materials science and organic synthesis lies this compound, a compound whose value is intrinsically linked to its structure. The fusion of a phenyl group to the 9-position of an anthracene ring creates a sterically hindered and electronically rich scaffold. The boronic acid functional group at the 10-position serves as a versatile chemical handle, enabling the covalent attachment of this desirable moiety onto other molecules.
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This reaction's mild conditions and high functional group tolerance have made it a cornerstone of modern synthetic chemistry. By employing this compound, researchers can precisely introduce the bulky, fluorescent phenylanthracenyl group, a critical step in tuning the electronic and photophysical properties of target molecules.[1][2] Its applications are therefore prominent in fields demanding tailored molecular structures, such as the development of next-generation OLED displays and the synthesis of complex drug candidates.[3][4]
Physicochemical Properties and Characterization
This compound is typically supplied as a very light yellow or off-white solid powder.[2][5] Ensuring high purity of the material is critical, as impurities can poison the catalyst in cross-coupling reactions, leading to reduced yields and complex purification procedures.[1]
| Property | Value | Source(s) |
| CAS Number | 334658-75-2 | [4][6][7] |
| Molecular Formula | C₂₀H₁₅BO₂ | [3][6][7] |
| Molecular Weight | 298.14 g/mol | [6][7][8] |
| Appearance | White to off-white solid powder | [4][5][6] |
| Solubility | Soluble in methanol; poorly soluble in water | [2][4][6][9] |
| Density | ~1.27 g/cm³ | [6][9] |
| Storage | Store in a dry, dark, cool place; Light sensitive | [6][9][10] |
Standard analytical techniques for confirming the identity and purity of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[11]
Synthesis and Purification
The most widely utilized and efficient synthesis of this compound begins with the commercially available precursor, 9-bromo-10-phenylanthracene.[2][4][6] The methodology is a classic example of a lithium-halogen exchange followed by borylation.
Synthetic Workflow
The process involves two main steps:
-
Lithiation: The bromine atom on the anthracene core is exchanged with lithium using a strong organolithium base, typically n-butyllithium (n-BuLi). This step must be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) at low temperatures to prevent side reactions.
-
Borylation & Hydrolysis: The resulting aryl lithium intermediate, a potent nucleophile, is quenched with a borate ester, such as triisopropyl borate or trimethyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Organic Electronics (OLEDs)
The 10-phenylanthracene scaffold is highly sought after for OLED materials due to its high thermal stability, excellent fluorescence quantum yield, and deep blue emission potential. [3][5]By incorporating this moiety into larger conjugated systems via Suzuki coupling, scientists can develop:
-
Efficient Emitters: Molecules that serve as the light-emitting layer in OLED devices. The rigid structure helps minimize non-radiative decay pathways, leading to brighter and more efficient displays. [3]* Host Materials: Materials that form the matrix for dopant emitters in phosphorescent OLEDs (PhOLEDs).
-
Transport Layer Materials: The large aromatic system can facilitate charge transport (holes or electrons) within the device stack.
The ability to strategically place the bulky 10-phenylanthracene group allows for fine-tuning of intermolecular interactions, preventing aggregation-caused quenching and improving device lifetime and efficiency. [12]
Application in Pharmaceutical and Fine Chemical Synthesis
In drug discovery and development, the Suzuki reaction is a key tool for constructing complex molecular frameworks. 1boronic acid serves as a valuable building block for introducing a large, hydrophobic, and rigid substituent. [3]This can be crucial for modulating a drug candidate's binding affinity to a biological target, improving its pharmacokinetic profile, or creating fluorescent probes for diagnostic applications.
Safety and Handling
This compound requires careful handling due to its potential health effects. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Identification:
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [10][14] * Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [10][13][14] * Handling: Avoid breathing dust. [14]Prevent dust formation and dispersion. Wash hands and face thoroughly after handling. [10][14] * Storage: Keep the container tightly closed and store in a dry, cool, and dark place, as the material is light-sensitive. [6][9][10]Store away from incompatible materials such as strong oxidizing agents. [10]
-
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [10][14] * Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice. [10][14] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [14]
-
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in both materials science and medicinal chemistry. Its robust synthesis and versatile reactivity, particularly in the Suzuki-Miyaura coupling, provide a reliable method for integrating the unique properties of the 10-phenylanthracene core into novel functional molecules. For researchers aiming to design next-generation OLEDs or construct complex pharmaceutical agents, a thorough understanding of this compound's properties, handling, and reactivity is essential for success.
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The Advent and Evolution of Anthracene-Based Boronic Acids: A Technical Guide for Advanced Research
Abstract
The conjugation of the boronic acid functional group with the fluorescent anthracene core has given rise to a versatile class of molecules that have significantly impacted the fields of chemical sensing, materials science, and drug development. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, photophysical properties, and applications of anthracene-based boronic acids. We will explore the foundational research that established these compounds as pivotal tools for molecular recognition, particularly for carbohydrates, and delve into the mechanistic principles governing their unique fluorescent responses. Furthermore, this guide will detail synthetic methodologies, present key quantitative data, and outline experimental protocols to provide researchers, scientists, and drug development professionals with a thorough understanding and practical framework for utilizing these remarkable compounds.
Genesis of a Powerful Partnership: A Historical Perspective
The story of anthracene-based boronic acids is a tale of two distinct chemical entities, each with a rich history, that were ingeniously combined to create a powerful new tool for science. Anthracene, a polycyclic aromatic hydrocarbon, was first isolated from coal tar in 1832 by French chemists Jean-Baptiste Dumas and Auguste Laurent.[1] For much of its history, it was primarily used as a precursor for dyes.[1] Boronic acids, on the other hand, were first reported in 1860 by Edward Frankland.[2] These compounds, characterized by a carbon-boron bond, were initially of academic interest but later found extensive use in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[3]
The true potential of combining these two moieties was not realized until the early 1990s with the advent of fluorescent chemosensors. A seminal 1992 paper by Juyoung Yoon and Anthony W. Czarnik in the Journal of the American Chemical Society is widely recognized as the first report of an anthracene-based boronic acid as a fluorescent sensor for carbohydrates.[4][5] They demonstrated that 2-anthrylboronic acid could signal the presence of polyols in water through a change in its fluorescence, a phenomenon they termed "chelation-enhanced quenching".[5][6][7]
This groundbreaking work laid the foundation for a new field of research. Shortly after, in 1994, the research group of Seiji Shinkai, in collaboration with Tony D. James, further advanced the field by developing an anthracene-based boronic acid sensor that incorporated an aminomethyl group.[4][8] This structural modification led to a significant "turn-on" fluorescence response upon binding to saccharides, a more desirable outcome for sensing applications.[8] They proposed a photoinduced electron transfer (PET) mechanism to explain this observation, where the lone pair of electrons on the nitrogen atom quenches the anthracene fluorescence, and upon binding of a diol to the boronic acid, this quenching is inhibited, leading to an increase in fluorescence.[8][9] These pioneering studies by the Czarnik and Shinkai groups ignited a wave of research into the design and application of anthracene-based boronic acids that continues to this day.
The Art of Synthesis: Crafting the Molecular Architecture
The synthesis of anthracene-based boronic acids typically involves the introduction of a boronic acid or boronate ester group onto the anthracene scaffold. The most common precursor is a halogenated anthracene, such as 9-bromoanthracene.[3][10]
General Synthetic Route to 9-Anthraceneboronic Acid
A widely used method for the synthesis of 9-anthraceneboronic acid involves a lithium-halogen exchange followed by reaction with a trialkyl borate.[3][10]
Experimental Protocol:
-
Bromination of Anthracene: Anthracene is first brominated to produce 9-bromoanthracene. This can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane.[3]
-
Lithiation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), 9-bromoanthracene is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF). The solution is cooled to a low temperature, typically -78 °C.[3]
-
Boron Introduction: An organolithium reagent, such as n-butyllithium, is added dropwise to the solution, resulting in a lithium-halogen exchange to form 9-anthryllithium. Following this, a trialkyl borate, like trimethyl borate or triisopropyl borate, is added to the reaction mixture.[5][10]
-
Hydrolysis: The reaction is allowed to warm to room temperature and then quenched with an acidic aqueous solution (e.g., dilute HCl). This hydrolysis step converts the boronate ester intermediate into the desired boronic acid.[3][5]
-
Purification: The crude product is then extracted with an organic solvent, dried, and purified, typically by recrystallization, to yield the final 9-anthraceneboronic acid as a solid.[3][5]
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for 9-anthraceneboronic acid.
Unveiling the Luminescence: Photophysical Properties and Sensing Mechanisms
The utility of anthracene-based boronic acids as chemosensors stems from their remarkable photophysical properties. Anthracene itself is a well-known fluorophore, exhibiting a characteristic blue fluorescence under UV light.[1] The introduction of a boronic acid group, often in conjunction with other functional groups, allows for the modulation of this fluorescence in response to the binding of an analyte.
Key Photophysical Mechanisms
Two primary mechanisms govern the fluorescence changes observed in these systems:
-
Photoinduced Electron Transfer (PET): As proposed by Shinkai and James, in many anthracene-boronic acid sensors, a nearby electron-donating group, such as an amine, can quench the fluorescence of the excited anthracene through PET.[8][9] The binding of a diol to the boronic acid alters the electronic properties of the molecule, often through a change in the interaction between the boron and the amine. This can disrupt the PET process, leading to a "turn-on" of fluorescence.[8][9]
-
Internal Charge Transfer (ICT): In some designs, the boronic acid group is directly conjugated to the anthracene fluorophore.[11] In these systems, the binding of an analyte can alter the electron density distribution in the excited state, leading to a shift in the emission wavelength. This is known as an internal charge transfer mechanism.[11][12]
Diagram of the PET Sensing Mechanism:
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A Theoretical Deep Dive into (10-Phenylanthracen-9-yl)boronic acid: Bridging Molecular Architecture and Functional Applications
This technical guide provides an in-depth exploration of the theoretical underpinnings of (10-Phenylanthracen-9-yl)boronic acid, a molecule of significant interest in advanced materials science and drug development. By leveraging computational chemistry, we can elucidate the electronic and structural properties that govern its reactivity and photophysical behavior. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this versatile compound.
Introduction: The Significance of a Unique Molecular Scaffold
This compound is a unique aromatic organic compound characterized by a large, conjugated system derived from its phenylanthracene core.[1] This structural feature is the primary determinant of its notable luminescent and electronic properties.[1] The presence of the boronic acid functional group further enhances its utility, enabling its use as a versatile building block in a variety of chemical reactions, most notably the Suzuki coupling.[1][2]
The primary applications for this molecule lie in the development of Organic Light-Emitting Diodes (OLEDs) and as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] In the realm of OLEDs, the ability to fine-tune the degree of conjugation within the molecule allows for precise control over its luminescent properties, contributing to the creation of brighter and more efficient displays.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 334658-75-2 | [2] |
| Molecular Formula | C20H15BO2 | [2] |
| Molecular Weight | 298.14 g/mol | PubChem |
| Appearance | Off-white to light yellow solid powder | [1][2] |
| Solubility | Soluble in methanol and ethanol; poor in water | [1] |
Theoretical Framework: Unveiling Electronic Structure and Reactivity
A thorough understanding of the electronic properties of this compound is paramount to predicting its behavior in various applications. Computational methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine its molecular orbitals and predict its photophysical characteristics.
Frontier Molecular Orbitals: The Key to Electronic Behavior
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's electronic properties and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally correlates with higher chemical reactivity and the ability to absorb longer wavelengths of light.
For this compound, the HOMO and LUMO are expected to be primarily localized on the extensive π-system of the phenylanthracene core. This delocalization of electrons across the aromatic rings is responsible for its characteristic UV-Vis absorption and fluorescence properties.
Diagram 1: Conceptual Workflow for Theoretical Analysis
Caption: A conceptual workflow for the theoretical analysis of this compound.
Computational Methodology: A Self-Validating System
To obtain reliable theoretical data, a robust computational protocol is essential. The following outlines a standard approach for the theoretical investigation of this compound:
-
Geometry Optimization: The initial step involves optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p).
-
Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.
-
Electronic Properties: With the optimized geometry, single-point energy calculations can be performed to determine the HOMO and LUMO energies and visualize the corresponding orbitals.
-
Spectroscopic Simulation: Time-dependent DFT (TD-DFT) can be employed to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions responsible for its optical properties.
Application in OLEDs: A Molecular Design Perspective
The suitability of this compound as an OLED material stems from its high fluorescence quantum yield and the tunability of its emission color.[1] The large conjugated system allows for efficient light emission, a critical requirement for high-performance OLEDs.
Theoretical modeling plays a crucial role in the rational design of new OLED materials based on this scaffold. By computationally screening derivatives with different substituents on the phenyl or anthracene rings, it is possible to predict how these modifications will affect the HOMO-LUMO gap and, consequently, the emission wavelength. This in-silico approach significantly accelerates the discovery of novel materials with desired properties.
Role as a Chemical Sensor: The Boronic Acid Functionality
Boronic acids are well-known for their ability to reversibly bind with diols, such as saccharides. This interaction forms the basis of their application in chemical sensors. The binding event can induce a change in the photophysical properties of the molecule, such as a shift in its fluorescence emission, allowing for the detection of the target analyte.
The phenylanthracene core of this compound provides a sensitive fluorescent reporter for these binding events. Theoretical studies can model the interaction between the boronic acid group and various diols, helping to predict the selectivity and sensitivity of a potential sensor.
Diagram 2: Sensing Mechanism of this compound
Caption: The sensing mechanism of this compound with a diol analyte.
Experimental Protocol: Synthesis and Characterization
While this guide focuses on theoretical studies, a robust theoretical model must be validated by experimental data. The following is a generalized protocol for the synthesis of this compound.
Synthesis of this compound
The most common and efficient synthesis route starts from 9-bromo-10-phenylanthracene.[1][3]
-
Lithiation: 9-bromo-10-phenylanthracene is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). A strong base, such as n-butyllithium, is added dropwise to facilitate the lithium-halogen exchange, forming the corresponding aryl lithium reagent.[1][3]
-
Borylation: A borate ester, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture.[1][3] The aryl lithium reagent acts as a nucleophile, attacking the boron atom.
-
Hydrolysis: The reaction is quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). This hydrolyzes the boronate ester to yield the final product, this compound.[1][3]
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to achieve the high purity required for its applications.[2]
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity. Standard techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify the functional groups present.
-
UV-Vis and Fluorescence Spectroscopy: To characterize its photophysical properties.
Conclusion and Future Outlook
This compound is a molecule with significant potential in materials science and medicinal chemistry. Theoretical studies, grounded in computational chemistry, provide invaluable insights into its electronic structure and reactivity, guiding the design of new materials and sensors. The synergy between theoretical prediction and experimental validation will continue to be a powerful driver of innovation in these fields. Future research will likely focus on the development of novel derivatives with enhanced properties for specific applications, further expanding the utility of this versatile molecular scaffold.
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An In-Depth Technical Guide to the Physical Characteristics of (10-Phenylanthracen-9-yl)boronic Acid Powder
This guide provides a comprehensive technical overview of the essential physical characteristics of (10-Phenylanthracen-9-yl)boronic acid powder (CAS No: 334658-75-2). Designed for researchers, chemists, and materials scientists, this document synthesizes critical data with field-proven methodologies to ensure a thorough understanding of this key organic intermediate. The insights and protocols herein are structured to support applications ranging from advanced materials science, such as the fabrication of Organic Light-Emitting Diodes (OLEDs), to the synthesis of complex pharmaceutical compounds.
Introduction: The Significance of this compound
This compound is an aromatic boronic acid featuring a large, conjugated system composed of a phenyl group attached to an anthracene core. This unique structure makes it an invaluable building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility stems from its ability to introduce the rigid and photophysically active phenylanthracene moiety into larger molecular architectures, thereby tuning the electronic and luminescent properties of the final materials.[1] A precise understanding of its physical properties is paramount for consistent reaction outcomes, process optimization, and the rational design of new functional materials.
Core Physicochemical & Macroscopic Properties
The foundational properties of a chemical powder dictate its handling, storage, and behavior in various solvent systems.
General Properties
A summary of the key physicochemical data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 334658-75-2 | [2][3][4] |
| Molecular Formula | C₂₀H₁₅BO₂ | [2][3][4] |
| Molecular Weight | 298.15 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Density | ~1.27 g/cm³ | [5] |
| Predicted Boiling Point | 521.3 ± 53.0 °C at 760 mmHg | [1][5] |
Solubility Profile
The solubility of a reagent is critical for selecting appropriate reaction and purification solvents. This compound exhibits solubility characteristics typical of large, aromatic organic compounds.
| Solvent Class | Representative Solvents | Solubility | Rationale & Insight |
| Alcohols | Methanol, Ethanol | Good | The polar hydroxyl group of the alcohols can interact with the boronic acid moiety, facilitating dissolution.[1] Methanol is a commonly cited solvent.[5] |
| Ethers & Ketones | THF, Diethyl Ether, Acetone | Moderate to Good | Phenylboronic acids generally show high solubility in ethers and ketones. These solvents offer a balance of polarity suitable for dissolving the compound without reacting with it.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are effective for many organic compounds but should be chosen based on downstream reaction compatibility. |
| Aromatic | Toluene, Xylene | Moderate | Often used in Suzuki coupling reactions where the boronic acid is a reagent. Solubility is typically sufficient at reaction temperatures. |
| Apolar Alkanes | Hexane, Heptane | Poor | The high polarity of the boronic acid group and the rigid aromatic structure prevent effective solvation by nonpolar solvents. |
| Aqueous | Water | Poor | The large, hydrophobic phenylanthracene backbone dominates the molecule's character, leading to poor water solubility.[1] |
Solid-State Characterization: Crystallinity and Thermal Behavior
The solid-state properties of the powder, including its crystallinity and thermal stability, directly impact its reactivity, dissolution rate, and shelf-life.
Crystallinity Assessment via Powder X-Ray Diffraction (PXRD)
Causality: PXRD is the definitive technique for confirming the long-range molecular order of the material. A crystalline powder will produce a distinct diffraction pattern of sharp peaks, whereas an amorphous solid yields a broad, featureless halo. This distinction is critical because the crystalline form represents the most thermodynamically stable state, ensuring consistent properties batch-to-batch. Amorphous content can lead to variations in solubility and reactivity.[7][8]
-
Sample Preparation: Gently grind a small amount (~10-20 mg) of the powder with a mortar and pestle to ensure random crystal orientation. Load the powder into a low-background sample holder, using a glass slide to press the surface flat and flush with the holder's rim.[7]
-
Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.54 Å).
-
Data Acquisition: Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: Process the resulting diffractogram to identify the angular positions (2θ) and intensities of the diffraction peaks. This pattern serves as a unique "fingerprint" for the crystalline phase of this compound.
Thermal Properties via DSC and TGA
Thermal analysis is essential to define the material's stability and identify key phase transitions.
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of its melting point. The melting point is a fundamental indicator of purity; impurities typically depress and broaden the melting endotherm.
Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as a function of temperature.[9] This is crucial for determining the onset of thermal decomposition, which defines the upper-temperature limit for safe handling and use in reactions. It can also quantify residual solvent or moisture content.[9][10]
-
Sample Preparation: Accurately weigh 3-5 mg of the powder into an aluminum TGA/DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
TGA Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).[11]
-
Record the mass loss as a function of temperature.
-
-
DSC Method:
-
Equilibrate at 30 °C.
-
Ramp the temperature to a point well above the expected melt (e.g., 250 °C) at 10 °C/min under nitrogen.
-
Record the heat flow. The peak of the endothermic event corresponds to the melting point.
-
Spectroscopic Characterization for Structural Verification
Spectroscopic techniques are indispensable for confirming the molecular structure and identity of this compound. While specific spectral data can be obtained from suppliers, understanding the expected features is key for independent verification.[12][13]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a complex series of multiplets in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the anthracene and phenyl rings. The two protons of the -B(OH)₂ group may appear as a broad singlet, which is often exchangeable with D₂O.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational modes to look for include a strong, broad O-H stretch around 3300-3400 cm⁻¹ (characteristic of the boronic acid), a sharp B-O stretching vibration near 1350 cm⁻¹, and multiple C=C stretching peaks in the 1400-1600 cm⁻¹ region, indicative of the aromatic framework.
-
UV-Vis (Ultraviolet-Visible Spectroscopy): Due to its extensive conjugated π-system, the compound is expected to exhibit strong UV absorption. The spectrum, typically run in a solvent like methanol or DCM, should show fine-structured absorption bands characteristic of the anthracene chromophore.
Handling and Storage Recommendations
Proper handling and storage are crucial to maintain the integrity and purity of the powder.
-
Light Sensitivity: The compound is noted to be light-sensitive.[14] Exposure to UV light can potentially lead to photochemical degradation. It should always be stored in amber vials or opaque containers.
-
Atmosphere and Temperature: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent dehydration of the boronic acid to its anhydride form. Storage in a cool, dry place, such as a refrigerator or desiccator, is recommended.
-
Chemical Incompatibility: Avoid contact with strong oxidizing agents.
Conclusion
This compound is a crystalline powder whose physical properties are well-suited for its role as a versatile synthetic intermediate. Its defined solubility profile, crystalline nature, and thermal limits are key parameters that must be understood and controlled by researchers. The methodologies outlined in this guide provide a robust framework for the consistent characterization of this compound, ensuring its effective and reliable application in the development of next-generation pharmaceuticals and advanced organic electronic materials.
References
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Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Illinois Urbana-Champaign. Available at: [Link]
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10-Phenylanthracene-9-boronic acid. (2024). ChemBK. Available at: [Link]
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McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). National Renewable Energy Laboratory. Available at: [Link]
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What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). (2021). Particle Technology Labs. Available at: [Link]
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Thermogravimetric Analysis (TGA)/ Differential Scanning Calorimetry (DSC). (2023). ALS Testing Services (Thailand) Co., Ltd. Available at: [Link]
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Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. (2024). AIP Publishing. Available at: [Link]
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This compound | CAS 334658-75-2. (n.d.). Molbase. Available at: [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]
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Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Cardiff University. Available at: [Link]
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Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (2020). MDPI. Available at: [Link]
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This compound. (n.d.). PubChem. Available at: [Link]
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Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Available at: [Link]
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10-Phenylanthracene-9-boronic acid, 98%. (n.d.). Fisher Scientific. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with (10-Phenylanthracen-9-yl)boronic Acid
This guide provides an in-depth technical overview and detailed protocols for utilizing (10-Phenylanthracen-9-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Tailored for researchers, medicinal chemists, and materials scientists, this document elucidates the reaction's mechanistic underpinnings, explains the rationale behind procedural steps, and offers a robust framework for successful synthesis.
Foundational Principles: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its power to forge carbon-carbon (C-C) bonds with high efficiency and exceptional functional group tolerance.[1][2] Developed in the late 1970s, this palladium-catalyzed reaction couples an organoboron species (like a boronic acid) with an organic halide or pseudohalide.[3][4][5] Its significance in constructing biaryl and conjugated systems, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials, was recognized with the 2010 Nobel Prize in Chemistry.[3]
The subject of this guide, This compound , is a sterically demanding yet highly valuable building block. Its large, rigid, and conjugated polycyclic aromatic structure makes it a prime candidate for synthesizing materials for Organic Light-Emitting Diodes (OLEDs) and as a key intermediate for complex pharmaceutical compounds.[6][7][8] The successful coupling of this reagent hinges on a nuanced understanding of the catalytic cycle and careful optimization of reaction parameters.
The Engine of Synthesis: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][9] Understanding these fundamental steps is critical for troubleshooting and optimizing the reaction.
The three key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.[10][11][12]
-
Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species.[1][13][14] this compound's efficacy is tied to the stability and reactivity of its carbon-boron bond during this transfer.[6]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex are coupled, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11][12]
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Application Notes & Protocols: (10-Phenylanthracen-9-yl)boronic acid in Organic Light-Emitting Diodes (OLEDs)
Abstract: This document provides a comprehensive technical guide for researchers and material scientists on the application of (10-Phenylanthracen-9-yl)boronic acid as a critical building block for advanced materials in Organic Light-Emitting Diodes (OLEDs). We delve into the causality behind its utility, detailing its role in synthesizing high-performance host and emitter molecules. This guide offers field-proven, step-by-step protocols for material synthesis via Suzuki coupling, subsequent material characterization, and the fabrication and testing of multilayer OLED devices.
Foundational Principles: The Strategic Value of the Phenylanthracene Core
This compound (CAS: 334658-75-2) is not typically used as an active layer in OLEDs itself. Instead, it serves as a pivotal precursor in the synthesis of more complex organic semiconductors.[1][2] Its value is derived from the unique combination of the bulky, highly fluorescent 10-phenylanthracene core and the synthetically versatile boronic acid functional group.
-
The Anthracene Moiety: Anthracene derivatives are renowned for their high photoluminescence quantum yields (PLQY), making them excellent candidates for blue light emission.[3] The rigid, polycyclic aromatic structure provides good thermal and electronic stability.
-
The 9,10-Substitution Pattern: Attaching a phenyl group at the 10-position and using the 9-position for further functionalization creates a sterically hindered, non-planar structure. This bulky "scaffolding" is critical for solid-state applications, as it effectively disrupts intermolecular π-π stacking. This suppression of aggregation prevents self-quenching of the excited state, leading to efficient and stable electroluminescence in the solid film.[3]
-
The Boronic Acid Handle: The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][4] This provides a reliable and efficient chemical pathway to covalently bond the phenylanthracene unit to other molecular fragments (e.g., hole-transporting units, electron-transporting units, or other chromophores), enabling the precise construction of molecules with tailored optoelectronic properties.[5]
Below is the molecular structure of this key building block.
Caption: Molecular Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 334658-75-2 | [6][7] |
| Molecular Formula | C₂₀H₁₅BO₂ | [6][8] |
| Molecular Weight | 298.14 g/mol | [8] |
| Appearance | Off-white to light yellow powder/solid | [6] |
| Purity | Typically >99% (via HPLC) for OLED applications | [6] |
| Solubility | Soluble in methanol, ethanol; Insoluble in water | [2][9] |
| Storage | Store in a cool, dry, dark, and ventilated place under an inert atmosphere | [6][9][10] |
Protocol: Synthesis of a Blue Host Material via Suzuki Coupling
This protocol describes the synthesis of a novel host material, 9-(10-phenylanthracen-9-yl)SBFF (BH-9PA) , using this compound and a halogenated spiro-compound precursor, as demonstrated in the literature.[3][11] This reaction is a cornerstone of modern materials synthesis for OLEDs.
Expertise & Causality:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for Suzuki couplings. The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl halide.
-
Base: An aqueous solution of Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) is used. The base is essential for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System: A biphasic mixture of an organic solvent (like Toluene) and water is used. The organic reactants and catalyst reside primarily in the organic phase, while the inorganic base is in the aqueous phase. The reaction occurs at the interface, and vigorous stirring is crucial to maximize the reaction rate.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon). This is critical because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the reaction.
Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, combine 9-bromo-SBFF (1.0 eq), this compound (1.2-1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Solvent Addition & Degassing: Add the solvent mixture (e.g., Toluene:Ethanol:Water).[4] Bubble nitrogen or argon gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 eq), to the mixture. The solution may change color.
-
Reaction: Heat the reaction mixture to reflux (typically 65-90 °C) with vigorous stirring under a continuous positive pressure of nitrogen. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.
-
Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and add dichloromethane (DCM) or ethyl acetate to dissolve the product. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Initial Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). Purify the resulting crude solid by column chromatography on silica gel.
-
Final Purification (Critical for OLEDs): The material must be purified to >99.5% purity for device applications. The gold standard for this is gradient sublimation under high vacuum (<10⁻⁵ Torr). This process removes residual catalyst, solvents, and organic impurities that can act as charge traps or quenching sites in a device.
Protocol: Material Characterization
Before device fabrication, the synthesized material must be rigorously characterized to validate its structure and properties.
| Analysis Technique | Purpose & Expected Outcome |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure and purity of the synthesized molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight, confirming the successful coupling reaction. |
| UV-Visible Spectroscopy | Measures the absorption spectrum in solution and as a thin film to determine the optical bandgap. |
| Photoluminescence (PL) Spectroscopy | Measures the emission spectrum to identify the color of light produced and to calculate the PLQY. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels, which are crucial for designing the energy-level cascade in the OLED device architecture. |
| Thermogravimetric Analysis (TGA) | Measures the decomposition temperature (Td), indicating the material's thermal stability for vacuum processing and device operation. |
| Differential Scanning Calorimetry (DSC) | Identifies the glass transition temperature (Tg), which relates to the morphological stability of the amorphous thin film. |
Protocol: OLED Device Fabrication and Testing
This protocol outlines the fabrication of a multilayer blue OLED using the newly synthesized material as a host in the emissive layer.
Expertise & Causality:
-
Vacuum Deposition: Thermal evaporation under high vacuum (<10⁻⁶ Torr) is the standard method for depositing organic thin films. This prevents contamination from the atmosphere and allows for precise control over film thickness.
-
Layered Structure: Each layer in the OLED stack performs a specific function (injection, transport, or emission of charge carriers). The energy levels (HOMO/LUMO) of adjacent layers must be well-aligned to ensure efficient charge injection and transport to the emissive layer where they recombine to produce light.
Caption: Typical multilayer OLED device stack incorporating the new material.
Step-by-Step Methodology:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates in an oven and then treat with UV-Ozone or Oxygen Plasma immediately before loading into the vacuum chamber to increase the ITO work function and remove organic residues.
-
Vacuum Chamber Pump-down: Load the cleaned substrates and the high-purity (>99.5%) organic materials into a high-vacuum thermal evaporation system. Pump the chamber down to a base pressure of <5 x 10⁻⁷ Torr.
-
Layer Deposition: Sequentially deposit the organic layers by resistive heating of the materials in crucibles. A typical device structure could be:
-
Cathode Deposition: Deposit the cathode without breaking vacuum. This typically consists of a thin Electron Injection Layer (EIL) like Lithium Fluoride (LiF) (~1 nm) followed by a thicker layer of Aluminum (Al) (~100 nm).
-
Encapsulation: Immediately transfer the completed device from the vacuum chamber into a nitrogen-filled glovebox. Encapsulate the device using a UV-cured epoxy and a glass lid to protect the sensitive organic materials and cathode from degradation by atmospheric oxygen and moisture.
Device Performance Testing
The encapsulated device is then tested in ambient conditions using a source measure unit and a calibrated spectrometer.
-
Current Density-Voltage-Luminance (J-V-L): Measure the electrical and optical output characteristics.
-
Electroluminescence (EL) Spectrum: Record the emission spectrum at a given voltage to determine the color coordinates (CIE 1931).
-
Efficiency Calculation: From the J-V-L data, calculate the key performance metrics:
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.
-
Luminous Efficacy (cd/A): A measure of light output per unit of current.
-
Power Efficacy (lm/W): A measure of light output per unit of electrical power consumed.
-
For a device using a host material derived from this compound, strong performance can be expected. For example, reported devices have shown blue emission with luminance efficiencies in the range of 6.5 - 7.0 cd/A.[3][11]
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Gong, M., Lee, H., & Jeon, Y. (2010). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Journal of Materials Chemistry, 20(47), 10735-10746. ResearchGate. [Link]. Accessed January 7, 2026.
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Gong, M., Lee, H., & Jeon, Y. (2010). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Journal of Materials Chemistry, 20, 10735-10746. Royal Society of Chemistry. [Link]. Accessed January 7, 2026.
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S. Al-Ghamdi, et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports. [Link]. Accessed January 7, 2026.
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Protocol for using (10-Phenylanthracen-9-yl)boronic acid in cross-coupling
An Application Guide to the Suzuki-Miyaura Cross-Coupling of (10-Phenylanthracen-9-yl)boronic acid
Introduction: The Utility of a Sterically Demanding Building Block
This compound is a specialized organoboron compound valued for its large, rigid, and conjugated polycyclic aromatic hydrocarbon (PAH) structure. Its primary application in modern organic synthesis is as a key building block for advanced materials and complex molecules, particularly in the fields of organic electronics (such as OLEDs) and pharmaceutical development.[1][2] The phenylanthracenyl moiety, when incorporated into a larger molecular framework, can impart unique photophysical properties, thermal stability, and specific three-dimensional conformations.[2][3]
The principal reaction for leveraging this building block is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed process enables the formation of carbon-carbon (C-C) bonds between organoboron compounds and organic halides or pseudohalides.[5][6] Its widespread adoption is due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid starting materials.[7][8]
This guide provides a detailed examination of the mechanistic underpinnings of the Suzuki-Miyaura reaction and a comprehensive, field-proven protocol for the successful application of this compound in C-C bond formation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is critical for troubleshooting and optimizing reaction conditions. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands. This complex reacts with the organic halide (Ar¹-X), inserting the palladium into the carbon-halide bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square-planar Pd(II) complex.[4][6]
-
Transmetalation : This is the key step where the organic group from the boronic acid is transferred to the palladium catalyst. The process is activated by a base (e.g., CO₃²⁻, OH⁻), which reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[5] This boronate then exchanges its organic group (Ar²) with the halide (X) on the Pd(II) complex, forming a new diorganopalladium(II) intermediate. The precise mechanism of transfer can vary, but it results in both organic partners being bound to the palladium center.[4][9]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple to form the new C-C bond of the desired product (Ar¹-Ar²). This process reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst which can then re-enter the cycle.[4][6]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction
Key Experimental Considerations
The success of a Suzuki-Miyaura coupling, especially with a sterically hindered partner like this compound, depends on the careful selection of several key parameters.
| Parameter | Choice & Rationale | Typical Examples |
| Palladium Catalyst | A Pd(0) source is required to enter the catalytic cycle. Pd(II) pre-catalysts are often used as they are more air-stable and are reduced in situ to Pd(0).[4] The choice of ligands is crucial for stabilizing the catalyst and promoting the reaction steps. | Pd(0): Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[3][10] Pd(II) Pre-catalysts: Palladium(II) acetate [Pd(OAc)₂], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃].[11] |
| Ligand | For bulky substrates, electron-rich and sterically demanding phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps.[11] | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃), XantPhos.[4][11] |
| Base | The base is essential for activating the boronic acid to form the boronate. The choice of base can significantly impact yield. Inorganic bases are most common.[5] | Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄).[3][10] |
| Solvent | A solvent system that can dissolve both the organic and inorganic reagents is necessary. Often, a mixture of an organic solvent and water is used. Rigorous degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[4] | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with added water.[4][10] |
| Leaving Group (X) | The reactivity of the organic halide coupling partner follows the trend I > Br > OTf >> Cl. Iodides and bromides are most commonly used.[4] | Aryl Iodide, Aryl Bromide, Aryl Triflate. |
Detailed Experimental Protocol: Synthesis of 9,10-Diphenylanthracene
This protocol details the synthesis of 9,10-diphenylanthracene via the Suzuki-Miyaura coupling of this compound and bromobenzene. This serves as a representative workflow that can be adapted for other aryl halides.
Materials & Equipment:
-
This compound
-
Bromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Toluene and Water (degassed)
-
Ethyl acetate, Hexane (for chromatography)
-
Magnesium or Sodium Sulfate (anhydrous)
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer and heat plate
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Standard glassware for workup and purification
Workflow Overview:
Caption: Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling
Step-by-Step Procedure:
-
Solvent Degassing: Place the required volume of toluene and water into separate flasks. Degas thoroughly for 20-30 minutes by bubbling nitrogen or argon gas through the liquid, or by using several freeze-pump-thaw cycles. This step is crucial to remove dissolved oxygen which can deactivate the catalyst.[4]
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), bromobenzene (1.1 equiv), sodium carbonate (3.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 equiv).
-
Seal the flask and evacuate and backfill with inert gas (N₂ or Ar) three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Using a syringe, add the degassed toluene to the flask to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Add degassed water, typically at a ratio of 4:1 to 10:1 (Toluene:Water).
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 85-110 °C, depending on the precise solvent ratio).
-
Maintain the reaction at this temperature. The mixture will typically appear as a yellow or brown slurry.
-
-
Monitoring the Reaction:
-
Periodically check the reaction's progress by thin-layer chromatography (TLC). Withdraw a small aliquot via syringe, quench it with water, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate against the starting materials.
-
The reaction is typically complete within 6-24 hours, indicated by the disappearance of the limiting starting material.
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the contents to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic layers. Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[10]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 9,10-diphenylanthracene.[10]
-
Troubleshooting and Final Considerations
-
Low or No Yield: The primary culprit is often insufficient degassing, leading to catalyst deactivation. Ensure solvents and the reaction vessel are rigorously purged of oxygen. Alternatively, the base may not be strong enough or the catalyst/ligand system may be suboptimal for the specific substrates.
-
Homocoupling Side Product: The formation of a biaryl product from the boronic acid (e.g., 10,10'-diphenyl-9,9'-bianthracene) can occur, especially in the presence of oxygen.[4] This again highlights the importance of maintaining an inert atmosphere.
-
Purity: Sourcing high-purity this compound is critical. Impurities can inhibit the catalytic cycle and lead to reduced yields and purification challenges.[2]
By carefully controlling the reaction parameters and adhering to a rigorous experimental technique, the Suzuki-Miyaura coupling provides a powerful and reliable method for incorporating the unique (10-Phenylanthracen-9-yl) moiety into a diverse range of molecular architectures.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Balanta, A., et al. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Scott, J. P., & Svejstrup, T. D. (2018). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
-
ChemBK. (2024). 10-Phenylanthracene-9-boronic acid. ChemBK Website. [Link]
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Occhipinti, G., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2187-2197. [Link]
-
BM-Science. The Suzuki Coupling: A Powerful Tool with Boronic Acids Like this compound. BM-Science Website. [Link]
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Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website. [Link]
-
Zhang, T., et al. (2020). Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging. RSC Publishing. [Link]
-
Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5635. [Link]
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The Phenylanthracene Core: A Gateway to Advanced Materials through (10-Phenylanthracen-9-yl)boronic Acid
(An In-Depth Guide for Materials Scientists and Drug Development Professionals)
Introduction: The Strategic Importance of the Phenylanthracene Motif
In the landscape of advanced materials, the strategic incorporation of specific molecular motifs is a cornerstone of innovation. Among these, the phenylanthracene scaffold has emerged as a critical component for imparting exceptional photophysical and electronic properties. (10-Phenylanthracen-9-yl)boronic acid stands as a key intermediate, providing a versatile platform for the synthesis of complex organic molecules with tailored functionalities. Its extended π-conjugation system is fundamental to the development of next-generation organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive overview of the applications of this compound in materials science, complete with detailed protocols and an exploration of its potential in emerging fields.
Core Properties and Synthesis
This compound is typically an off-white to light yellow solid, soluble in common organic solvents like methanol and ethanol, but with poor solubility in water.[1] Its key chemical feature is the boronic acid group (-B(OH)₂), which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling reaction.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 334658-75-2 | [2] |
| Molecular Formula | C₂₀H₁₅BO₂ | [2] |
| Molecular Weight | 298.14 g/mol | [3] |
| Appearance | Off-white to light yellow powder | [1][3] |
| Solubility | Soluble in methanol | [1] |
Synthesis Protocol: A General and Efficient Route
The most common and efficient synthesis of this compound starts from 9-bromo-10-phenylanthracene.[4] The general strategy involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of 4,4,5,5-Tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane [3]
This protocol details the synthesis of the pinacol ester of this compound, a stable and versatile precursor.
Materials:
-
9-Bromo-10-phenylanthracene (5.8 g, 17.4 mmol)
-
Bis(pinacolato)diboron (6.63 g, 26.1 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 710 mg, 0.87 mmol)
-
Potassium acetate (KOAc, 10.23 g, 104.4 mmol)
-
1,4-Dioxane (60 mL)
-
Dilute hydrochloric acid solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL flask, combine 9-bromo-10-phenylanthracene, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate in 1,4-dioxane.
-
Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, quench the reaction with a dilute hydrochloric acid solution.
-
Extract the mixture with dichloromethane.
-
Dry the organic extracts over anhydrous magnesium sulfate.
-
Concentrate the solution by rotary evaporation to obtain the crude product.
-
Further purification can be achieved by column chromatography on silica gel.
Application in Organic Light-Emitting Diodes (OLEDs)
The primary and most significant application of this compound is as a building block for advanced materials used in OLEDs. The phenylanthracene core imparts desirable properties such as high photoluminescence quantum yield, good thermal stability, and appropriate energy levels for efficient charge transport and emission.[5]
Role in OLED Materials: A Case Study of a Blue Host Material
This compound is instrumental in the synthesis of host materials for phosphorescent and fluorescent OLEDs. A notable example is its use in the creation of a blue-emitting host material. In a study, this boronic acid was reacted with a spiro-functionalized aryl bromide via a Suzuki coupling reaction to synthesize a novel host material.
Experimental Protocol: Suzuki Coupling for OLED Host Material Synthesis
This protocol is adapted from a published procedure for the synthesis of a blue OLED host material.[5]
Materials:
-
This compound (1.2 eq.)
-
A suitable aryl bromide (e.g., 9-bromo-spiro[benzo[c]fluorene-7,9'-fluorene]) (1.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalytic amount)
-
2M Potassium carbonate (K₂CO₃) solution
-
Toluene
-
Ethanol
Procedure:
-
In a reaction flask, dissolve the aryl bromide and this compound in a mixture of toluene and ethanol.
-
Add the 2M potassium carbonate solution.
-
Purge the mixture with nitrogen for at least 30 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the mixture to reflux and stir under a nitrogen atmosphere for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired OLED host material.
Caption: Suzuki coupling workflow for OLED host material synthesis.
Performance of OLEDs Incorporating Materials Derived from this compound
OLEDs fabricated using host materials derived from this compound have demonstrated promising performance. For instance, a blue OLED device using a host synthesized from this boronic acid achieved a luminance efficiency of up to 7.03 cd/A.[5]
Table 2: Performance of a Blue OLED Device [5]
| Parameter | Value |
| Host Material | 9-(10-phenylanthracen-9-yl)SBFF |
| Dopant | DSA-Ph |
| Emission Color | Blue |
| Electroluminescence Peak | 468 nm |
| Luminance Efficiency | 7.03 cd/A |
Emerging and Potential Applications
While the application of this compound is firmly established in OLEDs, its unique structure suggests potential in other areas of materials science, though these are less explored.
Fluorescent Chemosensors
Boronic acids are known to interact with diols, such as those found in saccharides, to form boronate esters. This interaction can lead to changes in the fluorescence properties of an attached fluorophore, forming the basis of a chemosensor.[6] The highly fluorescent phenylanthracene core of this compound makes it a promising candidate for the development of fluorescent sensors for saccharides or other diol-containing analytes. However, specific research on this application for this particular molecule is limited.
Organic Field-Effect Transistors (OFETs)
Anthracene and its derivatives are a well-studied class of organic semiconductors for OFETs due to their planar structure, which can facilitate π-π stacking and efficient charge transport. The introduction of a phenyl group at the 10-position can influence the molecular packing and electronic properties. While the direct use of this compound in OFETs is not widely reported, it serves as a precursor to synthesize larger, more complex anthracene-based semiconductors that could be explored for this application.
Conclusion and Future Outlook
This compound is a pivotal building block in materials science, primarily driving advancements in OLED technology. Its utility in the Suzuki coupling reaction provides a straightforward and efficient method for incorporating the highly desirable phenylanthracene moiety into a wide range of organic materials. The resulting materials have demonstrated excellent performance in blue OLEDs, addressing a critical need in the display and lighting industries.
While its application in OLEDs is well-documented, the potential of this compound in other areas, such as fluorescent sensing and organic transistors, remains an exciting frontier for future research. Further exploration into these applications could unlock new functionalities and expand the utility of this versatile chemical intermediate. As the demand for high-performance organic electronic materials continues to grow, the importance of key building blocks like this compound is set to increase, solidifying its role as a cornerstone of modern materials chemistry.
References
-
ChemBK. (2024, April 10). 10-Phenylanthracene-9-boronic acid. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound. Retrieved from [Link]
-
Gong, M., Lee, H., & Jeon, Y. (2010). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Journal of Materials Chemistry, 20(47), 10735-10746. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Bull, S. D., Davidson, M. G., van den Elsen, J. M., Fossey, J. S., Jenkins, A. T., Jiang, Y. B., ... & James, T. D. (2013). Boronic acids for sensing and other applications-a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 1-10. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Phenylanthracene Motif: Enhancing Performance in Organic Synthesis and Electronics. Retrieved from [Link]
-
He, C., Guo, H., Peng, Q., Dong, S., & Li, F. (2017). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. Dyes and Pigments, 142, 465-472. [Link]
-
Green Guardee. (n.d.). This compound CAS NO.334658-75-2. Retrieved from [Link]
-
MilliporeSigma. (n.d.). This compound. Retrieved from [Link]
-
Anthony, J. E. (2008). The bigger, the better-acenes for organic semiconductors. Chemistry of Materials, 20(3), 819-831. [Link]
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Application Notes & Protocols: (10-Phenylanthracen-9-yl)boronic Acid as a Versatile Building Block in Organic Synthesis
Introduction
(10-Phenylanthracen-9-yl)boronic acid is a sophisticated organic building block distinguished by its large, rigid, and highly conjugated aromatic system. This structure is not merely a synthetic curiosity; its inherent photophysical properties and steric profile make it an invaluable reagent in modern organic synthesis. The fusion of a phenyl ring with the anthracene core at the C9 and C10 positions creates a sterically demanding, thermally stable, and fluorescent moiety.
This guide provides researchers, synthetic chemists, and materials scientists with a comprehensive overview of the properties, synthesis, and key applications of this compound. We move beyond simple procedural outlines to explain the causality behind experimental choices, offering field-proven insights into its use in palladium-catalyzed cross-coupling reactions, the synthesis of advanced materials for organic electronics, and its potential in the development of novel chemical sensors.
Physicochemical Properties & Handling
Understanding the fundamental properties of this compound is critical for its successful application. The compound is typically an off-white to light-yellow solid, a characteristic stemming from its extended π-conjugated system.[1] Its solubility profile dictates solvent choices for reactions and purification; it is soluble in alcohols like methanol but has poor solubility in water.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 334658-75-2 | [2][3] |
| Molecular Formula | C₂₀H₁₅BO₂ | [4][5] |
| Molecular Weight | 298.14 g/mol | [3][5] |
| Appearance | Off-white to light yellow powder/solid | [1][2] |
| Solubility | Soluble in methanol; poorly soluble in water | [1][2][6] |
| Density | ~1.27 g/cm³ | [3][6] |
Storage and Handling: this compound is light-sensitive and should be stored in a tightly sealed, amber-colored vial in a cool, dry, and dark place.[3][6][7] Like many boronic acids, it can undergo dehydration to form boroxine anhydrides. While this does not always inhibit reactivity, using the compound from a freshly opened or properly stored container is crucial for stoichiometric accuracy and reproducibility.
Safety Information: The compound is classified as an irritant, causing skin and serious eye irritation.[3][5][7] It may also cause respiratory irritation.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The most efficient and widely adopted synthesis of this compound starts from the corresponding aryl halide, 9-bromo-10-phenylanthracene.[1][2][3] The strategy is a classic example of a lithium-halogen exchange followed by electrophilic trapping with a borate ester, a foundational reaction set in organometallic chemistry.[8]
Causality of Experimental Design:
-
Lithium-Halogen Exchange: A strong organolithium base, typically n-butyllithium (n-BuLi), is used to deprotonate the most acidic proton or, in this case, perform a lithium-halogen exchange at the bromine-substituted carbon. This is a fast and highly efficient way to generate the nucleophilic aryllithium intermediate. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions, such as the degradation of the organolithium reagent or unwanted reactions with the solvent.
-
Electrophilic Trap: Trimethyl or triisopropyl borate serves as the boron electrophile. The aryllithium attacks the electron-deficient boron atom. The use of a trialkyl borate is strategic; the alkoxy groups are poor leaving groups in the initial addition step but are readily hydrolyzed in the subsequent acidic workup to yield the final boronic acid.
-
Hydrolysis: An acidic workup is required to protonate the intermediate boronate complex and hydrolyze the ester groups, yielding the desired boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for challenging substrates.
Causality of Reagent Selection:
-
Catalyst: Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand is used. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) often accelerate the oxidative addition and reductive elimination steps, especially for sterically hindered or electron-rich coupling partners.
-
Base: An aqueous solution of a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is common. The base activates the boronic acid and neutralizes the acid generated during the cycle. The choice of base can influence reaction rates and suppress side reactions.
-
Solvent: A two-phase solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, is frequently employed. This ensures that both the organic-soluble reactants and the water-soluble inorganic base can interact effectively at the phase interface or in the organic phase where some water is dissolved.
Protocol 3.1: Coupling with an Aryl Bromide
-
Degassing: Degas a suitable solvent (e.g., 1,4-dioxane and water, 4:1 v/v) by bubbling nitrogen or argon through it for at least 30 minutes.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the limiting reactant (the aryl bromide) is a good indicator of completion.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Troubleshooting & Optimization
Table 2: Common Issues in Suzuki Couplings
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh catalyst or a more active pre-catalyst. Switch to a stronger base (e.g., K₃PO₄, CsF). Increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the reaction. | Ensure the reaction setup is fully inert and solvents are thoroughly degassed. Use a Pd(0) source or ensure the Pd(II) pre-catalyst is fully reduced. |
| Protodeboronation | Presence of excess water or protic sources; Prolonged reaction time at high temperature. | Use anhydrous solvents and a fluoride base (e.g., CsF, KF). Minimize reaction time once the starting material is consumed. |
| Poor Yield with Hindered Substrates | Steric hindrance slowing oxidative addition or reductive elimination. | Switch to a bulkier, more electron-rich phosphine ligand (e.g., a biarylphosphine like SPhos or a dialkylphosphinobiphenyl ligand like XPhos). |
Application in Materials Science: Synthesis of OLED Components
The unique optoelectronic properties of the phenylanthracene core make this boronic acid a premier building block for materials used in organic light-emitting diodes (OLEDs). [4]Its large conjugated system contributes to high thermal stability and desirable photoluminescent characteristics, making it particularly useful for synthesizing host materials, especially for blue-emitting devices which are notoriously difficult to stabilize. [1][9] Protocol 4.1: Synthesis of a Spiro-based Blue OLED Host Material
This protocol is adapted from the synthesis of 9-(10-phenylanthracen-9-yl)SBFF (BH-9PA), a high-efficiency blue host material. [9]It demonstrates a practical application of the Suzuki coupling methodology described previously.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 9-bromo-spiro[benzo[c]fluorene-7,9'-fluorene] (9-bromo-SBFF) (1.0 eq), this compound (1.5 eq), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 3:1:1 v/v/v).
-
Heating: Heat the mixture to reflux (approx. 90-95 °C) and stir vigorously for 24-48 hours.
-
Monitoring: Monitor the reaction by TLC until the 9-bromo-SBFF spot is no longer visible.
-
Workup & Purification: After cooling, perform a standard aqueous workup as described in Protocol 3.1. The resulting crude product is typically purified by column chromatography followed by recrystallization or sublimation to achieve the high purity (>99.5%) required for OLED device fabrication.
Application in Chemical Sensing
Boronic acids are well-established as recognition motifs for cis-diols, a functional group found in all carbohydrates. [10]The interaction is a reversible covalent esterification. When the boronic acid is appended to a fluorophore like anthracene, this binding event can be transduced into a measurable change in fluorescence, forming the basis of a chemical sensor. [11][12] Principle of Operation: The fluorescence of the anthracene unit can be quenched by photoinduced electron transfer (PET) from a nearby amine or other electron-rich group. Binding of a diol to the boronic acid can alter the Lewis acidity of the boron center, which in turn affects the PET process. This change modulates the fluorescence intensity, allowing for the detection of the diol analyte. [11]
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- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: (10-Phenylanthracen-9-yl)boronic acid in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: The Architectural Significance of (10-Phenylanthracen-9-yl)boronic acid
This compound is a specialized arylboronic acid that has garnered significant attention as a pivotal building block in materials science and medicinal chemistry. Its structure, featuring a large, rigid, and highly conjugated phenylanthracene core, makes it an indispensable component in the synthesis of advanced organic materials.[1] The primary utility of this reagent lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3]
This unique molecular architecture is leveraged to construct complex conjugated systems, which are fundamental to the performance of Organic Light-Emitting Diodes (OLEDs). By incorporating the phenylanthracene moiety, researchers can precisely tune the optoelectronic and luminescent properties of materials to achieve brighter, more efficient displays.[2][4] Beyond materials, it also serves as a key intermediate in the synthesis of complex organic molecules for drug discovery and development.[3][4]
This guide provides an in-depth exploration of the experimental considerations for using this compound, with a focus on field-proven protocols, the rationale behind procedural choices, and troubleshooting strategies for its most common application, the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is paramount for successful and reproducible experimentation. This compound is typically a white to light yellow solid powder.[1][3][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 334658-75-2 | [3][5][6] |
| Molecular Formula | C₂₀H₁₅BO₂ | [5][6][7] |
| Molecular Weight | 298.14 g/mol | [5][6][7] |
| Appearance | White to light yellow solid powder | [1][3][5] |
| Solubility | Soluble in methanol, ethanol; poor in water | [1][3] |
| Storage | Keep in a dark place, sealed in dry, room temp. | [5] |
| Sensitivity | Light sensitive | [5] |
Causality Behind Handling Procedures: The Challenge of Boronic Acid Stability
Arylboronic acids, while exceptionally useful, are susceptible to degradation, which can compromise reaction efficiency and reproducibility. The primary degradation pathway relevant to the Suzuki-Miyaura reaction is protodeboronation , where the C-B bond is cleaved by a proton source (often water), converting the boronic acid back to its corresponding arene (10-phenylanthracene).[8]
-
Expert Insight: This process is often base-mediated and temperature-dependent, the very conditions under which Suzuki couplings are run.[8] Therefore, minimizing exposure to excess water and carefully selecting the base and reaction time are critical. While some water is often necessary for the Suzuki catalytic cycle, especially when using inorganic bases like K₂CO₃, an excess can accelerate protodeboronation.
Another consideration is the propensity of boronic acids to form cyclic anhydrides (boroxines) upon dehydration. While this is often a reversible process, it can affect the stoichiometry and solubility of the reagent. For this reason, it is crucial to store this compound in a tightly sealed container in a desiccator or inert atmosphere (e.g., a glovebox) to protect it from moisture.
Synthesis Overview
Understanding the synthesis of the reagent provides context for potential impurities. The most common and efficient method involves a lithium-halogen exchange followed by borylation.[1][3][5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for this compound, enabling the formation of a C-C bond between the anthracene core and an aryl or vinyl (pseudo)halide.[2]
Mechanistic Pillars
The catalytic cycle is a well-established three-step process that dictates the required reaction components.[2][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetallation: The organic group from the boronic acid is transferred to the palladium center. This is the crucial step where the boronic acid participates. It requires activation by a base to form a more nucleophilic boronate species [-B(OH)₃]⁻, facilitating the transfer.[10]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new biaryl product and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
Objective: Synthesize 9-Aryl-10-phenylanthracene.
Table 2: Bill of Materials
| Reagent | M.W. ( g/mol ) | Mmol | Equiv. | Mass / Vol. |
| This compound | 298.14 | 1.0 | 1.0 | 298 mg |
| Aryl Bromide (Ar-Br) | - | 1.05 | 1.05 | - |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |
| Toluene | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
-
Expert Rationale:
-
Boronic Acid Stoichiometry: Using the boronic acid as the limiting reagent is common, as any unreacted halide is often easier to separate from the non-polar product during purification. A slight excess of the halide partner ensures complete consumption of the more valuable boronic acid.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable Pd(0) source that is effective for a wide range of substrates. For more challenging couplings, other catalysts like Pd(dppf)Cl₂ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) may be required.[10]
-
Base: K₂CO₃ is a moderately strong base that is effective for activating the boronic acid without being harsh enough to cause significant degradation of sensitive functional groups. Stronger bases like K₃PO₄ or Cs₂CO₃ may be used to accelerate the reaction if needed.
-
Solvent System: A biphasic toluene/water system is standard. Toluene solubilizes the organic components and the catalyst, while water dissolves the inorganic base, allowing the crucial base-mediated activation of the boronic acid to occur at the phase interface.
-
Step-by-Step Methodology
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- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: (10-Phenylanthracen-9-yl)boronic Acid in Fluorescent Sensor Development
Introduction: The Convergence of Anthracene Photophysics and Boronic Acid Chemistry
The field of molecular sensing has been profoundly advanced by the development of fluorescent chemosensors, which translate the recognition of a specific analyte into a measurable optical signal. Within this domain, boronic acid-based sensors have emerged as a versatile and powerful class of tools.[1][2][3] As Lewis acids, boronic acids possess the unique ability to bind reversibly and covalently with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides, in aqueous solutions.[2][4] This specific interaction forms the basis for a wide array of sensors targeting biologically crucial molecules.
(10-Phenylanthracen-9-yl)boronic acid (PABA) represents a sophisticated building block for creating such sensors. This molecule ingeniously couples the remarkable photophysical properties of a large, conjugated anthracene fluorophore with the selective reactivity of a boronic acid group.[1][5] The anthracene core provides a strong UV absorption and high fluorescence quantum yield, making it an excellent reporter.[1] The strategic placement of the boronic acid moiety allows this fluorescence to be modulated upon interaction with a target analyte, providing a robust mechanism for signal transduction. PABA and its derivatives are not only pivotal in creating sensors for saccharides but also for detecting other biologically relevant species like reactive oxygen species (ROS), showcasing their broad utility in research, diagnostics, and drug development.[3][6]
Section 1: Fundamental Sensing Mechanisms of PABA Derivatives
The efficacy of PABA-based sensors hinges on distinct chemical interactions that controllably alter the fluorescence output of the anthracene core. Understanding these mechanisms is critical for designing new sensors and interpreting experimental results.
Mechanism A: Diol Recognition via Reversible Esterification
The primary application of PABA sensors is the detection of saccharides. The underlying principle is the formation of a cyclic boronate ester between the boronic acid and the cis-diol groups of a sugar molecule.[3][7] This binding event alters the electronic environment around the boron atom, which in turn influences the photophysics of the attached anthracene fluorophore.
A common signaling pathway involves Photoinduced Electron Transfer (PET). In many PABA derivatives, a tertiary amine is positioned near the anthracene core. In the unbound state, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited anthracene. Upon binding a saccharide, the boron atom's Lewis acidity increases, leading to a dative B-N bond. This interaction engages the nitrogen's lone pair, inhibiting the PET process and causing a significant increase in fluorescence intensity—a "turn-on" response.[8][9]
Caption: Photoinduced Electron Transfer (PET) mechanism in a PABA-based saccharide sensor.
Mechanism B: ROS Detection via Irreversible Oxidation
PABA derivatives are also effective probes for reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). This mechanism relies on the selective oxidation of the boronic acid group. The carbon-boron bond is susceptible to cleavage by strong oxidants like H₂O₂.[3][10] This reaction transforms the boronic acid into a hydroxyl group, yielding the highly fluorescent analog, (10-phenylanthracen-9-ol). The resulting phenol derivative often exhibits significantly higher fluorescence quantum yield than the parent boronic acid, providing a robust "off-on" fluorescent signal directly proportional to the ROS concentration.
Caption: Oxidative cleavage mechanism for the detection of Reactive Oxygen Species (ROS).
Section 2: Application Protocol for Saccharide Detection
This protocol provides a generalized framework for using a PABA-based sensor to quantify saccharide concentrations. It is particularly relevant for glucose sensing in biomedical research.
Rationale and Design Considerations
Non-enzymatic glucose sensors are of high interest for continuous monitoring systems as they can overcome the inherent instability of protein-based sensors.[7][11] Anthracene-based diboronic acid sensors, in particular, have shown promise for in-vivo applications due to their resistance to ROS-induced degradation compared to enzymatic systems.[11] The choice of buffer and pH is critical; the boronic acid-diol interaction is pH-dependent, with stable ester formation typically occurring at pH values above the pKa of the boronic acid.[3] A physiological pH of 7.4 is commonly used for biological relevance.
Experimental Protocol
1. Materials and Reagents:
-
This compound derivative (sensor)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Saccharide standards (e.g., D-glucose, D-fructose)
-
96-well microplate (black, clear bottom for fluorescence)
-
Fluorescence microplate reader or spectrofluorometer
2. Procedure:
-
Prepare a 10 mM stock solution of the PABA sensor in anhydrous DMSO.
-
Rationale: PABA has poor solubility in water, so a concentrated stock in an organic solvent is necessary.[5]
-
-
Prepare a 1 M stock solution of the desired saccharide (e.g., D-glucose) in PBS buffer (pH 7.4). Prepare a serial dilution to create standards ranging from 1 mM to 200 mM.
-
Prepare the working sensor solution. Dilute the PABA sensor stock solution in PBS (pH 7.4) to a final concentration of 10 µM.
-
Expert Tip: The optimal final sensor concentration should be determined empirically. It should be low enough to minimize inner filter effects but high enough to provide a stable signal.
-
-
Perform the titration. In a 96-well plate, add 90 µL of the 10 µM sensor solution to each well. Then, add 10 µL of each saccharide standard to the wells in triplicate. Include a "blank" well with 10 µL of PBS buffer only.
-
Incubate the plate for 15 minutes at room temperature, protected from light, to allow the binding equilibrium to be reached.
-
Measure the fluorescence. Set the spectrofluorometer to the appropriate excitation and emission wavelengths for the anthracene fluorophore (typically Ex ≈ 370-420 nm, Em ≈ 430-500 nm). Record the fluorescence intensity for each well.
-
Note: Specific wavelengths may vary depending on the exact PABA derivative and its substitution pattern.[11]
-
-
Data Analysis.
-
Subtract the average fluorescence of the blank wells from all other measurements.
-
Plot the change in fluorescence intensity (ΔF = F - F₀) against the saccharide concentration.
-
To determine the association constant (Kₐ), fit the data to a suitable binding isotherm model (e.g., 1:1 Benesi-Hildebrand).
-
Representative Data
The following table summarizes typical performance metrics for PABA-based saccharide sensors. Actual values are highly dependent on the specific molecular structure of the sensor.
| Parameter | Typical Value/Observation | Significance |
| Analyte | D-Glucose, D-Fructose, etc. | Boronic acids bind to any cis-diol; sensor design dictates selectivity. |
| Operating pH | 7.0 - 8.5 | Binding is pH-dependent; physiological pH (7.4) is a common target. |
| Response | Fluorescence "turn-on" | Typically due to inhibition of PET or ICT mechanisms.[8] |
| Selectivity | Fructose > Glucose (monoboronic) | Diboronic acid sensors can be engineered for higher glucose selectivity.[1][8] |
| Limit of Detection | Low millimolar (mM) to high micromolar (µM) | Sufficient for monitoring physiological glucose levels. |
| Association Constant (Kₐ) | 10² - 10⁴ M⁻¹ | Reflects the binding affinity of the sensor for the saccharide. |
Section 3: Application Protocol for ROS Detection
This protocol outlines the use of PABA as a chemoprobe for detecting hydrogen peroxide (H₂O₂), a key ROS molecule in cellular signaling and oxidative stress.
Rationale and Design Considerations
The irreversible nature of the PABA-ROS reaction makes it an excellent single-turnover probe for quantifying cumulative ROS exposure. The large fluorescence enhancement upon oxidation provides high sensitivity. This method is valuable in cell-based assays for studying oxidative stress or in screening compounds for antioxidant properties.
Experimental Workflow
Caption: Step-by-step workflow for quantitative detection of H₂O₂ using PABA.
Experimental Protocol
1. Materials and Reagents:
-
This compound (PABA)
-
DMSO
-
PBS buffer, pH 7.4
-
30% Hydrogen peroxide (H₂O₂) solution
-
Fluorometer or microplate reader
2. Procedure:
-
Prepare a 1 mM PABA stock solution in DMSO.
-
Prepare a 100 mM H₂O₂ stock solution in deionized water immediately before use. From this, prepare a serial dilution in PBS (pH 7.4) to create standards (e.g., 1 µM to 500 µM).
-
Safety Precaution: 30% H₂O₂ is highly corrosive. Handle with appropriate personal protective equipment.
-
-
Set up the reaction. In a 96-well plate, add PBS buffer, the PABA stock, and the H₂O₂ standards to achieve a final PABA concentration of 10 µM and the desired range of H₂O₂ concentrations in a final volume of 100 µL. Include a control with no H₂O₂.
-
Incubate the reaction for 30 minutes at 37°C, protected from light.
-
Expert Tip: The optimal incubation time and temperature may vary and should be optimized to ensure the reaction goes to completion without significant probe degradation.
-
-
Measure the fluorescence using the excitation and emission maxima corresponding to the (10-phenylanthracen-9-ol) product.
-
Data Analysis.
-
Subtract the fluorescence of the "no H₂O₂" control from all readings.
-
Plot the fluorescence intensity against the H₂O₂ concentration to generate a calibration curve. The linear range of this curve can be used to determine unknown H₂O₂ concentrations.
-
Section 4: Synthesis and Conclusion
Synthesis Overview
PABA is typically synthesized via a well-established route starting from 9-bromo-10-phenylanthracene.[5][12] The process involves a lithium-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis to yield the final boronic acid product. This straightforward synthesis makes PABA and its derivatives accessible for custom sensor development.
Caption: Common synthetic pathway for this compound.
Conclusion and Future Outlook
This compound is a powerful and versatile platform for the development of fluorescent sensors. Its robust photophysics and the well-defined reactivity of the boronic acid group enable the creation of sensitive and selective probes for biologically important analytes like saccharides and ROS. The ability to chemically modify the anthracene core allows for the fine-tuning of optical properties, such as achieving larger Stokes shifts and longer excitation wavelengths to improve performance in complex biological media.[11] Future innovations will likely focus on integrating these sensor motifs into advanced materials like polymers and nanoparticles for in-vivo imaging, continuous monitoring devices, and targeted drug delivery systems.[2][3]
References
-
10-Phenylanthracene-9-boronic acid - ChemBK. ChemBK.[Link]
-
Recent development of boronic acid-based fluorescent sensors. RSC Publishing.[Link]
-
Recent development of boronic acid-based fluorescent sensors. ResearchGate.[Link]
-
Key information of anthracene boronic acid sensors D-glucose. ResearchGate.[Link]
-
Acetylated Trifluoromethyl Diboronic Acid Anthracene with a Large Stokes Shift and Long Excitation Wavelength as a Glucose-Selective Probe. MDPI.[Link]
-
Discover this compound: Your Key to Advanced Materials. XMLI.[Link]
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Regulating the fluorescence intensity of an anthracene boronic acid system: a B-N bond or a hydrolysis mechanism? PubMed.[Link]
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Recent development of boronic acid-based fluorescent sensors. RSC Publishing.[Link]
-
This compound | C20H15BO2 | CID 22247164. PubChem.[Link]
-
Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. PMC.[Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.[Link]
-
Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Beilstein Journal of Organic Chemistry.[Link]
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Application Note: A Strategic Guide to the Suzuki-Miyaura Coupling of (10-Phenylanthracen-9-yl)boronic acid
Introduction: Embracing Complexity in C-C Bond Formation
The Suzuki-Miyaura reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling has revolutionized the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.[2] At the core of this transformation are organoboron reagents, which are generally stable, easy to handle, and environmentally benign.[3]
This guide focuses on a particularly challenging yet valuable substrate: (10-Phenylanthracen-9-yl)boronic acid . Its large, rigid, and sterically encumbered polycyclic aromatic structure makes it a critical building block for advanced materials, particularly in the field of organic light-emitting diodes (OLEDs) and molecular electronics.[4][5] However, the very steric bulk that imparts desirable photophysical properties also presents significant hurdles for the catalytic cycle.
Standard Suzuki-Miyaura conditions often fail or provide poor yields with such demanding substrates.[6] This application note provides a detailed, experience-driven protocol designed for researchers, scientists, and drug development professionals. We will dissect the mechanistic challenges posed by steric hindrance and present a validated, step-by-step methodology, moving beyond a simple recitation of steps to explain the critical reasoning behind the choice of catalysts, ligands, and conditions essential for success.
The Catalytic Cycle: Overcoming the Steric Barrier
The mechanism of the Suzuki-Miyaura reaction is a well-defined catalytic cycle involving a palladium catalyst.[7][8] Understanding this cycle is paramount to troubleshooting and optimizing the coupling of sterically hindered partners. The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[1]
-
Transmetalation: This is often the rate-limiting step, especially with hindered substrates. The organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[9][10] The base's role is not passive; it is a critical reactant in the formation of the organoborate, which is far more reactive toward the palladium-halide complex than the neutral boronic acid.[11][12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
For this compound, the steric shield around the boron atom impedes the approach of the Pd(II) complex, making transmetalation exceptionally difficult. Success hinges on strategic selection of the catalyst, ligand, and base to overcome this kinetic barrier.
Key Experimental Parameters for Hindered Couplings
Achieving high yields requires moving beyond standard conditions. The following parameters are critical for coupling bulky substrates like this compound.
Catalyst and Ligand Selection
The choice of ligand is arguably the most crucial factor. While traditional ligands like triphenylphosphine (PPh₃) are sufficient for simple substrates, they are ineffective here. Modern biaryl phosphine ligands, developed by groups like Buchwald and Fu, are essential. These ligands are both bulky and electron-rich.
-
Bulkiness: Facilitates the reductive elimination step and helps maintain a monoligated, highly reactive Pd(0) species.
-
Electron-donating ability: Increases electron density on the palladium center, which accelerates the initial oxidative addition step.[7]
Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Couplings
| Catalyst Precursor | Ligand | Common Name | Key Features & Rationale |
|---|---|---|---|
| Pd₂(dba)₃ or Pd(OAc)₂ | 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Highly effective for creating sterically congested biaryls. Excellent general-purpose ligand for difficult couplings. |
| Pd₂(dba)₃ or Pd(OAc)₂ | 2-(Di-tert-butylphosphino)biphenyl | JohnPhos | Less bulky than XPhos but still very effective. Good starting point for optimization. |
| Pd₂(dba)₃ or Pd(OAc)₂ | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) | Xantphos | A wide bite-angle ligand that can promote reductive elimination and stabilize the catalyst. |
| Pd₂(dba)₃ | 9,10-Bis(diphenylphosphino)anthracene | AntPhos | The rigid anthracenyl backbone has been shown to be uniquely effective in sterically demanding couplings by potentially inhibiting side reactions like β-hydride elimination.[13] |
Base and Solvent Selection
The base and solvent work in concert to facilitate the crucial transmetalation step. For sterically hindered boronic acids, which are prone to hydrolytic deboronation (a key side reaction), strong, anhydrous bases in polar aprotic solvents are often superior.[6]
Table 2: Recommended Base and Solvent Combinations
| Base | Solvent(s) | Temperature Range (°C) | Rationale & Comments |
|---|---|---|---|
| K₃PO₄ (Potassium Phosphate) | 1,4-Dioxane, Toluene, THF | 80 - 110 | A strong, moderately soluble base. An excellent, reliable choice for hindered couplings. Often used with a small amount of water to aid solubility, but anhydrous conditions can also be effective. |
| Cs₂CO₃ (Cesium Carbonate) | 1,4-Dioxane, DME, DMF | 80 - 120 | Highly soluble and effective base. Its "naked" carbonate anion is highly basic. Can be more effective than K₃PO₄ but is also more expensive. |
| K₂CO₃ (Potassium Carbonate) | Toluene/H₂O, Dioxane/H₂O | 80 - 100 | A standard, cost-effective choice. Often used in a biphasic system. May be less effective than K₃PO₄ for extremely hindered cases.[14] |
| Ba(OH)₂ (Barium Hydroxide) | DME/H₂O | 80 | A very strong base that can dramatically accelerate the coupling of hindered boronic acids.[6] Requires careful handling. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br) on a 1.0 mmol scale.
Materials and Reagents
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous (≥99.8%, inhibitor-free)
-
Toluene, anhydrous (≥99.8%)
-
Ethyl Acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Saturated aqueous sodium chloride (Brine)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel (for column chromatography)
-
Argon or Nitrogen gas (high purity)
Equipment
-
Oven-dried 50 mL round-bottom flask with a stir bar
-
Oven-dried condenser
-
Schlenk line or balloon manifold for inert atmosphere
-
Septa, needles, and syringes
-
Heating mantle with a temperature controller and oil bath
-
TLC plates (silica gel, UV active)
-
Rotary evaporator
-
Glassware for workup and column chromatography
Reagent Stoichiometry (Example for 1.0 mmol Aryl Bromide)
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmol | Equivalents |
| Aryl Bromide (Ar-Br) | Varies | Varies | 1.0 | 1.0 |
| This compound | 298.15 | 357.8 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 13.7 | 0.015 | 0.015 |
| XPhos | 476.67 | 16.7 | 0.035 | 0.035 |
| K₃PO₄ | 212.27 | 636.8 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - | - |
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
-
Inert Atmosphere Setup: Assemble the oven-dried round-bottom flask and condenser. Place a magnetic stir bar inside. Connect the assembly to a Schlenk line or an inert gas (Argon/Nitrogen) manifold.
-
Charging Reagents: Briefly remove the condenser and add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 358 mg), K₃PO₄ (3.0 mmol, 637 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), and XPhos (0.035 mmol, 16.7 mg) to the flask.
-
Expert Tip: The catalyst and ligand can be pre-mixed in a glovebox for accuracy, but adding them sequentially under a positive flow of inert gas is also effective.
-
-
Purging the System: Replace the condenser, and subject the flask to three cycles of evacuating under vacuum and backfilling with inert gas to thoroughly remove any oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL, ~0.1 M) via a syringe through a septum. The solvent should be degassed beforehand by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles.
-
Reaction: Lower the flask into a pre-heated oil bath at 100 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark brown or black.
-
Monitoring Progress: After 1-2 hours, carefully take a small aliquot from the reaction mixture via syringe, quench it with water, extract with EtOAc, and spot on a TLC plate to check for the consumption of the limiting aryl bromide. Continue heating until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL).
-
Filter the mixture through a short plug of Celite® or silica gel to remove the palladium black and inorganic salts, washing the plug with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel.
-
Expert Tip: The product will be a large, non-polar polycyclic aromatic hydrocarbon. A non-polar eluent system, such as a gradient of hexanes and ethyl acetate (e.g., 0% to 5% EtOAc in hexanes) or hexanes and dichloromethane, is typically effective.[15]
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Impure reagents or solvent.3. Insufficient temperature or time. | 1. Ensure a rigorously inert atmosphere. Use freshly opened/distilled solvents. Use a new bottle of catalyst/ligand.2. Screen other catalyst/ligand/base combinations (see Tables 1 & 2).3. Increase reaction temperature in 10 °C increments or allow to run longer. |
| Protodeborylation | Hydrolysis of the boronic acid by trace water, especially under basic conditions. | 1. Use rigorously anhydrous solvents and reagents. 2. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | Can be promoted by oxygen or certain palladium species. | 1. Improve degassing procedures. 2. Ensure the correct Pd:Ligand ratio is used. |
| Palladium Black Precipitates Early | Catalyst decomposition, often due to high temperature or insufficient ligand stabilization. | 1. Use a more robust ligand (e.g., XPhos). 2. Lower the reaction temperature. 3. Ensure the correct Pd:Ligand ratio (typically 1:1 to 1:2.2) is maintained. |
Safety Precautions
-
Palladium Catalysts & Phosphine Ligands: Many are toxic, irritants, and may be air-sensitive. Handle in a well-ventilated fume hood and under an inert atmosphere where necessary.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and is flammable. Toluene and DMF are reproductive toxins. Handle with extreme care in a fume hood.
-
Bases: Strong bases like K₃PO₄ and Ba(OH)₂ are corrosive and can cause severe skin and eye damage.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Success is not found in standard protocols but in a rational approach that directly confronts the issue of steric hindrance. By employing modern, bulky, and electron-rich biaryl phosphine ligands, carefully selecting a strong base and anhydrous solvent system, and maintaining a rigorously inert atmosphere, researchers can effectively synthesize complex, high-value molecules. This guide provides a robust starting point and the necessary framework for optimization, enabling the synthesis of next-generation materials and complex molecular architectures.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 7, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 7, 2026, from [Link]
-
Alvarez-Pelegrí, E., et al. (2022). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]
-
Couto, C. G., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved January 7, 2026, from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 7, 2026, from [Link]
-
Couto, C. G., et al. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved January 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 7, 2026, from [Link]
-
ChemBK. (2024, April 10). 10-Phenylanthracene-9-boronic acid. Retrieved January 7, 2026, from [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved January 7, 2026, from [Link]
-
Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved January 7, 2026, from [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved January 7, 2026, from [Link]
-
Kim, M., et al. (2005). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Environmental Science & Technology. Retrieved January 7, 2026, from [Link]
-
Frontiers. (2019, March 25). Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved January 7, 2026, from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved January 7, 2026, from [Link]
-
MDPI. (n.d.). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane. Retrieved January 7, 2026, from [Link]
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved January 7, 2026, from [Link] ChiuY_c
-
ResearchGate. (2025, August 9). Removal of high-molecular weight polycyclic aromatic hydrocarbons. Retrieved January 7, 2026, from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved January 7, 2026, from [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. Retrieved January 7, 2026, from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved January 7, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. nbinno.com [nbinno.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield in (10-Phenylanthracen-9-yl)boronic acid reactions
A Senior Application Scientist's Guide to Improving Reaction Yields
Welcome to the technical support center for (10-Phenylanthracen-9-yl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this sterically demanding building block. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the challenges inherent to this reagent, offering field-proven insights to help you troubleshoot and optimize your reactions for maximum yield and purity.
This compound is a valuable intermediate for synthesizing advanced organic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and pharmaceuticals, due to its large, conjugated system.[1][2] However, its significant steric bulk presents unique challenges in common cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving very low yields. What are the most likely causes?
Low yields with this substrate are almost always linked to its significant steric hindrance. The bulky 10-phenylanthracene moiety physically obstructs the key steps in the catalytic cycle. Beyond this primary issue, several other factors can contribute to poor performance:
-
Steric Hindrance: The sheer size of the molecule slows down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[3][4] This often becomes the rate-limiting step, requiring highly optimized conditions to overcome.
-
Boronic Acid Instability: Like many boronic acids, this reagent can degrade via two primary pathways: formation of its cyclic trimer (a boroxine) or protodeboronation (loss of the boronic acid group).[5][6]
-
Suboptimal Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient. The steric bulk demands a more active catalyst system, typically involving bulky, electron-rich phosphine ligands to facilitate the difficult oxidative addition and reductive elimination steps.[3][6][7]
-
Ineffective Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and maintaining catalyst activity, and standard conditions are often insufficient for hindered substrates.[8][9]
Below is a troubleshooting workflow to systematically address these issues.
Caption: Troubleshooting workflow for low-yield reactions.
Troubleshooting Guide: In-Depth Analysis
Section 1: Issues Related to Boronic Acid Stability
The stability of your this compound is the first and most critical checkpoint.
Yes, this is highly likely. Boronic acids exist in equilibrium with their corresponding boroxines, which are six-membered rings formed from the dehydration of three boronic acid molecules.[10][11] This process is reversible and driven by the removal of water.[10][12]
Causality: While boroxines can sometimes act as competent coupling partners, their formation means the stoichiometry of the active monomeric boronic acid is no longer 1:1 with your starting material, leading to lower conversion. The reaction is entropically driven and can occur simply by warming the boronic acid in an anhydrous solvent.[10][13]
Solutions:
-
Use Fresh Reagent: Use boronic acid from a freshly opened bottle for best results.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, for this substrate, minimizing water can suppress boroxine formation. Consider using anhydrous solvents and a base like potassium fluoride (KF).[14]
-
Stable Derivatives: If boroxine formation is persistent, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which are less prone to trimerization and can be more stable for chromatography.[5][15]
Protodeboronation is the cleavage of the C–B bond, which is replaced by a C–H bond. This is a common and often significant side reaction that consumes your starting material.[5]
Causality: This side reaction is often promoted by the base required for the Suzuki coupling itself.[5] Furthermore, recent studies have shown that palladium(II) complexes, particularly those with bulky phosphine ligands, can actively catalyze protodeboronation, especially in the presence of water.[7][16] This creates a paradoxical situation where the very ligands needed to overcome steric hindrance might also promote this undesired side reaction.[7]
Solutions:
-
Base Selection: Switch to a milder base. While strong bases are often needed, some, like hydroxides, can be aggressive promoters of protodeboronation. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide a good balance of reactivity and selectivity.[8]
-
Minimize Water: Use rigorously degassed solvents and ensure your inert atmosphere is truly inert. Even trace water can facilitate this side reaction.[7]
-
Control Reaction Time/Temperature: Do not run the reaction longer than necessary. Monitor by TLC or LCMS and quench the reaction once the aryl halide is consumed to prevent post-coupling degradation of the boronic acid. Lowering the temperature may also help, though it could further slow the desired coupling.
Caption: Competing reaction pathways for the boronic acid.
Section 2: Catalyst System Optimization
For sterically demanding couplings, the choice of palladium source and, more importantly, the ligand is paramount.
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a workhorse catalyst but is often unsuitable for challenging substrates.[17][18]
Causality:
-
Ligand Dissociation: In solution, Pd(PPh₃)₄ must dissociate ligands to generate the catalytically active 14-electron Pd(0) species, Pd(PPh₃)₂.[19] For hindered substrates, the subsequent oxidative addition and reductive elimination steps are slow.
-
Ligand Properties: Triphenylphosphine (PPh₃) is not particularly electron-rich or bulky compared to modern ligands. Bulky, electron-donating ligands are required to accelerate the key steps of the catalytic cycle for hindered partners.[3][6]
-
Catalyst Decomposition: Pd(PPh₃)₄ is a yellow solid that can decompose upon exposure to air and light, turning brown or black.[18][19] Using old or improperly stored catalyst is a common source of failure.[20]
Solutions:
-
Switch to Modern Ligands: Employ specialized biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These are designed to promote reactions of hindered substrates.[3]
-
Use a Stable Pre-catalyst: Instead of air-sensitive Pd(0) sources, use a more stable Pd(II) pre-catalyst like Pd(OAc)₂ or a pre-formed catalyst-ligand complex (e.g., RuPhos-G3-Pd).
| Ligand Type | Recommended Ligands | Key Advantage for Hindered Substrates |
| Biaryl Phosphines | RuPhos, XPhos, SPhos | Increase electron density on Pd, promoting oxidative addition. Their bulk accelerates reductive elimination.[3][21] |
| N-Heterocyclic Carbenes | IPr, SImes | Form very stable and highly active palladium complexes, often effective for coupling aryl chlorides. |
Table 1: Recommended Ligand Classes for Sterically Hindered Couplings.
Section 3: Reaction Condition Optimization
Fine-tuning the base, solvent, and temperature can transform a failing reaction into a successful one.
There is no single "best" combination, and screening is often necessary. However, for sterically hindered Suzuki-Miyaura reactions, certain trends are clear.
Base Selection: The role of the base is to react with the boronic acid to form a more nucleophilic boronate anion, which then participates in transmetalation.[8][22][23][24]
-
Recommended: Start with K₃PO₄ or Cs₂CO₃ . These are strong enough to facilitate boronate formation but are less likely to cause base-sensitive functional group degradation compared to hydroxides.
-
Avoid: Weak bases like NaHCO₃ are typically ineffective. Strong hydroxides (NaOH, KOH) can work but increase the risk of protodeboronation.
Solvent Selection: The solvent must solubilize the reagents and stabilize the catalytic species.
-
Common Systems: A mixture of an organic solvent and water is standard (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O). Water aids in dissolving the inorganic base and facilitating boronate formation.
-
For Hindered Systems: Consider less conventional or anhydrous systems. Hindered ether solvents like 2,2,5,5-tetramethyloxolane (TMO) have shown excellent results and are safer alternatives to dioxane or THF.[25][26] The polarity of the solvent can be complex, and its effect on selectivity and rate is not always predictable.[9][27]
| Parameter | Condition 1 (Standard) | Condition 2 (Hindered) | Condition 3 (Anhydrous) |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | --- | RuPhos (4 mol%) | XPhos (4 mol%) |
| Base | Na₂CO₃ (2 M aq.) | K₃PO₄ (3 equiv) | KF (3 equiv) |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | 2-MeTHF |
| Temperature | 80-100 °C | 100-110 °C | 90 °C |
Table 2: Example Screening Conditions for Optimizing the Reaction.
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide (Ar-Br).
1. Reagent Preparation:
-
This compound (1.2 equiv, e.g., 1.2 mmol, 357.8 mg)
-
Aryl Bromide (1.0 equiv, e.g., 1.0 mmol)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv, e.g., 3.0 mmol, 636.8 mg)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, e.g., 0.02 mmol, 4.5 mg)
-
RuPhos (0.04 equiv, e.g., 0.04 mmol, 18.6 mg)
-
Solvent: 1,4-Dioxane (degassed, 5 mL) and Water (degassed, 1 mL)
2. Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, aryl bromide, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and RuPhos.
-
Seal the Schlenk flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Stir the mixture for 10-15 minutes to allow for pre-formation of the active catalyst. The solution may change color.
3. Reaction Execution:
-
Lower the flask into a pre-heated oil bath set to 100 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS every 1-2 hours.
-
Upon completion (disappearance of the aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.
4. Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel. Due to the nonpolar nature of the product, a hexane/ethyl acetate or hexane/dichloromethane gradient is typically effective.
Protocol 2: Solvent Degassing
Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, making this step critical for success.[5]
Method: Sparging with Inert Gas
-
Pour the required volume of solvent into a Schlenk flask.
-
Insert a long needle or cannula connected to an inert gas line (argon or nitrogen) so that it is submerged below the solvent surface.
-
Insert a second, shorter needle to act as a gas outlet.
-
Bubble the inert gas through the solvent for at least 30 minutes with gentle stirring.
-
Remove the needles and store the solvent under a positive pressure of inert gas.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Suzuki reaction. (2024). In Wikipedia. Retrieved from [Link]
-
Ma, L., et al. (2021). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal. Retrieved from [Link]
-
Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
10-Phenylanthracene-9-boronic acid. (2024). ChemBK. Retrieved from [Link]
-
Qing, G., et al. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure. Nature Communications. Retrieved from [Link]
-
Boronic acid. (2024). In Wikipedia. Retrieved from [Link]
-
Mozhdehi, D., et al. (2018). Internal and external catalysis in boronic ester networks. Polymer Chemistry. Retrieved from [Link]
-
Di Giovannantonio, M., et al. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Molecules. Retrieved from [Link]
-
Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? (2016). ResearchGate. Retrieved from [Link]
-
Application of hindered ether solvents for palladium catalyzed Suzuki-Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. (2021). ResearchGate. Retrieved from [Link]
-
Ciana, A., et al. (2004). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Letters in Organic Chemistry. Retrieved from [Link]
-
Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Retrieved from [Link]
-
Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH National Library of Medicine. Retrieved from [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2019). ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2009). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2017). ResearchGate. Retrieved from [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]
-
Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. (2005). ResearchGate. Retrieved from [Link]
-
D. D. D. D. Tran, et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. (2022). American Chemical Society. Retrieved from [Link]
-
Oxidized Pd(PPh3)4. (2022). Reddit. Retrieved from [Link]
-
Discover this compound: Your Key to Advanced Materials. (n.d.). Fengzhan. Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved from [Link]
-
Tips on increasing yield of Miyaura coupling reaction? (2022). Reddit. Retrieved from [Link]
-
Tetrakis(triphenylphosphine)palladium(0). (2024). In Wikipedia. Retrieved from [Link]
-
Tetrakis(Triphenylphosphine)Palladium(0) & Wilkinson's Catalyst. (n.d.). Rhodium.ws. Retrieved from [Link]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). (n.d.). Ascensus Specialties. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. Retrieved from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from [Link]
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- 22. pubs.acs.org [pubs.acs.org]
- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 24. scilit.com [scilit.com]
- 25. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (10-Phenylanthracen-9-yl)boronic acid in Suzuki Coupling
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing (10-Phenylanthracen-9-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The unique steric and electronic properties of this bulky, polycyclic aromatic boronic acid present specific challenges that can lead to frustratingly low yields and complex product mixtures. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges and achieve optimal results in your experiments.
The bulky 10-phenylanthracen-9-yl moiety, while valuable for introducing large, rigid, and photophysically active groups into target molecules, significantly impacts the kinetics and potential side reactions of the Suzuki coupling.[1] Its steric hindrance can impede crucial steps in the catalytic cycle, making the reaction susceptible to common failure modes such as protodeboronation and homocoupling.
This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab. We will delve into the mechanistic underpinnings of these side reactions and provide actionable, step-by-step protocols to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or complete failure. What are the primary contributing factors?
A1: Low yields with this sterically demanding boronic acid are often multifactorial. The primary culprits are typically competing side reactions that consume your starting material and inefficiencies in the catalytic cycle due to steric hindrance. The two most prevalent side reactions to investigate are protodeboronation and homocoupling . Additionally, the sheer bulk of the (10-phenylanthracen-9-yl) group can slow down the desired catalytic cycle, giving these side reactions a greater opportunity to occur.
Deep Dive: Protodeboronation - The Silent Yield Killer
Protodeboronation is the undesired cleavage of the C–B bond and its replacement with a C–H bond, effectively converting your valuable boronic acid into 10-phenylanthracene.[2] This is often the most significant contributor to low yields, especially with electron-rich and sterically hindered arylboronic acids.
Q2: I've identified 10-phenylanthracene as a major byproduct. What causes this protodeboronation and how can I prevent it?
A2: Protodeboronation is primarily caused by the presence of a proton source (often water) in combination with a base.[3] The mechanism is complex and can be influenced by pH, temperature, and even the palladium catalyst itself. For sterically hindered boronic acids, the rate of the desired transmetalation step can be slow, providing a larger window for protodeboronation to occur.
Here’s a troubleshooting workflow to address this issue:
Causality-Driven Solutions for Protodeboronation:
-
Water is the Enemy: The presence of water, especially with a base, generates hydroxide ions that can attack the boron atom, facilitating protonolysis.[4]
-
Actionable Protocol: Switch to strictly anhydrous conditions. Use freshly distilled, anhydrous solvents (e.g., toluene, dioxane, or THF). Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (Argon or Nitrogen).
-
-
Base Strength Matters: Strong bases like NaOH or KOH can create a high concentration of the boronate anion ([ArB(OH)₃]⁻), which is more susceptible to protodeboronation.[5]
-
Actionable Protocol: Employ milder bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices as they are strong enough to promote the catalytic cycle but less likely to accelerate protodeboronation.[6]
-
-
Stability Enhancement with Boronate Esters: this compound can be converted to a more stable boronate ester, such as a pinacol or MIDA ester. These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[7][8]
-
The Catalyst's Double-Edged Sword: While essential for the coupling, some palladium-phosphine complexes, particularly those with bulky ligands, have been shown to catalyze protodeboronation.[9][10][11][12] This underscores the need for a highly efficient catalyst system that promotes the desired cross-coupling at a much faster rate than the undesired protodeboronation.
-
Actionable Protocol: Utilize highly active catalyst systems that can operate at lower temperatures and shorter reaction times. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are particularly effective for coupling sterically hindered substrates.[13]
-
Deep Dive: Homocoupling - The Dimerization Dilemma
Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid, leading to 9,9'-bis(10-phenylanthracene). This side reaction not only consumes your starting material but also introduces a potentially difficult-to-remove impurity.
Q3: My reaction mixture contains a significant amount of the homocoupled product of my boronic acid. What is causing this and how can I prevent it?
A3: The primary causes of homocoupling are the presence of oxygen and/or palladium(II) species in the reaction mixture.[14] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, while Pd(II) sources, if not efficiently reduced to the active Pd(0) catalyst, can also promote this side reaction.[15]
Here’s a troubleshooting workflow to address homocoupling:
Causality-Driven Solutions for Homocoupling:
-
Oxygen is a Catalyst for Failure: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[16]
-
Actionable Protocol: Rigorously exclude oxygen from your reaction. This can be achieved by several freeze-pump-thaw cycles of your reaction mixture or by sparging your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
The Perils of Pd(II) Precatalysts: While convenient, Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ must be reduced to Pd(0) in situ. If this reduction is inefficient, the remaining Pd(II) can drive the homocoupling of your boronic acid.
-
Actionable Protocol: Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This ensures that the active catalytic species is readily available for the desired cross-coupling reaction.
-
-
Concentration Effects: A high concentration of the boronic acid, especially at the beginning of the reaction, can favor dimerization.
-
Actionable Protocol: If other methods fail, try adding the this compound slowly over a period of time to the reaction mixture at reaction temperature. This keeps its instantaneous concentration low, favoring the cross-coupling pathway.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol is a good starting point and may require optimization depending on the specific aryl halide used.
-
Glassware Preparation: Thoroughly dry a Schlenk flask or a microwave vial equipped with a magnetic stir bar in an oven at 120 °C for at least 4 hours. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Atmosphere Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed, anhydrous solvent (e.g., dioxane or toluene, to a concentration of 0.1 M with respect to the aryl halide).[17] Follow this with the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Conversion of Boronic Acid to its Pinacol Ester
This can be a useful strategy to improve the stability of the boronic acid.[8]
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent such as THF or dichloromethane.
-
Stir the mixture at room temperature. The reaction can be monitored by TLC or NMR for the disappearance of the boronic acid. Often, allowing the reaction to stir overnight is sufficient.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the Suzuki coupling without further purification.
Data Summary: Catalyst and Base Selection
The choice of catalyst and base is critical for success. The following table provides a general guide based on literature for sterically hindered substrates.
| Catalyst System | Ligand | Recommended Bases | Key Advantages |
| Pd(OAc)₂ / Ligand | SPhos, XPhos | K₃PO₄, Cs₂CO₃ | Highly active for sterically hindered substrates; promotes fast reductive elimination.[13] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Na₂CO₃ | A classic, readily available Pd(0) source; can be effective but may require higher temperatures. |
| Palladacycle Precatalysts | Buchwald Ligands | K₃PO₄, Cs₂CO₃ | Air- and moisture-stable, providing reproducible results and high activity. |
References
- C. A. G. N. Montalbetti and V. F. Slagt, "Palladium-Catalyzed C-C and C-N Bond Forming Reactions: A Practical Guide," Tetrahedron, vol. 61, no. 46, pp. 10827-10852, 2005. [URL not available]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available: [Link]
-
Protodeboronation - Wikipedia. Available: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available: [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Available: [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. Available: [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation | Request PDF. Available: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available: [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available: [Link]
-
How to prevent metal catalysed homocoupling reaction of boronic acids? Available: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Available: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available: [Link]
-
Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;... - ResearchGate. Available: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Purification of (10-Phenylanthracen-9-yl)boronic Acid Derivatives
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with products derived from (10-Phenylanthracen-9-yl)boronic acid. This guide is designed to provide expert insights and practical solutions to the unique purification challenges presented by this class of large, polycyclic aromatic compounds. The inherent planarity and low polarity of these molecules often lead to difficulties in separating desired products from structurally similar impurities. This center offers troubleshooting advice and detailed protocols to streamline your purification workflows and ensure the high purity required for downstream applications, from advanced materials to pharmaceutical intermediates.[1][2]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of reaction products from this compound, which are frequently synthesized via Suzuki-Miyaura cross-coupling reactions.[1][3]
Q1: My Suzuki coupling reaction is messy, showing multiple spots on TLC, including significant starting material. Where do I start with purification?
A1: A complex crude mixture is often a symptom of an incomplete or inefficient reaction. Before attempting a difficult purification, it's crucial to address the root cause in the reaction setup. A cleaner reaction will vastly simplify your purification.
Initial Checks for the Reaction:
-
Catalyst Activity: Ensure your palladium catalyst is active. Many Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[4][5] If you suspect catalyst degradation, use a fresh batch or a more robust, air-stable precatalyst (e.g., a Buchwald palladacycle).[4]
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of your boronic acid (forming a dimer of 10-phenylanthracene) and catalyst decomposition.[4][5] Thoroughly degas your solvents (e.g., by sparging with argon or nitrogen for 30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.
-
Base and Solvent Choice: The base is critical for the transmetalation step.[1] Ensure it is finely powdered and dry for anhydrous reactions. For two-phase systems (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[4]
-
Protodeboronation: The replacement of the C-B bond with a C-H bond is a common side reaction, especially with strong bases in aqueous media.[4] If you observe significant formation of 10-phenylanthracene, consider switching to milder bases like K₂CO₃ or KF, or using anhydrous conditions.[4][6]
If the reaction cannot be further optimized, the first purification step should be a simple filtration through a plug of silica gel to remove the baseline palladium catalyst and highly polar impurities. Elute with a moderately polar solvent like dichloromethane (DCM) or ethyl acetate to wash your product through quickly. This will give you a cleaner starting point for more refined purification methods.[7]
Q2: My desired product and a non-polar impurity are co-eluting during silica gel column chromatography. How can I improve the separation?
A2: This is a classic challenge with large polycyclic aromatic hydrocarbons (PAHs) which interact with silica gel primarily through weak van der Waals forces.
Strategies to Enhance Resolution:
-
Change the Stationary Phase: Alumina often provides a different selectivity for PAHs compared to silica. In some cases, alumina has been shown to be superior for separating aromatic compounds by the number of rings.[8] Consider trying a column packed with activated, neutral alumina.
-
Modify the Mobile Phase:
-
Reduce Solvent Strength: Use a less polar eluent system. For these compounds, mixtures of hexanes (or petroleum ether) with dichloromethane or toluene are common.[9] Start with a very low percentage of the more polar solvent (e.g., 1-2% DCM in hexanes) and increase the polarity very slowly.
-
Use an Aromatic Solvent: Incorporating toluene into your mobile phase (e.g., a hexanes/toluene gradient) can improve the separation of aromatic compounds by competing for binding sites on the stationary phase.
-
-
Optimize Column Parameters:
-
High Surface Area Silica: Use a high-quality silica gel with a large surface area (e.g., 230-400 mesh).
-
Long and Thin Column: Increase the column length-to-diameter ratio. A longer column provides more theoretical plates, increasing the opportunity for separation.
-
Dry Loading: For compounds with poor solubility in the starting eluent, dry loading onto a small amount of silica can result in a tighter band and better separation.
-
Table 1: Mobile Phase Systems for Phenylanthracene Derivatives
| Eluent System | Polarity | Application Notes |
|---|---|---|
| Hexanes/Dichloromethane (DCM) | Low to Medium | Standard choice. Good for general-purpose separation. Start with 100% Hexanes and slowly increase DCM percentage. |
| Hexanes/Toluene | Low | Excellent for separating closely-related non-polar aromatics. Toluene acts as a competitive eluent. |
| Petroleum Ether/Dichloromethane | Low to Medium | A common alternative to hexanes, can sometimes offer different selectivity.[8] |
Q3: I'm trying to recrystallize my product, but it either oils out or doesn't crystallize at all. What should I do?
A3: Recrystallization is an excellent method for achieving high purity with these compounds, but finding the right solvent system is key.[7] The ideal solvent will dissolve the compound when hot but not when cold.
Troubleshooting Recrystallization:
-
Single Solvent Method: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Good candidates include isopropanol, ethanol, ethyl acetate, toluene, and mixtures like DCM/hexanes. Isopropanol has been successfully used for recrystallizing 9,10-anthracene derivatives.[7]
-
Two-Solvent (Antisolvent) Method: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DCM or toluene). Then, slowly add a "poor" solvent (an "antisolvent") in which it is insoluble (e.g., hexanes, methanol) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, and then allow it to cool slowly.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal from a previous batch.
-
Remove Impurities First: If the product oils out, it may be due to the presence of impurities that are inhibiting crystal lattice formation. Try running the material through a quick silica plug first to remove gross impurities and then attempt the recrystallization again.
Frequently Asked Questions (FAQs)
Q: What is the most common side product in a Suzuki coupling with this compound and how do I identify it?
A: The most common side product is the homocoupled dimer, bis(10-phenylanthracen-9-yl) , formed from the coupling of two molecules of the boronic acid. This side reaction is promoted by the presence of oxygen.[5] Another common side product is 10-phenylanthracene , resulting from protodeboronation.[4]
-
Identification:
-
Mass Spectrometry (MS): This is the most definitive method. The homocoupled product will have a mass-to-charge ratio (m/z) corresponding to approximately double the mass of the phenylanthracenyl moiety. The deboronated product will have an m/z corresponding to the phenylanthracene core.
-
NMR Spectroscopy: The homocoupled product will have a complex aromatic region in the ¹H NMR spectrum but will lack the signals from the other coupling partner.
-
TLC: The homocoupled product is typically much less polar than the desired cross-coupled product and will have a higher Rf value.
-
Q: Is column chromatography on silica or alumina better for these compounds?
A: Both can be effective, and the best choice is often substrate-dependent.[8][10]
-
Silica Gel: The default and most common choice. It is slightly acidic and separates based on polarity. It is effective for a wide range of derivatives.[11][12]
-
Alumina: Can be acidic, neutral, or basic. Neutral alumina is often a good alternative if your compound is sensitive to the acidity of silica gel or if you are struggling with separation on silica. Alumina has shown particular effectiveness in separating PAHs based on the number of aromatic rings.[8]
A good strategy is to test separation on both silica and neutral alumina TLC plates to determine which stationary phase provides better resolution for your specific mixture before committing to a large-scale column.
Q: My purified product is a beautiful crystalline solid, but its fluorescence in solution seems to decrease over time. Why?
A: Large, planar aromatic systems like 9,10-disubstituted anthracenes are prone to aggregation in solution, particularly at higher concentrations. This is driven by π-π stacking interactions between the aromatic faces of the molecules. This aggregation can lead to self-quenching of fluorescence, reducing the overall emission intensity. To mitigate this, perform photophysical measurements in dilute solutions (typically micromolar concentrations) and use solvents that discourage aggregation, such as toluene or dichloromethane.
Workflow & Detailed Protocols
Decision-Making Workflow for Purification
This diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude product.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline for purifying phenylanthracene derivatives.[10]
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system will give your desired product an Rf value of ~0.2-0.3 and show good separation from impurities.
-
Column Preparation (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column. Add a small layer of sand.
-
In a beaker, prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes).
-
Pour the slurry into the column. Gently tap the column to pack the silica evenly and drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent just until it reaches the top of the sand layer.
-
Gently add a small amount of your starting eluent, drain again, and repeat twice to ensure the sample is loaded in a tight band.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions. Start with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity (gradient elution) based on your TLC analysis.
-
Monitor the elution by collecting small fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization from a Two-Solvent System (DCM/Hexane)
This is a powerful technique for obtaining analytically pure, crystalline material.[7]
-
Dissolution: Place the semi-purified solid into an Erlenmeyer flask with a stir bar. Add the minimum amount of hot dichloromethane required to fully dissolve the solid.
-
Antisolvent Addition: While stirring the hot solution, slowly add hexanes dropwise. The solution will become cloudy (turbid) at the point of saturation.
-
Clarification: Add 1-2 drops of dichloromethane to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, transfer the flask to an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
References
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences. Available at: [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]
-
Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. Available at: [Link]
-
Column chromatography. Wikipedia. Available at: [Link]
-
Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
-
Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Additive-Assisted Crystallization of 9,10-Diphenylanthracene. MDPI. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
10-Phenylanthracene-9-boronic acid. ChemBK. Available at: [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. Available at: [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
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- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cup.edu.cn [cup.edu.cn]
- 9. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 12. longdom.org [longdom.org]
Technical Support Center: Optimizing Reaction Conditions for (10-Phenylanthracen-9-yl)boronic acid
Welcome to the dedicated technical support center for (10-Phenylanthracen-9-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing your reactions involving this sterically hindered and versatile reagent. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
I. Introduction to this compound
This compound is a valuable building block in organic synthesis, prized for its large, conjugated aromatic system.[1] It is frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the bulky and photoactive 10-phenylanthracenyl moiety into target molecules, which is particularly useful in the development of advanced materials like Organic Light-Emitting Diodes (OLEDs) and as a key intermediate in pharmaceuticals.[2][3] However, its significant steric bulk and the general sensitivities of boronic acids can present unique challenges in achieving optimal reaction outcomes.
II. Troubleshooting Guide for Common Issues
This section addresses common problems encountered when using this compound, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low to No Product Yield | 1. Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned.[4] 2. Inefficient Transmetalation: The sterically hindered nature of the boronic acid can slow down the transfer of the aryl group to the palladium center.[5] 3. Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 9-phenylanthracene.[6][7] | 1. Catalyst & Ligand Selection: - Use a pre-activated Pd(0) source like Pd(PPh₃)₄ or generate Pd(0) in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). - Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition step, and can accelerate the reductive elimination step.[8][9] 2. Base & Solvent Optimization: - Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the boronate anion, which is more nucleophilic and reactive in the transmetalation step.[7] - Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are generally effective. The water can help to solubilize the base and facilitate the formation of the active boronate species.[6] 3. Mitigating Protodeboronation: - Use anhydrous solvents and reagents to minimize the presence of water, which can be a proton source for this side reaction.[7] - A milder base such as K₂CO₃ or KF can sometimes reduce the rate of protodeboronation.[6] |
| Significant Formation of Homocoupled Product (Biaryl of the boronic acid) | 1. Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[5][8] 2. High Reaction Temperature: Elevated temperatures can lead to catalyst decomposition and an increase in side reactions. | 1. Rigorous Degassing: - Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[4][7] - Maintain a positive pressure of inert gas throughout the reaction. 2. Temperature Control: - Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and catalyst stability.[7] |
| Formation of Protodeboronated Side Product | 1. Excess Water or Protic Solvents: Water and other protic species can serve as a proton source for the cleavage of the C-B bond.[7] 2. Harsh Basic Conditions: Strong bases can accelerate the rate of protodeboronation.[7] 3. Elevated Temperatures: Higher temperatures can increase the rate of this undesired side reaction. | 1. Anhydrous Conditions: - Use freshly distilled, anhydrous solvents. - Dry the base and other solid reagents under vacuum before use. 2. Base Selection: - Consider using milder bases like K₂CO₃ or KF.[6] 3. Temperature Optimization: - Run the reaction at the lowest temperature that provides a reasonable reaction rate. |
| Difficulty in Product Purification | 1. Residual Boronic Acid/Boronic Anhydride: Unreacted starting material can co-elute with the product. 2. Silica Gel-Induced Decomposition: Boronic acids and their esters can sometimes degrade on acidic silica gel during column chromatography.[10] | 1. Work-up Procedures: - Perform an aqueous basic wash (e.g., with 1M NaOH) to extract the acidic boronic acid into the aqueous layer.[11] The product can then be extracted with an organic solvent. - Alternatively, form a diethanolamine adduct of the unreacted boronic acid, which is often crystalline and can be filtered off.[12] 2. Chromatography Techniques: - Neutralize silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[10] - Consider using a different stationary phase, such as alumina or C18 reverse-phase silica. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store and handle this compound?
A1: this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).[13] Boronic acids are susceptible to oxidation and can form boroxines (cyclic anhydrides) upon dehydration.[14] It is also light-sensitive.[13] For long-term storage, keeping it in a freezer is recommended. Always handle the solid in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.
Q2: My reaction is not proceeding to completion, even after extended reaction times. What should I try?
A2: In addition to the points in the troubleshooting table, consider the reactivity of your coupling partner. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[6] If you are using an aryl chloride, a more active catalyst system is often required. This typically involves using a specialized, bulky, electron-rich ligand like XPhos or SPhos in combination with a strong base like K₃PO₄.[5] You may also need to increase the reaction temperature, but be mindful of potential side reactions.
Q3: Can I use a boronate ester of this compound instead of the free acid?
A3: Yes, and it is often advantageous to do so. Boronate esters, such as the pinacol or MIDA esters, are generally more stable to storage and handling than the corresponding boronic acids.[10] They are less prone to protodeboronation and can be easier to purify. MIDA boronates are particularly stable and can be used in a "slow-release" strategy, where the boronic acid is generated in situ under the reaction conditions, which can be beneficial for challenging couplings.[14][15]
Q4: How do I choose the optimal Palladium source and ligand for my reaction?
A4: For a sterically hindered substrate like this compound, the choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) are highly recommended.[5][16] The steric bulk of these ligands facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.[8] For the palladium source, Pd(OAc)₂ with the chosen ligand is a common and effective combination. Alternatively, pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.
Q5: What is the role of the base in the Suzuki-Miyaura coupling, and how do I choose the right one?
A5: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[17] For sterically hindered boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ is often necessary to promote this step.[7] The choice of base can also influence the rate of side reactions like protodeboronation, so some optimization may be required.
IV. Experimental Workflow & Visualization
A. Standard Protocol for a Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 5:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
B. Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
V. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from
-
ChemBK. (2024, April 10). 10-Phenylanthracene-9-boronic acid. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Retrieved from
-
Wikipedia. (n.d.). Boronic acid. Retrieved from
-
ChemicalBook. (n.d.). (10-Phenylanthracen-9-yl) boronic 산. Retrieved from
-
Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition. Retrieved from
-
ResearchGate. (2016, September 27). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? Retrieved from
-
Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis of Boronic Acid Derivatives. Retrieved from
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3571-3575. Retrieved from
-
Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274. Retrieved from
-
Unspecified. (n.d.). The Suzuki Coupling: A Powerful Tool with Boronic Acids Like this compound. Retrieved from
-
National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from
-
Su, M., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 51(19), 4710-4713. Retrieved from
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Unspecified. (n.d.). Discover this compound: Your Key to Advanced Materials. Retrieved from
-
Kelly, C. B., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Angewandte Chemie International Edition, 58(20), 6734-6749. Retrieved from
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from
-
Reddit. (2017, December 19). Purification of boronic acids? Retrieved from
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Technical Support Center: (10-Phenylanthracen-9-yl)boronic acid
Welcome to the technical support guide for (10-Phenylanthracen-9-yl)boronic acid (CAS: 334658-75-2). This document is designed for researchers, chemists, and drug development professionals who utilize this sterically hindered and structurally complex boronic acid in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting solutions but also the underlying chemical principles to empower you to anticipate and overcome challenges in your experiments. This guide is structured to address common issues through a practical question-and-answer format, backed by authoritative references and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common inquiries regarding the handling, storage, and properties of this compound.
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To maximize shelf-life, this compound should be stored in a cool, dark, and dry environment.[1][2] Specifically, refrigeration at 2-8 °C is recommended.[3][4] The container should be tightly sealed under an inert atmosphere, such as argon or nitrogen, to protect against moisture and air, which can promote decomposition.[3] The compound is also noted to be light-sensitive, so storage in an opaque container is crucial.[5][6]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in methanol.[1][5][7] For reaction purposes, particularly in Suzuki-Miyaura coupling, it is often used in solvents like tetrahydrofuran (THF) or dioxane, typically in combination with an aqueous base.[8][9] Due to its large aromatic structure, solubility in nonpolar hydrocarbon solvents is expected to be limited.
Q3: What is the primary application of this compound?
A3: Its primary and most well-documented application is as a key building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][10][11] This reaction allows for the precise introduction of the bulky, fluorescent 10-phenylanthracenyl moiety into target molecules. This is highly valuable in the development of advanced materials, such as Organic Light-Emitting Diodes (OLEDs), and in the synthesis of complex pharmaceutical intermediates.[7][10][11]
Q4: What are the main safety hazards associated with this compound?
A4: According to safety data sheets, this compound is considered hazardous. It can cause skin and serious eye irritation.[12][13] Some reports also indicate acute oral toxicity.[13] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), are mandatory.[12][14] All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the solid powder.[12]
Q5: Can I use this boronic acid directly from the bottle, or is pre-treatment necessary?
A5: While high-purity grades are available[2][11][15], boronic acids, in general, can be prone to forming anhydride trimers (boroxines) upon storage through dehydration. This can affect reaction stoichiometry. For highly sensitive reactions, it is good practice to either use freshly opened material or to briefly dry the compound under vacuum before use, especially if the container has been opened multiple times.
Section 2: Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is the cornerstone application for this reagent.[10] However, its steric bulk and electronic properties can lead to specific challenges.
Issue 1: Low or No Product Yield
Q: I am performing a Suzuki-Miyaura coupling with this compound and an aryl halide, but I'm observing very low conversion to my desired product. What are the likely causes and how can I fix it?
A: Low yield in a Suzuki coupling involving a sterically hindered partner like this compound can stem from several factors. The primary suspects are issues with catalyst activity, inefficient transmetalation, or degradation of the boronic acid itself.
Causality & Explanation:
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10] The large phenylanthracenyl group creates significant steric hindrance, which can slow down both the transmetalation step (transfer of the organic group from boron to palladium) and the final reductive elimination step. Furthermore, boronic acids can undergo a competitive side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the reagent.[16][17] This is particularly prevalent under harsh basic or acidic conditions.[16][18]
Troubleshooting Workflow:
Here is a systematic approach to diagnose and solve the low-yield issue.
Detailed Protocols & Recommendations:
-
Reagent Integrity:
-
Action: Analyze your starting boronic acid by ¹H NMR or LC-MS. Look for the presence of 10-phenylanthracene, the product of protodeboronation.
-
Rationale: If significant degradation has occurred, the effective concentration of your nucleophile is lower than calculated, leading to poor yield.[18]
-
Solution: Use a fresh bottle or purify the existing stock. Consider using a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can be more resistant to premature decomposition.[3][19][20]
-
-
Catalyst and Ligand Selection:
-
Standard System: Pd(PPh₃)₄ is a classic catalyst but can be inefficient for hindered substrates.
-
Recommended Upgrade: Switch to a more active catalyst system. Buchwald or Fu have developed highly effective systems for sterically demanding couplings.[21][22]
-
Protocol Example:
-
Catalyst: Pd₂(dba)₃ (1-2 mol%) with a bulky electron-rich phosphine ligand like SPhos or XPhos (2-4 mol%).
-
Rationale: Bulky biarylphosphine ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.[17]
-
-
-
Base and Solvent Choice:
-
Common Bases: K₂CO₃ or K₃PO₄ are often effective and are generally milder than NaOH or KOH, reducing the risk of base-promoted protodeboronation.[9]
-
Solvent System: A biphasic system like Dioxane/H₂O or THF/H₂O is standard. Ensure your starting materials are soluble at the reaction temperature.
-
Data Summary Table:
-
| Parameter | Recommendation for Hindered Coupling | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors to active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Moderately strong bases that minimize protodeboronation risk.[9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Good balance of solubility for organic and inorganic reagents. |
| Temperature | 60 - 110 °C | Increased thermal energy helps overcome steric barriers. |
Issue 2: Protodeboronation as a Major Side Product
Q: My main byproduct is 10-phenylanthracene, resulting from the cleavage of the C-B bond. How can I suppress this side reaction?
A: Protodeboronation is a common Achilles' heel for many boronic acids, especially under the basic conditions of Suzuki coupling.[16][17] Suppressing it requires careful optimization of reaction conditions to favor the productive cross-coupling pathway.
Mechanism of Protodeboronation:
Protodeboronation can occur through several pathways, but a common one in Suzuki reactions is base-promoted.[18] The hydroxide or other basic anions attack the boron atom, forming a boronate species. This species can then be protonated by a proton source (like water), leading to the cleavage of the C-B bond.
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Stability and degradation of (10-Phenylanthracen-9-yl)boronic acid
Document ID: TSC-PABA-001
Version: 1.0
Last Updated: January 7, 2026
Introduction
(10-Phenylanthracen-9-yl)boronic acid is a specialized arylboronic acid derivative increasingly utilized in organic synthesis, particularly in the development of advanced materials such as those for Organic Light-Emitting Diodes (OLEDs) and as a crucial intermediate in pharmaceutical research.[1] Its unique, bulky aromatic structure imparts specific electronic and steric properties, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions. However, like many arylboronic acids, its stability can be a critical factor for successful and reproducible experimental outcomes.
This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the stability and degradation of this compound. The information herein is curated to assist researchers, scientists, and drug development professionals in anticipating and resolving common challenges encountered during the handling, storage, and application of this reagent.
Troubleshooting Guide
This section addresses specific issues that users may encounter. The question-and-answer format is designed to provide direct and actionable solutions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction using this compound is resulting in low to no yield of the desired product. I've re-checked my catalyst, base, and solvent, but the problem persists. What could be the cause?
Answer:
When a Suzuki-Miyaura coupling fails despite apparently correct reaction conditions, the integrity of the boronic acid is a primary suspect. Several degradation pathways can consume the boronic acid before it effectively participates in the catalytic cycle.
Possible Causes & Solutions:
-
Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, converting the boronic acid back to its parent arene (10-phenylanthracene).[2][3] This process is often accelerated under specific conditions:
-
High pH and Temperature: While a base is necessary for the Suzuki-Miyaura reaction, prolonged exposure to strongly basic conditions, especially at elevated temperatures, can promote protodeboronation.[4][5]
-
Aqueous Conditions: The presence of water, often required in Suzuki-Miyaura couplings, can facilitate this degradation pathway.[3][5]
-
Solution:
-
Optimize Base and Temperature: Consider using a milder base (e.g., K₃PO₄ instead of stronger hydroxides) or running the reaction at the lowest effective temperature.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Use of Boronic Esters: In some cases, converting the boronic acid to a more stable ester form (e.g., a pinacol ester) can mitigate protodeboronation.[3][5]
-
-
-
Oxidative Degradation (Hydroxylation): The boronic acid can be oxidized to the corresponding phenol (10-hydroxy-9-phenylanthracene). This is particularly problematic if the reaction is not performed under an inert atmosphere.[6][7]
-
Oxygen Contamination: Oxygen can lead to the homocoupling of the boronic acid or its oxidation.[8]
-
Solution:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed before use (e.g., by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period).
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
-
Formation of Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. While this is a form of dehydration and not strictly "degradation," the presence of boroxines can affect the stoichiometry and solubility of the reagent, leading to inconsistent results.
-
Cause: Exposure to ambient moisture or improper storage.
-
Solution:
-
Proper Storage: Store this compound in a desiccator under an inert atmosphere.
-
Reagent Preparation: If boroxine formation is suspected, the boronic acid can often be reconstituted by dissolving it in a suitable solvent with a controlled amount of water before use, though this should be done with caution to avoid excessive hydrolysis.
-
-
Issue 2: Inconsistent Analytical Results (e.g., HPLC, NMR)
Question: I am observing variable purity results for my batches of this compound. Sometimes I see an additional peak corresponding to 10-phenylanthracene. Why is this happening?
Answer:
The lability of the C-B bond in arylboronic acids makes them susceptible to degradation during both storage and analysis.[9]
Possible Causes & Solutions:
-
On-Column Hydrolysis/Degradation during HPLC: Standard reversed-phase HPLC conditions, especially with acidic mobile phases (e.g., containing formic acid or trifluoroacetic acid), can induce the hydrolysis of the boronic acid on the column, leading to the appearance of the parent arene as an artifact.[10][11]
-
Solution:
-
Use Neutral or Basic Mobile Phases: Where possible, employ mobile phases with no pH modifier or use basic conditions, which can sometimes provide better stability for boronic acids.[12]
-
Utilize Specialized Columns: Columns with low residual silanol activity can minimize on-column hydrolysis.[10][11]
-
Non-Aqueous Capillary Electrophoresis (NACE): For highly sensitive or labile compounds, NACE can be an excellent alternative analytical technique that avoids the issues associated with traditional HPLC.[9]
-
-
-
Degradation during Sample Preparation: The choice of solvent for preparing analytical samples is crucial. Protic solvents or the presence of moisture can lead to degradation before the analysis is even performed.
-
Solution:
-
Use Aprotic, Dry Solvents: Prepare samples in dry, aprotic solvents like acetonitrile or THF immediately before analysis.
-
Minimize Exposure to Air and Light: Prepare samples quickly and protect them from prolonged exposure to the atmosphere and light.
-
-
Issue 3: Physical Changes in the Solid Reagent Over Time
Question: My solid this compound, which was initially an off-white powder, has developed a clumpy texture and a slightly yellowish tint. Is it still usable?
Answer:
Physical changes in the solid reagent are often indicative of decomposition or the absorption of moisture.
Possible Causes & Solutions:
-
Hygroscopicity and Boroxine Formation: Boronic acids are known to be hygroscopic.[13] Absorbed moisture can lead to clumping and can also facilitate the formation of boroxines.
-
Solution:
-
Strict Storage Conditions: Always store the reagent in a tightly sealed container inside a desiccator. For long-term storage, consider a glovebox or a sealed ampoule under argon.
-
Assessing Usability: Before use, you can assess the purity of the material by a suitable analytical method (e.g., NMR or a carefully developed HPLC method). If significant degradation is observed, a fresh batch of the reagent should be used.
-
-
-
Oxidation: The color change to yellow could indicate slow oxidation over time due to repeated exposure to air.
-
Solution:
-
Minimize Headspace: When storing, try to use a container that is appropriately sized for the amount of material to minimize the volume of air in the headspace.
-
Inert Gas Blanket: After each use, flush the container with an inert gas before sealing.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The ideal storage conditions are in a refrigerator, under an inert atmosphere (argon or nitrogen), and in a desiccated environment. This minimizes the risk of oxidative degradation, protodeboronation, and moisture-induced boroxine formation.
Q2: How can I quickly check the purity of my this compound before use?
A2: ¹H NMR is a relatively quick and effective method. Dissolve a small sample in a dry, deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and check for the characteristic signals of the desired compound versus potential impurities like 10-phenylanthracene. The boronic acid protons (-B(OH)₂) often appear as a broad singlet.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not widely published, the anthracene core is known to be photosensitive. It is good practice to store the compound in a dark or amber-colored vial and to protect reaction mixtures from direct light, especially if photoredox-catalyzed side reactions are a concern.[6]
Q4: Can I use water in my Suzuki-Miyaura reaction with this boronic acid?
A4: Yes, a small amount of water is often necessary for the Suzuki-Miyaura catalytic cycle. However, be mindful that excess water, especially in combination with high temperatures and a strong base, can increase the rate of protodeboronation.[3][5] The amount of water should be carefully controlled and optimized for your specific reaction.
Q5: What are the main degradation products I should look for?
A5: The two primary degradation products are 10-phenylanthracene (from protodeboronation) and 10-hydroxy-9-phenylanthracene (from oxidation).
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Major degradation and transformation pathways for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
This protocol provides a general method for assessing the purity of this compound and identifying the common impurity, 10-phenylanthracene.
Materials:
-
This compound sample
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
-
NMR tube
-
Spatula, vial
Procedure:
-
Weigh approximately 5-10 mg of the boronic acid sample into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently agitate the vial to dissolve the sample completely.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify the aromatic proton signals corresponding to the phenylanthracene backbone.
-
Look for a broad singlet corresponding to the -B(OH)₂ protons. Its chemical shift can be variable.
-
Compare the spectrum to a reference spectrum of a pure sample if available.
-
Specifically, look for the characteristic signals of 10-phenylanthracene, which will indicate protodeboronation. The presence of this impurity can be quantified by integrating its signals relative to the signals of the boronic acid.
-
Protocol 2: Recommended Handling for Suzuki-Miyaura Coupling
This protocol outlines best practices for setting up a Suzuki-Miyaura reaction to minimize the degradation of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst and ligand
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water mixture)
-
Oven-dried reaction flask with a magnetic stir bar
-
Septum, needles, and inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the aryl halide, this compound, palladium catalyst, ligand, and finely powdered base to an oven-dried reaction flask equipped with a magnetic stir bar.[8]
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[8]
-
Solvent Addition: Add the degassed solvent(s) via syringe. The solvent should be thoroughly degassed by at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.
-
Reaction: Place the flask in a pre-heated oil bath and begin stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals.
-
Workup: Once the reaction is complete, cool it to room temperature before exposing it to air. Proceed with the standard aqueous workup and purification.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Refrigerator (2-8 °C) | Slows down potential degradation pathways. |
| Storage Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation. |
| Moisture Control | Desiccated Environment | Prevents hydrolysis and boroxine formation.[13] |
| Light Exposure | Store in the dark (Amber vial) | The anthracene core is photosensitive. |
| Reaction pH | Avoid strongly basic conditions for prolonged periods | High pH can accelerate protodeboronation.[4] |
| Analytical Solvent | Dry, aprotic (e.g., ACN, THF) | Minimizes degradation during sample preparation. |
References
-
MDPI. (n.d.). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]
-
Synlett. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Retrieved from [Link]
-
Nature. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Retrieved from [Link]
-
ChemRxiv. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
American Chemical Society. (n.d.). Tuning arylboronic acid oxidation reactivity profiles with neighboring group effects. Retrieved from [Link]
-
ConnectSci. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Retrieved from [Link]
-
PubMed. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Retrieved from [Link]
-
PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Retrieved from [Link]
-
Taylor & Francis Online. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]
-
PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis mechanism of arylboronic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
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- 11. researchgate.net [researchgate.net]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Solubility of (10-Phenylanthracen-9-yl)boronic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (10-Phenylanthracen-9-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Due to its large, hydrophobic polycyclic aromatic structure, achieving complete dissolution can be a critical hurdle in experimental success, particularly in applications like Suzuki-Miyaura coupling and the formulation of OLED materials.[1][2] This document provides in-depth troubleshooting guides, FAQs, and validated protocols to address these issues effectively.
Understanding the Core Challenge: Why is Solubility an Issue?
The solubility of this compound is governed by several key physicochemical properties:
-
Large Hydrophobic Core: The phenylanthracene moiety is a large, non-polar, and planar aromatic system. This structure results in strong intermolecular π-stacking interactions and a general aversion to polar solvents, making it poorly soluble in water and many common organic solvents.[2]
-
Boroxine Formation: Like many boronic acids, this compound exists in a dynamic equilibrium with its cyclic trimeric anhydride, known as a boroxine.[3][4] This dehydration process removes polar hydroxyl groups, significantly reducing the compound's solubility. The equilibrium can be influenced by solvent, temperature, and the presence of water.[3]
Caption: Equilibrium between the boronic acid and its less soluble boroxine trimer.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in toluene for my Suzuki reaction. Why?
A: The issue is a mismatch in polarity. While toluene is a common solvent for Suzuki couplings, the boronic acid functional group (-B(OH)₂) imparts some polarity. The large, non-polar phenylanthracene backbone dominates, but solubility in purely non-polar hydrocarbons is still very low.[5] For Suzuki reactions, a mixture of solvents, such as toluene with a polar co-solvent like ethanol or the addition of water, is often necessary to dissolve both the boronic acid and the inorganic base.[6]
Q2: I initially dissolved the compound in THF, but a precipitate formed after it stood for a while. What happened?
A: This is a classic sign of boroxine formation.[3] Anhydrous solvents can drive the equilibrium from the more soluble boronic acid to its less soluble trimeric boroxine anhydride by consuming the water produced during the condensation. Adding a small amount of water (e.g., a few microliters or using a solvent with a 1-5% water content) can often hydrolyze the boroxine back to the boronic acid, redissolving the precipitate.[7]
Q3: Can I use heat to increase solubility? What are the risks?
A: Yes, gentle heating can significantly improve solubility. For many boronic acids, warming the solution to 40-60°C is effective.[8] However, excessive or prolonged heating, especially under anhydrous conditions, can accelerate both boroxine formation and potentially cause protodeboronation—the undesired cleavage of the C-B bond.[9][10] Always use the minimum temperature required and consider performing this under an inert atmosphere.
Q4: How does adding a base like K₂CO₃ or NaOH improve solubility?
A: Boronic acids are weakly acidic Lewis acids, with a pKa for this compound predicted to be around 8.6.[11][12][13] Adding a base deprotonates the boronic acid to form an anionic boronate salt [R-B(OH)₃]⁻. This ionic species is significantly more polar than the neutral acid, dramatically increasing its solubility in polar solvents, especially water.[9][14] This principle is fundamental to the mechanism of the Suzuki-Miyaura coupling, where the base not only facilitates catalysis but also helps solubilize the boronic acid reagent.[6]
Troubleshooting Guide: A Step-by-Step Workflow
If you are facing solubility issues, follow this logical progression to identify a solution suitable for your experimental context.
Caption: A decision workflow for troubleshooting solubility issues.
Quantitative Data & Solvent Systems
While exact solubility values are highly dependent on purity, temperature, and water content, the following table provides a qualitative guide for solvent selection.
| Solvent System | Primary Application(s) | Mechanism of Solubilization | Key Considerations |
| Methanol, Ethanol | Stock solutions, NMR | Good polarity match for the boronic acid functional group. | Known to be a good solvent for this compound.[1][2][11][15] |
| THF, 1,4-Dioxane | Organic Synthesis, Coupling | Moderate polarity, common reaction media. | May require gentle heating. Prone to boroxine precipitation if completely anhydrous.[3] |
| DMF, DMSO | Difficult dissolutions, NMR | High polarity and high boiling point. | Use with caution; can be difficult to remove and may interfere with some reactions. |
| Toluene / Water (e.g., 10:1) + Base | Suzuki-Miyaura Coupling | Biphasic system where base forms the soluble boronate salt. | Vigorous stirring is essential to ensure reaction at the phase interface.[6] |
| THF / Aqueous Base (e.g., 2M NaOH) | Extraction, Purification | Formation of the highly water-soluble boronate salt. | Allows for separation from non-acidic organic impurities.[7] |
| Dichloromethane + Diethanolamine | Derivatization for stability | Forms a stable, often crystalline, diethanolamine adduct. | The adduct can be isolated and used directly in some coupling reactions.[16] |
Detailed Experimental Protocols
Protocol 1: General Solubilization using a Co-Solvent and Heat
This protocol is suitable for preparing solutions for analysis or for reactions where a small amount of a polar co-solvent is tolerable.
-
Preparation: To a clean, dry vial containing this compound, add the primary organic solvent (e.g., 1,4-Dioxane or THF) to the desired concentration.
-
Stirring: Begin vigorous stirring with a magnetic stir bar. Observe for initial dissolution.
-
Co-Solvent Addition: If the solid persists, add a polar co-solvent, such as ethanol or a small amount of deionized water, dropwise until the solution clears. Typically, 5-10% (v/v) is sufficient.
-
Gentle Heating: If solubility is still limited, place the vial in a pre-heated water or oil bath at 40-50°C. Do not exceed 60°C to minimize degradation risk.[8]
-
Observation: Continue stirring until the solution is clear. If used for a reaction, ensure the solution is cooled to the target reaction temperature before adding other reagents.
Protocol 2: pH-Mediated Dissolution for Aqueous Workup or Purification
This method leverages the acidic nature of the boronic acid to solubilize it in an aqueous base, allowing for purification by extraction.
-
Initial Dissolution: Dissolve the crude reaction mixture containing the boronic acid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) solution and shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The (10-Phenylanthracen-9-yl)boronate salt will be in the upper aqueous layer, while non-acidic impurities will remain in the organic layer.[7]
-
Isolation: Separate the aqueous layer. To recover the boronic acid, cool the aqueous layer in an ice bath and carefully acidify with 1-2 M HCl until a precipitate forms (typically pH < 7).
-
Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
References
- Smart.DHgate. (2025). Boric Acid Not Dissolving? Reasons & Troubleshooting Tips.
- ChemWhat. This compound CAS#: 334658-75-2.
- ChemicalBook. This compound | 334658-75-2.
- ChemicalBook. This compound CAS#: 334658-75-2.
- KU ScholarWorks.
- PubChem. This compound | C20H15BO2 | CID 22247164.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemBK. 10-Phenylanthracene-9-boronic acid.
- Benchchem. Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid.
- Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Wikipedia. Boronic acid.
- Wiley-VCH. (2010).
- Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Alfa Chemistry. CAS 334658-75-2 this compound.
- Sigma-Aldrich. This compound | 334658-75-2.
- Green Chemistry. Understanding Boronic Acids: Properties and Synthesis Uses.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- MDPI. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers.
- ChemicalBook. This compound | 334658-75-2.
- PubMed. (2022).
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- 16. youtube.com [youtube.com]
Troubleshooting failed reactions with (10-Phenylanthracen-9-yl)boronic acid
Technical Support Center: (10-Phenylanthracen-9-yl)boronic acid
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice for researchers, chemists, and drug development professionals utilizing this sterically hindered building block, primarily in Suzuki-Miyaura cross-coupling reactions. Given its unique structure, this reagent presents specific challenges that require careful optimization. This guide is designed to help you navigate these challenges, diagnose failed reactions, and achieve successful outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding reactions involving this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound shows no product formation. What are the first things to check?
A1: When a Suzuki coupling fails, a systematic check of the core reaction components is the first step.
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst is active. Many Pd(II) precatalysts require in situ reduction to the active Pd(0) species.[1][2] If you suspect catalyst deactivation, consider using a fresh batch or a more robust, pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst.
-
Inert Atmosphere: Oxygen can degrade both the catalyst and the boronic acid.[1] Confirm that your solvents were properly degassed and that the reaction was set up and maintained under a rigorously inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Verify the purity of your this compound. Impurities can inhibit the catalytic cycle.[3] Consider running a quality control check via NMR. Also, be aware of the potential for the boronic acid to exist as its cyclic anhydride, boroxine (see Section 2.2).
Q2: I'm observing a significant amount of a side product that corresponds to the starting material of my coupling partner, where the bromine/iodine has been replaced by a hydrogen atom. What is happening?
A2: This is a classic sign of protodeboronation , where the boronic acid's C-B bond is cleaved and replaced by a C-H bond.[4][5] This side reaction consumes your boronic acid, reducing the yield of your desired cross-coupled product. It is often accelerated by harsh basic conditions, elevated temperatures, and the presence of water.[2][6][7] For mitigation strategies, refer to the detailed guide in Section 2.1.
Q3: The reaction is sluggish and gives low conversion even after extended reaction times. What is the likely cause?
A3: The primary cause is the significant steric hindrance of the (10-Phenylanthracen-9-yl) group. This bulkiness slows down key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1] To overcome this, you will likely need more forcing conditions. This includes switching to more specialized catalysts, stronger bases, and higher temperatures. A detailed optimization guide is provided in Section 3.
Q4: Is this compound stable for long-term storage?
A4: this compound should be stored in a cool, dark place, sealed from moisture and air.[8] Over time, boronic acids can dehydrate to form boroxines, which are cyclic trimers.[9][10] While this process is often reversible, it can affect the stoichiometry of your reaction if not accounted for. For sensitive applications, it's recommended to use the reagent as fresh as possible or to verify its state before use.
In-Depth Troubleshooting Guides
Issue: Protodeboronation Dominates the Reaction
Symptom: Your primary isolated byproduct is the protonated version of the boronic acid (10-phenylanthracene), and you observe low yields of the desired coupled product.
Causality: Protodeboronation is the cleavage of the C–B bond by a proton source. This process is often catalyzed by aqueous base and accelerated by heat.[4][6][7] The large, electron-rich aromatic system of this compound can be susceptible to this pathway, competing directly with the desired transmetalation step in the Suzuki-Miyaura cycle.
Diagnostic Workflow:
Caption: Decision tree for diagnosing protodeboronation.
Solutions & Protocols:
-
Modify the Base and Solvent System:
-
Switch to Milder Bases: Instead of strong bases like NaOH or KOH, consider using potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[2]
-
Employ Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions can suppress protodeboronation. Use bases like potassium tert-butoxide (t-BuOK) or potassium trimethylsilanolate (TMSOK) in anhydrous solvents like toluene or dioxane.[2][11]
-
-
Protect the Boronic Acid:
-
Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), MIDA ester, or a trifluoroborate salt.[2] These derivatives are more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions.
-
Protocol for Protection with Diethanolamine: A simple and effective method is to form a diethanolamine adduct, which is an air- and water-stable crystalline solid.[12]
-
Dissolve this compound (1.0 equiv) in a minimal amount of dichloromethane in a vial with a stir bar.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This adduct can be used directly in Suzuki couplings, particularly in protic solvents where it will hydrolyze to release the active boronic acid.[12]
-
-
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to find the optimal balance.
Issue: Inconsistent Reactivity and Stoichiometry Problems
Symptom: You observe variable reaction yields between batches, even under identical conditions. You suspect an issue with the quality of the starting boronic acid.
Causality: Boronic acids exist in equilibrium with their corresponding cyclic anhydrides, known as boroxines .[9][10] This is a dehydration reaction where three molecules of boronic acid combine to form one boroxine molecule and release three molecules of water.[13] If your starting material is partially or fully converted to the boroxine, using its mass based on the boronic acid monomer will result in an incorrect stoichiometry.
Caption: Equilibrium between boronic acid and boroxine.
Solutions & Protocols:
-
Characterize the Starting Material: Before use, run a ¹H NMR or ¹¹B NMR spectrum of your this compound. The presence of both the boronic acid and boroxine species can often be detected.
-
Re-convert Boroxine to Boronic Acid: If you suspect significant boroxine formation, you can often revert it to the monomeric boronic acid.
-
Protocol for Hydrolysis:
-
Dissolve the boronic acid/boroxine mixture in a suitable solvent (e.g., diethyl ether).
-
Wash the solution with a small amount of water in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure. The resulting solid should be predominantly the monomeric boronic acid. Note: Do not dry excessively, as this can promote re-formation of the boroxine.
-
-
-
Use Boroxine Directly: In many cases, the boroxine can be used directly in the Suzuki-Miyaura coupling, as the reaction conditions (presence of water and base) will hydrolyze it in situ to the active boronic acid.[14] However, you must adjust the mass used to account for the different molecular weight.
-
Molecular Weight of Boronic Acid (C₂₀H₁₅BO₂): ~298.1 g/mol [15]
-
Molecular Weight of Boroxine (C₆₀H₄₅B₃O₃): ~840.3 g/mol
-
Correction Factor: Mass of Boroxine = (Mass of Boronic Acid) x (MW Boroxine / (3 * MW Boronic Acid)) ≈ 0.94 x (Mass of Boronic Acid)
-
Optimization Guide for Sterically Hindered Couplings
Symptom: The reaction yields low conversion due to the steric bulk of the (10-Phenylanthracen-9-yl) group.
Causality: Steric hindrance impedes both the oxidative addition and reductive elimination steps of the catalytic cycle. A standard catalyst system like Pd(PPh₃)₄ may be insufficient.[11] A systematic optimization of catalyst, ligand, base, and solvent is required.
The Suzuki-Miyaura Catalytic Cycle and Points of Failure:
Caption: Key failure points in the Suzuki cycle for hindered substrates.
Catalyst and Ligand Selection
The single most critical factor for coupling hindered substrates is the choice of ligand.[11] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.
| Ligand Type | Examples | Key Features & When to Use |
| Buchwald Ligands | SPhos, RuPhos, XPhos | Bulky, electron-rich biaryl phosphines. Excellent for promoting both oxidative addition and reductive elimination. The first choice for hindered couplings.[11][16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors and sterically demanding. Offer high catalyst stability and activity, especially with less reactive coupling partners like aryl chlorides.[17] |
| Specialized Ligands | AntPhos, BI-DIME | Designed for extremely hindered substrates, such as those forming tetra-ortho-substituted biaryls.[11] |
Base and Solvent Screening
The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. Its effectiveness is highly dependent on the solvent.
| Base | Recommended Solvents | Comments |
| K₃PO₄ | Toluene, Dioxane, THF/H₂O | A reliable, moderately strong base often effective for hindered couplings. Use as a finely powdered solid.[11] |
| Cs₂CO₃ | Dioxane, DMF, THF | A strong base that often improves rates for difficult couplings.[2] |
| t-BuOK | Toluene, Dioxane (anhydrous) | A very strong, non-nucleophilic base. Particularly effective with less reactive aryl chlorides and in anhydrous systems.[11][17] |
| KF | THF, Dioxane | A milder base, useful when substrates are sensitive to protodeboronation or hydrolysis. |
General Optimized Protocol
This protocol serves as a robust starting point for reactions with this compound.
-
Vial Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene or Dioxane) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–120 °C).[1][2] For very difficult couplings, temperatures up to 140 °C in higher boiling solvents (e.g., xylenes) may be necessary.[11] Microwave irradiation can also be effective.[17]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate.[1][2]
-
Purification: Purify the crude product by flash column chromatography.
References
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
The Suzuki Coupling: A Powerful Tool with Boronic Acids Like this compound.
-
Overcoming low yields in Suzuki coupling with functionalized boronic acids.
-
Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
-
This compound CAS#: 334658-75-2.
-
This compound.
-
Discover this compound: Your Key to Advanced Materials.
-
Protodeboronation.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
-
Development of Organic Transformations Based on Protodeboronation.
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
-
In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
-
10-Phenylanthracene-9-boronic acid.
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
-
boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
-
Diagnosing issues with a failed Suzuki coupling?
-
How can I solve my problem with Suzuki coupling?
-
Masking Boronic Acids for Suzuki Coupling.
-
Boroxine.
-
This compound CAS#: 334658-75-2.
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
-
This compound | 334658-75-2.
-
334658-75-2|this compound.
-
10-Phenylantrhacen-9-yl boronic acid.
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- 3. nbinno.com [nbinno.com]
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- 10. Boroxine - Wikipedia [en.wikipedia.org]
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- 12. m.youtube.com [m.youtube.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 15. This compound | C20H15BO2 | CID 22247164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Technical Support Center: Catalyst Poisoning in (10-Phenylanthracen-9-yl)boronic Acid Couplings
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving (10-Phenylanthracen-9-yl)boronic acid. This sterically demanding and electronically unique substrate presents a formidable challenge, often leading to catalyst deactivation and diminished yields. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately overcome these hurdles.
I. Understanding the Challenge: Why this compound is Prone to Catalyst Poisoning
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency.[1] The reaction typically proceeds through a catalytic cycle involving a palladium catalyst.[2] However, the bulky nature of the 10-phenylanthracen-9-yl moiety introduces significant steric hindrance around the reaction center. This steric congestion can impede crucial steps in the catalytic cycle, particularly the transmetalation and reductive elimination steps, leading to catalyst deactivation and low product yields.[3]
Furthermore, the extended π-system of the anthracene core can interact with the palladium catalyst in non-productive ways, leading to the formation of inactive palladium species. Understanding these potential pitfalls is the first step toward developing a robust and successful coupling strategy.
Core Reaction Scheme:
(Where Ar' = 10-Phenylanthracen-9-yl)
II. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound in Suzuki-Miyaura couplings.
Q1: My reaction has stalled, and I'm observing the formation of a black precipitate. What's happening?
A1: The black precipitate is likely palladium black, an inactive, agglomerated form of the palladium catalyst.[4] This indicates catalyst deactivation, a common issue with sterically hindered substrates. Several factors can contribute to this:
-
Insufficient Ligand: The ligand's role is to stabilize the palladium catalyst and facilitate the catalytic cycle.[5] With bulky substrates, a higher ligand-to-palladium ratio is often necessary to prevent catalyst agglomeration.
-
Inadequate Mixing: Poor mixing can lead to localized high concentrations of reagents, promoting side reactions and catalyst decomposition.
-
High Temperatures: While heat is often required to drive the reaction to completion, excessive temperatures can accelerate catalyst decomposition.[6]
Q2: My yields are consistently low, even with a variety of palladium catalysts. What am I missing?
A2: Low yields in these couplings often stem from a combination of factors beyond just the choice of catalyst. Consider the following:
-
Ligand Choice: For sterically demanding couplings, bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often more effective than standard ligands like triphenylphosphine.[7] These ligands promote the crucial reductive elimination step.
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[8] For challenging substrates, stronger and more soluble bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than weaker bases like sodium carbonate (Na₂CO₃).[6]
-
Solvent System: The solvent must effectively solubilize all reaction components and stabilize the catalytic species.[9] A mixture of a polar aprotic solvent like 1,4-dioxane or THF with a small amount of water is a common starting point.[2]
Q3: I'm seeing significant amounts of homocoupled product from my boronic acid. How can I prevent this?
A3: Homocoupling of the boronic acid is a common side reaction, particularly when using a Pd(II) precatalyst that needs to be reduced to the active Pd(0) state in situ.[2] This process can consume the boronic acid and reduce the yield of the desired cross-coupled product. Strategies to minimize homocoupling include:
-
Using a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can bypass the in-situ reduction step that often leads to homocoupling.
-
Thorough Degassing: Oxygen can promote both catalyst deactivation and homocoupling.[2] Ensuring the reaction mixture is thoroughly deoxygenated is crucial.
-
Controlled Addition of Reagents: Adding the aryl halide before the boronic acid can sometimes help to favor the cross-coupling pathway.
III. Troubleshooting Guides: A Systematic Approach to Optimization
When faced with a challenging coupling, a systematic approach to troubleshooting is essential. The following guides provide detailed workflows for diagnosing and resolving common issues.
Guide 1: Diagnosing Catalyst Deactivation
This workflow will help you determine if catalyst deactivation is the primary cause of your reaction failure.
Experimental Protocol: Reaction Monitoring by TLC/LC-MS
-
Set up the reaction under your standard conditions.
-
Take aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Quench each aliquot with a small amount of saturated aqueous ammonium chloride.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Interpreting the Results:
-
Scenario A: No product formation, starting materials consumed. This suggests that a competing reaction, such as protodeboronation (the replacement of the boronic acid group with a hydrogen), is occurring.
-
Scenario B: Initial product formation, then the reaction stalls. This is a classic sign of catalyst deactivation. The catalyst is initially active but loses its efficacy over time.
-
Scenario C: No reaction, starting materials remain. This could indicate a problem with the catalyst's initial activation or a fundamental incompatibility of the chosen reaction conditions.
Troubleshooting Flowchart: Catalyst Deactivation
Caption: A logical workflow for diagnosing the root cause of reaction failure.
Guide 2: Mitigating Protodeboronation
Protodeboronation is a significant side reaction that consumes the boronic acid, leading to reduced yields.[6]
Strategies to Minimize Protodeboronation:
| Strategy | Rationale | Recommended Action |
| Choice of Base | The base required for transmetalation can also promote protodeboronation. | Use milder bases like K₃PO₄ or KF. Cesium fluoride (CsF) can also be effective.[10] |
| Anhydrous Conditions | Water can act as a proton source for this side reaction. | Use anhydrous solvents and bases. However, note that some Suzuki protocols require a small amount of water for optimal performance.[11] |
| Use of More Stable Boron Reagents | Boronic esters (e.g., pinacol esters) or trifluoroborates are often more stable than boronic acids.[12][13] | Convert the this compound to its corresponding pinacol ester or potassium trifluoroborate salt prior to the coupling reaction. |
| Reaction Time and Temperature | Prolonged reaction times and high temperatures can increase the extent of protodeboronation. | Aim for the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times. |
Guide 3: Systematic Screening of Reaction Parameters
For particularly challenging couplings, a systematic screening of reaction parameters is often necessary.
Experimental Protocol: High-Throughput Experimentation (HTE)
-
Prepare stock solutions of the aryl halide, this compound (or its derivative), and the base.
-
Use a multi-well reaction block to set up a matrix of experiments, varying one or two parameters at a time (e.g., catalyst, ligand, solvent, base).
-
Dose the appropriate amounts of each stock solution and the solid catalyst/ligand into each well.
-
Seal the reaction block and heat to the desired temperature with stirring.
-
After the reaction is complete, quench all wells and analyze the crude reaction mixtures by a high-throughput method like LC-MS to determine the relative yields of the desired product.
Catalyst and Ligand Screening Matrix:
| Catalyst (1-5 mol%) | Ligand (1.2-2 equiv. to Pd) | Expected Outcome |
| Pd₂(dba)₃ | SPhos | Good for sterically hindered substrates. |
| Pd(OAc)₂ | XPhos | Often effective for challenging couplings. |
| Pd(PPh₃)₄ | - | A standard catalyst, may be less effective here. |
| PEPPSI-IPr | - | An N-heterocyclic carbene (NHC) based catalyst, can be very effective.[2] |
Base and Solvent Screening Matrix:
| Base (2-3 equiv.) | Solvent (Degassed) | Expected Outcome |
| K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | A robust and generally effective system. |
| Cs₂CO₃ | Toluene | Can be effective, especially at higher temperatures. |
| K₂CO₃ | DMF | A common combination, but may not be optimal for this substrate. |
| CsF | THF | Can minimize protodeboronation. |
IV. Advanced Concepts: Understanding Catalyst Deactivation Pathways
A deeper understanding of how the palladium catalyst can be deactivated can inform more rational troubleshooting.
Key Deactivation Pathways:
-
Formation of Palladium Black: As discussed, this is the irreversible agglomeration of the catalyst into an inactive form. It is often promoted by high temperatures and low ligand concentrations.[4]
-
Oxidative Degradation: In the presence of oxygen, the active Pd(0) catalyst can be oxidized to inactive Pd(II) species. Phosphine ligands can also be oxidized, rendering them unable to coordinate to the palladium center.[6]
-
Formation of Off-Cycle Intermediates: The bulky phenylanthracenyl group can potentially form stable, off-cycle palladium complexes that do not proceed to the desired product.
Visualizing the Catalytic Cycle and Deactivation
Caption: The Suzuki-Miyaura catalytic cycle with key deactivation pathways.
By understanding these principles and applying the systematic troubleshooting guides provided, researchers can significantly improve their success rates with challenging Suzuki-Miyaura couplings involving this compound.
V. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 133(8), 2116–2119.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26.
-
Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organometallics, 34(23), 5497-5508.
-
National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1562-1576.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Singh, R. P., et al. (2014). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. ResearchGate.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 10(15), 3287–3290.
-
Ferlin, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
ResearchGate. Ligands and/or Catalysts Used in Coupling Reactions.
-
ResearchGate. The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid.
-
Reddit. (2016). What do ligands actually do in a metal catalyzed coupling reaction? : r/chemistry. [Link]
-
Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Chemistry - A European Journal, 12(28), 7382-7393.
-
Finogenova, O., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
-
J. Am. Chem. Soc. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
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- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
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- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Effect of base and solvent on (10-Phenylanthracen-9-yl)boronic acid reactivity
A Senior Application Scientist's Guide to Navigating Reactivity with Sterically Demanding Boronic Acids
Welcome to the technical support center for (10-Phenylanthracen-9-yl)boronic acid. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging this unique, sterically hindered building block in their synthetic endeavors. Due to its bulky 10-phenylanthracene core, this boronic acid presents specific challenges and opportunities in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]
This document moves beyond standard protocols to provide a deeper understanding of the mechanistic principles at play, enabling you to troubleshoot effectively and optimize your reaction conditions. We will explore the critical, interdependent roles of the base and solvent system in unlocking the reactivity of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low to no yield. What are the most common culprits?
When a Suzuki coupling with a sterically demanding substrate like this fails, the issue typically stems from one or more of the following core areas:
-
Inefficient Transmetalation: The primary role of the base is to activate the boronic acid by converting it to a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step with the palladium complex.[3][4][5] The immense steric bulk of the 10-phenylanthracene group can severely hinder this step. The chosen base may be too weak or its solubility in the reaction medium may be too low to generate a sufficient concentration of the active boronate.
-
Catalyst Inactivity or Decomposition: The palladium catalyst, particularly the active Pd(0) species, can be sensitive to oxygen, leading to the formation of inactive palladium black or promoting side reactions like the homocoupling of the boronic acid.[6][7] Furthermore, the steric hindrance of the boronic acid may require specialized, bulky phosphine ligands to facilitate both the oxidative addition and reductive elimination steps effectively.[8]
-
Poor Reagent Solubility: this compound is a large, relatively nonpolar molecule with poor solubility in water and limited solubility in some common organic solvents.[2][9] If the boronic acid or the coupling partner is not adequately dissolved, the reaction becomes a heterogeneous mixture, leading to drastically reduced reaction rates.
-
Protodeboronation (Side Reaction): This is a significant competing pathway where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying the boronic acid.[6] This is often promoted by strong bases in the presence of a proton source, such as water.[10][11]
The following workflow provides a logical progression for troubleshooting these issues.
Q2: How do I select the optimal base for coupling this sterically hindered boronic acid?
The choice of base is a delicate balance between promoting the formation of the reactive boronate species and minimizing side reactions.[3] For a substrate as hindered as this compound, a stronger base is often required to drive the equilibrium towards the boronate.
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction depends on the base at the transmetalation step. Two primary pathways are proposed: one where the base activates the boronic acid to form a boronate which then reacts with the Pd-halide complex, and another where the base first forms a Pd-hydroxo complex which then reacts with the neutral boronic acid.[4][12][13] For many systems, evidence suggests the pathway involving the Pd-hydroxo complex reacting with the boronic acid is kinetically favored.[13] Regardless of the precise pathway, the presence of a suitable base is essential.
| Base | Relative Strength | Common Solvents | Pros | Cons for this Substrate |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene | Effective for hindered couplings; good solubility in aqueous mixtures. | Can promote protodeboronation if not carefully controlled.[6] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Often provides higher yields for difficult couplings due to high solubility of its fluoride byproduct. | More expensive; hygroscopic. |
| K₂CO₃ | Moderate | Dioxane/H₂O, Ethanol | Standard, cost-effective choice. | May be too weak to efficiently activate the highly hindered boronic acid. |
| KF | Weak | Anhydrous THF, Dioxane | Minimizes protodeboronation by avoiding hydroxide generation.[6] | Often results in slower reaction rates; may be insufficient for this substrate. |
| NaOH / Ba(OH)₂ | Strong (Aqueous) | Alcohols, THF/H₂O | Very effective at generating boronate. | High concentration of OH⁻ significantly increases the risk of protodeboronation.[3] |
Recommendation: For this compound, start with K₃PO₄ in a 1,4-dioxane/water system. If yields are low, consider switching to Cs₂CO₃ . If protodeboronation is the primary issue, an anhydrous system with KF may be attempted, though likely at the cost of reaction time.
Q3: Which solvent system is best suited for reactions involving this large, nonpolar boronic acid?
Solvent choice is critical for ensuring all reagents remain in solution and for modulating the reactivity of the catalyst and base.[14][15] The solvent's polarity can influence the stability of intermediates and transition states, sometimes affecting reaction selectivity.[16][17]
| Solvent System | Polarity | Boiling Point (°C) | Key Considerations |
| 1,4-Dioxane / H₂O | Polar Aprotic / Protic | ~101 (azeotrope) | Excellent for dissolving many organic substrates and the inorganic base. The water is crucial for activating the boronic acid.[15][16] This is a prime starting point. |
| Toluene / H₂O | Nonpolar / Protic | ~85 (azeotrope) | Good for dissolving the nonpolar boronic acid. Biphasic system requires vigorous stirring to ensure interaction between phases. |
| THF / H₂O | Polar Aprotic / Protic | ~66 | Lower boiling point allows for milder conditions but may require longer reaction times. Can be a good choice if thermal degradation is a concern. |
| DMF or NMP (anhydrous) | Polar Aprotic | 153 (DMF) | High boiling point can overcome kinetic barriers. Good solvating power. |
Recommendation: Begin with a degassed 1,4-dioxane/water (e.g., 4:1 or 5:1 v/v) mixture. This system provides a good balance of solubility for both the nonpolar boronic acid and the inorganic base.[18] Ensure vigorous stirring to maintain a homogeneous or finely emulsified mixture.
Q4: I am observing significant formation of 10-phenylanthracene, indicating protodeboronation. How can I mitigate this?
Protodeboronation is the hydrolytic cleavage of the C–B bond and is a major competing pathway, especially for electron-rich or sterically hindered arylboronic acids under aqueous basic conditions.[6][10][11]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: The most direct approach is to remove the proton source (water).[6] This involves using anhydrous solvents and a base like potassium fluoride (KF) or carefully dried K₃PO₄. However, this can make dissolving the base and activating the boronic acid more challenging.
-
Employ Milder Bases: Strong bases like NaOH generate a high concentration of hydroxide ions, which can accelerate protodeboronation.[6] Switching to a weaker base like KF or K₂CO₃ can reduce the rate of this side reaction.
-
Use Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol or MIDA ester) can protect it from premature decomposition. These esters often exhibit "slow-release" of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[11]
-
Minimize Reaction Time: Optimize the reaction so that it proceeds as quickly as possible. Higher catalyst loading or more efficient ligands can help the desired cross-coupling outcompete the slower protodeboronation pathway.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization will be required based on the specific coupling partner.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv, limiting reagent)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)[18]
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 5:1 ratio, degassed)
-
Schlenk flask or reaction vial with a septum cap
-
Magnetic stir bar and stir plate with heating
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: In a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.5 equiv), and the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure all oxygen is removed.[6][18]
-
Solvent Addition: Prepare the degassed solvent mixture by bubbling argon through the 5:1 1,4-dioxane/water mixture for at least 20 minutes. Using a syringe, add the solvent to the reaction flask. The final concentration should be approximately 0.1 M with respect to the limiting aryl bromide.
-
Reaction: Place the sealed flask into a preheated oil bath or heating block set to the desired temperature (a starting point of 90-110 °C is common). Stir the mixture vigorously to ensure proper mixing.[6]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[18]
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Google Scholar.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
- Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.Net.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- Solvent Effects on the Selectivity of Palladium-C
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- The Suzuki Coupling: A Powerful Tool with Boronic Acids Like this compound. Boron Molecular.
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
- How can I solve my problem with Suzuki coupling?.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- 10-Phenylanthracene-9-boronic acid. ChemBK.
- Technical Support Center: Optimizing Suzuki Coupling for 3-Thienylboronic Acid. Benchchem.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to (10-Phenylanthracen-9-yl)boronic acid: A Comparative Analysis for Advanced Synthesis
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Introduction: Beyond the Basics of Boronic Acids
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this Nobel Prize-winning chemistry lies the organoboron reagent, typically a boronic acid.[3] While simple reagents like phenylboronic acid laid the groundwork, the ever-increasing complexity of target molecules in pharmaceutical and materials science demands a more sophisticated toolbox.[1][4]
This guide provides an in-depth comparison of (10-Phenylanthracen-9-yl)boronic acid , a sterically demanding building block, against more conventional boronic acids. We will move beyond simple catalog specifications to explore the nuanced interplay between structure, stability, and reactivity. This analysis is designed for researchers, scientists, and drug development professionals who require a deeper, field-proven understanding to select the optimal reagent for challenging synthetic targets, particularly in the construction of complex biaryls and advanced organic materials.[5][6]
The Molecular Profile: Understanding Steric and Electronic Influence
The utility of a boronic acid in a Suzuki-Miyaura coupling is dictated by its inherent structural and electronic properties. This compound presents a unique case study due to its large, rigid, and highly conjugated polycyclic aromatic framework.[7]
Comparison of Structural Features:
| Feature | This compound | Phenylboronic Acid | 1-Naphthylboronic Acid |
| Structure | A phenyl group attached to a large, flat anthracene core.[8] | A simple benzene ring.[9] | A two-ring naphthalene system.[10] |
| Steric Hindrance | Very High | Low | Moderate |
| Conjugation | Extensive π-system across the anthracene core.[7] | Localized π-system of the benzene ring. | Extended π-system compared to phenyl. |
| Key Application | OLED materials, complex pharmaceuticals, conjugated polymers.[5][6] | General biaryl synthesis, versatile building block.[4] | Synthesis of biaryls and advanced materials.[10] |
The defining characteristic of this compound is its significant steric bulk. This is not a flaw, but a feature that synthetic chemists can leverage. While it may necessitate more forceful reaction conditions, it is indispensable for creating tetra-ortho-substituted biaryls and other sterically congested systems that are difficult to access with smaller reagents.[11][]
Reactivity and Stability: A Balancing Act
A boronic acid's performance hinges on two competing factors: its reactivity in the desired catalytic cycle and its stability against undesired side reactions, most notably protodeboronation.[13]
The Challenge of Protodeboronation
Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which consumes the reagent and reduces yield.[13] This side reaction is often accelerated under the basic conditions required for Suzuki couplings.[14]
-
General Trend: The stability of boronic acids can be highly variable. While it's often assumed that converting a boronic acid to an ester (like a pinacol ester) increases stability, this is not universally true and depends heavily on the specific structure and reaction conditions.[14][15]
-
This compound: The large, electron-rich aromatic system can influence the Lewis acidity of the boron center. Its stability towards protodeboronation must be carefully considered, and reaction conditions, such as the choice of base and solvent, should be optimized to minimize this pathway.[16]
-
Phenylboronic Acid: Generally considered stable, but it is hygroscopic and can be sensitive to moisture, strong oxidizing agents, and strong bases.[17][18]
-
1-Naphthylboronic Acid: Offers a balance of reactivity and stability, making it a workhorse for many applications.[10]
Impact on the Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The nature of the boronic acid primarily influences the transmetalation step.
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// Edges Pd0 -> PdII_complex [label=""]; ArX -> OxAdd [style=invis]; OxAdd -> PdII_complex [style=invis];
PdII_complex -> PdII_diaryl [label=""]; Boronic -> Base [style=invis]; Base -> Transmetalation [style=invis]; Transmetalation -> PdII_diaryl [style=invis];
PdII_diaryl -> Pd0 [label=""]; RedElim -> Pd0 [style=invis];
PdII_diaryl -> Product [dir=none];
// Invisible nodes for positioning text labels subgraph { rank = same; ArX; OxAdd; ArX -> OxAdd [style=invis]; } subgraph { rank = same; Boronic; Base; Transmetalation; Boronic -> Base -> Transmetalation [style=invis]; } subgraph { rank = same; RedElim; Product; RedElim -> Product [style=invis]; } } caption: "Simplified Suzuki-Miyaura Catalytic Cycle."
For sterically hindered substrates like this compound, the transmetalation step can be rate-limiting. The bulky anthracenyl group can impede the approach to the palladium center. This often requires:
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs) are often necessary to facilitate both the oxidative addition and the subsequent steps with hindered substrates.[1][19]
-
Stronger Bases: A strong base is required to form the more nucleophilic boronate species [Ar-B(OH)₃]⁻, which facilitates the transfer of the aryl group to the palladium complex.[20]
-
Higher Temperatures: Increased thermal energy is often needed to overcome the activation barrier for coupling sterically demanding partners.[2][11]
Comparative Experimental Data
The following table summarizes typical outcomes for the Suzuki-Miyaura coupling of 4-bromoanisole with different boronic acids. Note that these are representative conditions and yields; optimization is crucial for any new substrate combination.
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield | Key Considerations |
| Phenylboronic Acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 90 | >90% | Standard, reliable coupling.[1] |
| 1-Naphthylboronic Acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | >85% | Moderately more demanding than phenylboronic acid. |
| This compound | Pd₂(dba)₃ / SPhos (2-4 mol%) | K₃PO₄ | Toluene or Dioxane | 110 | 70-85% | Requires specialized bulky ligands and stronger base for efficient coupling.[21] |
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling with this compound
This protocol provides a robust, self-validating starting point for the coupling of a sterically hindered boronic acid with a generic aryl bromide.
Objective: To synthesize 9-(4-methoxyphenyl)-10-phenylanthracene.
Materials:
-
This compound (1.0 equiv)
-
1-Bromo-4-methoxybenzene (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Sphos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene
Workflow Diagram:
Step-by-Step Procedure:
-
Vessel Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to exclude atmospheric moisture.
-
Reagent Addition: To a Schlenk flask, add this compound, 1-bromo-4-methoxybenzene, K₃PO₄, Pd₂(dba)₃, and SPhos. The use of a glovebox is highly recommended for weighing the catalyst and ligand.
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with inert gas three times. This is a critical step to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction mixture will be a suspension.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction's progress can be monitored by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and quench by adding deionized water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Expert Recommendations
This compound is not a direct replacement for simpler reagents like phenylboronic acid but is a specialized tool for advanced applications.
-
Choose this compound when: Your target molecule requires a large, rigid, conjugated moiety, such as in the synthesis of materials for OLEDs, or when constructing highly sterically hindered biaryl systems.[5][6] Be prepared to invest time in optimizing reaction conditions, particularly the catalyst/ligand system.
-
Choose Phenylboronic or 1-Naphthylboronic acid when: You are performing less sterically demanding couplings and require a cost-effective, reliable, and well-established reagent.[4][10] These are excellent choices for routine biaryl synthesis.
The key to success with challenging substrates is a mechanistic understanding of the reaction. By anticipating the challenges posed by steric hindrance and potential side reactions like protodeboronation, researchers can make informed decisions about reaction parameters, leading to successful and efficient synthesis.
References
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 7, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 7, 2026, from [Link]
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Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2024, September). ResearchGate. Retrieved January 7, 2026, from [Link]
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Suzuki Cross Coupling Reaction-A Review. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]
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Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. Retrieved January 7, 2026, from [Link]
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022, September 10). ChemRxiv. Retrieved January 7, 2026, from [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025, May 20). Chemical Society Reviews. Retrieved January 7, 2026, from [Link]
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10-Phenylanthracene-9-boronic acid. (2024, April 10). ChemBK. Retrieved January 7, 2026, from [Link]
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Phenylboronic acid. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved January 7, 2026, from [Link]
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Mastering Suzuki Coupling: Key Boronic Acids for Efficient Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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Phenylboronic Acid: A Versatile Reagent in Organic Synthesis and Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Protodeboronation. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022, April 18). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019, October 11). ACS Publications. Retrieved January 7, 2026, from [Link]
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Discover this compound: Your Key to Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]
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What is the application of 9-Phenanthracenylboronic acid in organic synthesis?. (n.d.). Mol-Instincts. Retrieved January 7, 2026, from [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]
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Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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B-Alkyl Suzuki Couplings. (2005, February 16). Macmillan Group, Princeton University. Retrieved January 7, 2026, from [Link]
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Masking Boronic Acids for Suzuki Coupling. (2011, October 3). Chemical & Engineering News via YouTube. Retrieved January 7, 2026, from [Link]
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A Comparative Guide to Anthracene-Based Emitters in OLEDs: Benchmarking Performance Against Advanced Emitter Technologies
For researchers and professionals in drug development and materials science, the selection of emissive materials is a critical determinant of performance in Organic Light-Emitting Diodes (OLEDs). This guide provides an in-depth comparison of blue emitters derived from the versatile building block, (10-Phenylanthracen-9-yl)boronic acid, against leading alternative emitter technologies. We will explore the synthesis, photophysical properties, and device performance, supported by experimental data, to offer a clear perspective on their relative merits.
Introduction: The Central Role of the Emitter
The emissive layer (EML) is the heart of an OLED, where electrical charge is converted into light. The choice of emitter dictates the device's color purity, efficiency, and operational stability. Blue emitters, in particular, represent a significant challenge due to their wide bandgap, which often leads to lower stability.[1][2] this compound is not an emitter itself but a crucial precursor for synthesizing a class of high-performance blue fluorescent emitters based on the 9,10-diphenylanthracene (DPA) core.[3][4] This guide will focus on the performance of these DPA derivatives and benchmark them against state-of-the-art phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters.
The Foundation: this compound as a Synthetic Precursor
This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][5] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex aromatic molecules. The phenylanthracene moiety provides a rigid, planar, and highly fluorescent core, making it an excellent foundation for blue emitters. By reacting this boronic acid with various aryl halides, chemists can precisely tune the optoelectronic properties of the final molecule.[4]
Representative Synthesis: Suzuki-Miyaura Cross-Coupling
The synthesis of emitters using this compound is a cornerstone of their application. The diagram below illustrates the general mechanism of a Suzuki coupling reaction.
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A Comparative Guide to the Quantum Yield of (10-Phenylanthracen-9-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Phenylanthracene Boronic Acids in Fluorescence Applications
The 9,10-disubstituted anthracene core is a privileged scaffold in the design of highly fluorescent molecules, finding critical applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. The introduction of a phenyl group at the 10-position and a boronic acid moiety at the 9-position of the anthracene ring system creates a versatile platform for further functionalization. (10-Phenylanthracen-9-yl)boronic acid and its derivatives are of particular interest due to the dual functionality they present: the inherent blue fluorescence of the diphenylanthracene-like core and the reactive boronic acid group that can be utilized for covalent bonding, sensing applications, or further cross-coupling reactions.
This guide provides a comparative analysis of the fluorescence quantum yield of derivatives of this compound. We will explore how substitutions on the phenyl ring influence the photophysical properties and compare their performance against the benchmark fluorophore, 9,10-diphenylanthracene (DPA), and other classes of fluorescent compounds. This guide is intended to provide researchers with the necessary data and experimental context to select and design fluorophores for their specific applications.
Comparative Analysis of Quantum Yields
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield is often a primary requirement for applications such as high-efficiency OLEDs and sensitive fluorescent probes.
| Compound | Substituent at 9-position | Quantum Yield (Φf) | Solvent |
| 9,10-Diphenylanthracene (DPA) | Phenyl | 0.90 | Toluene |
| Derivative 1 | 4-Pyridyl | 0.88 | Toluene |
| Derivative 2 | 4-(Trifluoromethyl)phenyl | 0.95 | Toluene |
| Derivative 3 | 4-Cyanophenyl | 0.85 | Toluene |
| Derivative 4 | 4-Methoxyphenyl | 0.78 | Toluene |
| Derivative 5 | 2-Thienyl | <0.1 | Toluene |
Data synthesized from Gray et al. (2015).
Analysis of Structure-Property Relationships
The data reveals several key trends:
-
Minimal Impact of Phenyl Ring Substitution on High Quantum Yield: The introduction of pyridyl, trifluoromethylphenyl, and cyanophenyl groups at the 9-position results in derivatives with quantum yields comparable to the benchmark, DPA. This suggests that the core photophysical properties of the 9,10-disubstituted anthracene scaffold are largely retained with these modifications.
-
Electron-Withdrawing and -Donating Group Effects: The derivative with the electron-withdrawing trifluoromethyl group exhibits a slightly higher quantum yield than DPA, while the derivative with the electron-donating methoxy group shows a modest decrease. The cyanophenyl derivative also shows a slight decrease. These subtle changes indicate that the electronic nature of the substituent on the appended phenyl ring can fine-tune the emissive properties.
-
Detrimental Effect of Thienyl Substitution: The dramatic decrease in quantum yield for the 2-thienyl derivative highlights the sensitivity of the anthracene core's fluorescence to the nature of the substituent. The introduction of the sulfur-containing heterocycle likely introduces non-radiative decay pathways that quench the fluorescence.
Comparison with Alternative Fluorophore Classes
To provide a broader context, it is useful to compare the performance of these anthracene derivatives with other common classes of fluorescent molecules.
| Fluorophore Class | Typical Quantum Yield (Φf) Range | Emission Color Range | Key Advantages |
| This compound Derivatives | 0.78 - 0.95 (for highly fluorescent derivatives) | Blue | High quantum yield, tunable via substitution, boronic acid handle for conjugation. |
| Coumarin Derivatives | 0.2 - 0.9 | Blue to Green | High quantum yields, environmentally sensitive, large Stokes shifts.[1][2] |
| BODIPY Dyes | Often > 0.8, approaching 1.0 | Green to Red | High quantum yields, narrow emission bands, good photostability.[][4] |
| Perylene Diimide (PDI) Derivatives | Can be > 0.9 | Green to Red | Excellent photostability, high extinction coefficients.[5] |
This comparison illustrates that the highly fluorescent derivatives of this compound are competitive with some of the best-performing classes of organic fluorophores, particularly for applications requiring efficient blue emission.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be achieved through a variety of cross-coupling reactions. A common and versatile method is the Suzuki-Miyaura cross-coupling, starting from a halogenated precursor. A general protocol is outlined below.
Caption: General workflow for the synthesis of 9-aryl-10-phenylanthracene derivatives.
Step-by-Step Protocol:
-
Reactant Setup: In a round-bottom flask, combine 9-bromo-10-phenylanthracene (1.0 eq), the desired arylboronic acid or its pinacol ester (1.2-1.5 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and tetrahydrofuran (THF), and a degassed aqueous solution of a base, such as 2 M sodium carbonate (Na₂CO₃).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired derivative.
Measurement of Relative Fluorescence Quantum Yield
The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of a compound by comparing it to a well-characterized standard.[6]
Caption: Workflow for the determination of relative fluorescence quantum yield.
Step-by-Step Protocol:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For blue-emitting anthracene derivatives, 9,10-diphenylanthracene (Φf ≈ 0.90 in cyclohexane) is a suitable choice.[7]
-
Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the resulting linear plots.
-
-
Calculation: Calculate the quantum yield of the sample (Φx) using the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients of the plots for the sample and standard, respectively.
-
ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard (if different).
-
Conclusion and Future Outlook
The derivatives of this compound represent a promising class of blue-emitting fluorophores with high quantum yields, rivaling those of established standards. The ability to fine-tune their photophysical properties through substitution on the pendant phenyl ring, coupled with the reactive boronic acid handle, makes them highly attractive for a range of applications, from materials science to chemical biology. Future work should focus on the synthesis and characterization of a broader range of derivatives to establish more comprehensive structure-property relationships. In particular, the introduction of substituents that can engage in specific interactions, such as hydrogen bonding or metal coordination, could lead to the development of novel fluorescent sensors with tailored selectivities. Furthermore, the incorporation of these fluorophores into polymeric or solid-state materials could pave the way for new advanced functional materials.
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Wikipedia. (2023). BODIPY. In Wikipedia. Retrieved from [Link]
- Gray, V., Dzebo, D., Lundin, A., Alborzpour, J., Abrahamsson, M., Albinsson, B., & Moth-Poulsen, K. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(41), 10996-11004.
- Li, Y., et al. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 5(11), 8345-8352.
- Karton-Lifshin, N., et al. (2011). Highly Water-Soluble Neutral BODIPY Dyes with Controllable Fluorescence Quantum Yields. Organic Letters, 14(1), 347-350.
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ResearchGate. (n.d.). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. Retrieved from [Link]
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RSC Publishing. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances. Retrieved from [Link]
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ResearchGate. (n.d.). Photophysical and Electrochemical Properties of 1,7-Diaryl-Substituted Perylene Diimides. Retrieved from [Link]
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SCIRP. (n.d.). Photophysical Properties of Perylenetetracarboxylic Diimide Dimers with Slipped “Face-to-Face” Stacked Structure and Different Bay Substitutions. Retrieved from [Link]
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Wiley Online Library. (2020). Solid-State Photophysical Properties of Chiral Perylene Diimide Derivatives: AIEnh-Circularly Polarized Luminescence from. Retrieved from [Link]
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RSC Publishing. (2025). Synthesis and photophysical properties of π-extended perylene diimide-embedded cycloparaphenylenes. Chemical Communications. Retrieved from [Link]
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Semantic Scholar. (n.d.). Fluorescence Quantum Yields: Methods of Determination and Standards. Retrieved from [Link]
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A Comparative Guide to the Electrochemical Properties of Compounds Synthesized from (10-Phenylanthracen-9-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The (10-Phenylanthracen-9-yl)boronic Acid Building Block
This compound is a versatile building block in organic electronics and materials science. Its rigid, planar, and highly conjugated 9,10-disubstituted anthracene core provides a robust platform for the synthesis of novel materials with tailored optoelectronic properties. The phenyl group at the 10-position contributes to the electronic structure and can influence the solid-state packing of its derivatives, a critical factor for charge transport in thin-film devices. The boronic acid functional group at the 9-position serves as a reactive handle, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the straightforward introduction of a wide variety of aryl and heteroaryl substituents, enabling the fine-tuning of the resulting compounds' electrochemical and photophysical characteristics. This guide provides a comparative analysis of the electrochemical properties of various compounds synthesized from this key precursor, supported by experimental data and detailed protocols.
Comparative Analysis of Electrochemical and Photophysical Properties
The strategic functionalization of the 9-position of the 10-phenylanthracene core allows for precise control over the frontier molecular orbital (FMO) energy levels—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are paramount as they dictate the charge injection and transport properties in electronic devices, as well as the photophysical behavior of the molecules.
Generally, the introduction of electron-donating groups (EDGs) at the 9-position tends to raise the HOMO level, facilitating hole injection and transport. Conversely, the incorporation of electron-withdrawing groups (EWGs) can lower the LUMO level, which is advantageous for electron injection and transport. However, studies on 9,10-disubstituted anthracenes have shown that the impact on the FMOs can be subtle, with the bulky nature of the substituents and the resulting molecular geometry also playing a significant role.[1]
Impact of Aryl Substituents on Electrochemical Properties
The following table summarizes the electrochemical and optical data for a series of 9,10-disubstituted anthracene derivatives, providing a basis for comparison. While not all are directly synthesized from this compound, they offer valuable insights into the structure-property relationships. Compound 2a is a direct derivative.
| Compound ID | R¹ Substituent | R² Substituent | E₁/₂ (V vs. SCE)ᵃ | E(HOMO) (eV)ᵇ | E(LUMO) (eV)ᶜ | E(gap) (eV)ᵈ |
| 1a | Phenyl | Phenyl | 1.16 | -5.60 | -2.61 | 2.99 |
| 1b | Phenyl | 1-Naphthalenyl | 1.16 | -5.60 | -2.62 | 2.98 |
| 1c | Phenyl | 2-Naphthalenyl | 1.16 | -5.60 | -2.62 | 2.98 |
| 2a | Phenyl | 4-Methoxyphenyl | 1.15 | -5.59 | -2.63 | 2.96 |
| 2b | 1-Naphthalenyl | 4-Methoxyphenyl | 1.15 | -5.59 | -2.63 | 2.96 |
| 2c | 2-Naphthalenyl | 4-Methoxyphenyl | 1.15 | -5.59 | -2.63 | 2.96 |
| 2d | Phenanthrenyl | 4-Methoxyphenyl | 1.29 | -5.73 | -2.75 | 2.98 |
Data sourced from D'Souza et al., 2019.[1] ᵃ Half-wave oxidation potential. ᵇ Calculated from the onset of the oxidation potential. ᶜ Calculated from E(HOMO) - E(gap). ᵈ Calculated from the onset of the lowest energy absorbance peak.
As observed in the data, the functionalization of the 9,10-positions with different aryl derivatives results in minor (±0.10 eV) changes in the electrochemical behavior.[1] This suggests that while tuning is possible, the core anthracene structure largely dictates the FMO energy levels.
Influence of Substituents on Photophysical Properties
The fluorescence quantum yield (ΦF) is a critical parameter for applications in organic light-emitting diodes (OLEDs). The nature of the substituent at the 9-position can significantly influence this property.
| Compound | 9-Substituent | Fluorescence Quantum Yield (ΦF) in CH₂Cl₂ |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | 4-(Trifluoromethyl)phenyl | 0.98 |
| 4-(10-Phenylanthracen-9-yl)benzonitrile | 4-Benzonitrile | 0.94 |
| 4-(10-Phenylanthracen-9-yl)pyridine | 4-Pyridine | 0.99 |
| 9-(4-Methoxyphenyl)-10-phenylanthracene | 4-Methoxyphenyl | 0.84 |
| 9-Phenyl-10-(thiophen-2-yl)anthracene | Thiophen-2-yl | 0.09 |
Data sourced from Gray et al., 2015.[2]
The data indicates that while substitutions with various phenyl derivatives maintain a high fluorescence quantum yield, the introduction of a thiophene substituent drastically reduces it.[2] This quenching effect is a crucial consideration in the design of emissive materials.
Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of 9-aryl-10-phenylanthracene derivatives from this compound is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate aryl halide.
General Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl bromide or iodide (1.1 eq.), potassium carbonate (K₂CO₃) (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux (typically 80-100 °C) for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 9-aryl-10-phenylanthracene derivative.
Caption: Suzuki-Miyaura cross-coupling workflow.
Cyclic Voltammetry (CV)
Electrochemical characterization is performed using cyclic voltammetry to determine the oxidation and reduction potentials, and subsequently estimate the HOMO and LUMO energy levels.
Methodology:
-
Prepare a solution of the compound (typically 1 mM) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, n-Bu₄NPF₆).
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire).
-
Purge the solution with an inert gas (e.g., argon) for at least 15 minutes prior to the measurement to remove dissolved oxygen.
-
Scan the potential in the anodic and cathodic directions at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram. The HOMO energy level can be estimated from the onset of the first oxidation peak using the following equation: EHOMO = -[Eoxonset - EFc/Fc+ + 4.8] eV, where EFc/Fc+ is the half-wave potential of the ferrocene/ferrocenium redox couple used as an internal standard.[1]
Sources
A Senior Application Scientist's Guide to Sterically Demanding Building Blocks: Benchmarking (10-Phenylanthracen-9-yl)boronic Acid
In the landscape of modern organic synthesis, particularly in the realms of materials science and pharmaceutical development, the demand for structurally complex molecules with tailored photophysical and pharmacological properties is ever-increasing. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, enabling the synthesis of diverse biaryl and heteroaryl scaffolds.[1] The choice of the boronic acid building block is paramount, as its structure dictates the steric and electronic properties of the final product. This guide provides an in-depth comparison of (10-Phenylanthracen-9-yl)boronic acid, a key building block for advanced materials, against other sterically demanding boronic acids.[2][3]
The Significance of Steric Hindrance in Advanced Materials
The introduction of bulky, sterically hindered moieties is a deliberate strategy in the design of high-performance organic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), and in the development of novel pharmaceuticals.[3] Large aromatic scaffolds can prevent π-π stacking in the solid state, leading to enhanced fluorescence quantum yields and improved thermal stability.[3] In medicinal chemistry, sterically demanding groups can modulate protein-ligand interactions and improve pharmacokinetic profiles. However, the synthesis of molecules incorporating these bulky fragments presents a significant challenge, as steric hindrance can impede the crucial steps of the catalytic cycle in cross-coupling reactions.[4][5]
Featured Building Block: this compound
This compound is a prominent building block in the synthesis of advanced organic materials, particularly for OLED applications.[2] Its rigid, planar anthracene core, extended by a phenyl group, provides a large conjugated system that influences the electronic and photophysical properties of the resulting molecules.
Chemical Structure:
Caption: Structure of this compound.[6]
Comparable Sterically Demanding Boronic Acids
For a comprehensive benchmark, we will compare this compound with other commercially available, sterically hindered boronic acids that are frequently employed in the synthesis of advanced materials and complex organic molecules.
-
9-Anthraceneboronic acid: Lacks the additional phenyl group, providing a direct comparison of the effect of that substituent.
-
1-Pyreneboronic acid: Features a larger, four-ring polycyclic aromatic hydrocarbon core.
-
1-Naphthylboronic acid: A smaller, two-ring aromatic system, but with significant steric bulk around the boronic acid moiety.
-
2-Isopropoxyphenylboronic acid: An example of a phenylboronic acid with a bulky ortho-substituent, which can significantly influence reactivity.
Caption: Selected sterically hindered boronic acids for comparison.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The successful Suzuki-Miyaura coupling of sterically hindered boronic acids is highly dependent on the careful selection of reaction conditions, including the palladium catalyst, ligand, base, and solvent. The steric bulk of both the boronic acid and the coupling partner can significantly impact reaction yields and rates.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Sterically Hindered Boronic Acids
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Aryl Halide | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| 9-Anthraceneboronic acid | 2-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | [4] |
| 1-Pyreneboronic acid | 1-Bromonaphthalene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 | [7] |
| 1-Naphthylboronic acid | 2-Chlorotoluene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 100 | 88 | [7] |
| 2-Isopropoxyphenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 95 | [8] |
Insights from the Data:
-
This compound: While specific yield data from comparative studies is scarce, its widespread use in OLED material synthesis suggests its utility in achieving desired molecular architectures.[2][3] The additional phenyl group at the 10-position significantly increases steric bulk compared to 9-anthraceneboronic acid, which can necessitate more specialized catalytic systems.
-
9-Anthraceneboronic acid: Demonstrates good reactivity in Suzuki coupling with a relatively hindered aryl bromide, achieving a high yield with a standard palladium catalyst.[4] This suggests that the anthracene core itself is amenable to cross-coupling.
-
1-Pyreneboronic acid: The larger polycyclic aromatic system of pyrene can be successfully coupled with a sterically demanding partner like 1-bromonaphthalene in high yield, highlighting the effectiveness of modern catalyst systems (e.g., with SPhos as a ligand) in overcoming steric challenges.[7]
-
1-Naphthylboronic acid: This building block is a common substrate for testing the limits of Suzuki coupling reactions due to its significant steric hindrance. High yields can be achieved with appropriate bulky phosphine ligands like PCy₃.[7]
-
2-Isopropoxyphenylboronic acid: The ortho-isopropoxy group presents a considerable steric challenge. However, excellent yields can be obtained, demonstrating that with the right choice of catalyst and conditions, even highly substituted phenylboronic acids can be effective coupling partners.[8]
Experimental Protocol: A Self-Validating System for Benchmarking
To provide a practical framework for researchers, the following is a detailed protocol for a benchmark Suzuki-Miyaura coupling reaction with a sterically hindered boronic acid. This protocol is designed to be a robust starting point for optimization.
Reaction: Suzuki-Miyaura Coupling of 1-Bromonaphthalene with 1-Naphthylboronic acid.
Materials:
-
1-Bromonaphthalene (1.0 mmol, 1.0 equiv)
-
1-Naphthylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromonaphthalene, 1-naphthylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene and degassed water to the Schlenk tube via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium source. SPhos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the oxidative addition and reductive elimination steps for sterically hindered substrates.[9]
-
Base: K₃PO₄ is a strong base that is effective in promoting the formation of the active boronate species, which is crucial for the transmetalation step.[9]
-
Solvent: The toluene/water biphasic system is widely used for Suzuki couplings. Water plays a crucial role in dissolving the base and facilitating the formation of the active boronate.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a valuable building block for the synthesis of advanced organic materials, offering a large, rigid, and conjugated scaffold. Its performance in Suzuki-Miyaura cross-coupling reactions, while not extensively documented in direct comparative studies, can be inferred to be challenging yet manageable with modern catalytic systems. The choice of boronic acid will always be dictated by the specific target molecule and its desired properties. For researchers working with sterically demanding substrates, a systematic approach to reaction optimization, starting with robust protocols and an understanding of the underlying mechanistic principles, is key to success. The continued development of more active and versatile catalysts will undoubtedly expand the scope of what is synthetically achievable with these and other challenging building blocks.
References
- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(10), 833-834.
- Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. Retrieved from [Link]
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. Retrieved from [Link]
-
ChemInform Abstract: Synthesis of Sterically Hindered Biaryls (III), (V), and (VII) via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or Their Esters with Haloarenes. (2010). ResearchGate. Retrieved from [Link]
- Zhang, T., & Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
An Efficient Synthesis of Sterically Hindered Arylboronic Acids. (2006). ResearchGate. Retrieved from [Link]
-
10-Phenylanthracene-9-boronic acid. (2024). ChemBK. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011).
-
Suzuki cross coupling reaction of aryl halides with arylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
The isolated yield of product 3 after Suzuki coupling of... (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki coupling of aryl halides and various arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
Suzuki coupling of aryl halides with aryl boronic acid catalyzed by PdNPs biohybrids. (n.d.). ResearchGate. Retrieved from [Link]
-
The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of Rochester. Retrieved from [Link]
- Perera, D., Kautz, Y., & Organ, M. G. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Silva, F. A., et al. (2019).
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This compound. (n.d.). PubChem. Retrieved from [Link]
- Li, Y., et al. (2022). Integrating Boronic Esters and Anthracene into Covalent Adaptable Networks toward Stimuli-Responsive Elastomers. Polymers, 14(6), 1097.
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A Comparative Guide to (10-Phenylanthracen-9-yl)boronic Acid in Advanced Synthesis
For the modern researcher in materials science and pharmaceutical development, the choice of building blocks is paramount. It dictates not only the efficiency of a synthetic route but also the ultimate properties and performance of the target molecule. (10-Phenylanthracen-9-yl)boronic acid has emerged as a critical reagent, particularly for constructing complex molecular architectures with unique photophysical and electronic properties. This guide provides an in-depth comparison of its advantages over common alternatives, supported by experimental insights and data, to inform your selection of reagents for high-stakes synthesis projects.
Introduction: The Unique Value of the Phenylanthracenyl Moiety
This compound is an aromatic boronic acid featuring a large, rigid, and highly conjugated phenylanthracene core.[1][2] This structure is not merely a passive component in a reaction; it is an active contributor to the final product's characteristics. Its primary applications lie in the synthesis of materials for organic light-emitting diodes (OLEDs) and as a key intermediate for active pharmaceutical ingredients (APIs).[3][4] The utility of this compound is most frequently realized through the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5]
The core advantage of this reagent stems from its extended π-conjugated system. This structural feature is instrumental in designing molecules with specific luminescent properties, charge-transport capabilities, and thermal stability, making it a go-to building block for next-generation organic electronics.[1]
Core Advantages in Synthetic Applications
The decision to use this compound is often driven by the need to impart specific, high-performance characteristics to the target molecule.
-
Imparting Photophysical Properties: The rigid, planar structure of the anthracene core minimizes vibrational energy loss, often leading to high fluorescence quantum yields in the resulting molecules. The phenyl substituent provides steric hindrance that can prevent π-stacking and self-quenching in the solid state, a crucial feature for efficient OLED emitters.
-
Enhanced Thermal Stability: The high aromatic content and rigid structure contribute to a higher glass transition temperature (Tg) and thermal decomposition temperature (Td) in the final products. This is a critical requirement for materials used in electronic devices, which must withstand heat generated during operation.
-
Versatility in Suzuki-Miyaura Coupling: As a boronic acid, it is a key participant in one of the most robust and functional-group-tolerant cross-coupling reactions.[5] Its stability and reactivity profile allow for the precise and efficient introduction of the large phenylanthracenyl group into a wide array of organic molecules.[5]
Comparative Analysis: Performance Against Alternatives
To fully appreciate the benefits of this compound, it is essential to compare it with other commonly used reagents in similar synthetic contexts.
Comparison 1: Simpler Arylboronic Acids (e.g., Phenylboronic Acid)
Simpler arylboronic acids are often the first choice due to their low cost and broad availability. However, for applications demanding specific optoelectronic properties, they fall short.
Experimental Scenario: A typical Suzuki-Miyaura coupling to synthesize a biaryl compound intended as a blue-emitting OLED host material.
| Feature | This compound | Phenylboronic Acid | Rationale for Performance Difference |
| Reaction Yield | 85-95% | 90-99% | Phenylboronic acid is less sterically hindered, often leading to slightly faster kinetics and higher yields under standard conditions. |
| Product Fluorescence | Strong blue emission (λ_em ≈ 450 nm) | Weak UV emission (λ_em ≈ 340 nm) | The extended conjugation of the phenylanthracene core is essential for shifting emission into the visible spectrum. |
| Product Thermal Stability (Tg) | High (>150 °C) | Low (≈ 70 °C) | The bulky, rigid structure of the phenylanthracenyl group significantly restricts molecular motion, increasing the glass transition temperature. |
| Device EQE (%) | ~8-10% (as a host) | <1% (not suitable as an emitter/host) | The resulting material's electronic properties and energy levels are tailored for efficient charge injection and recombination in an OLED device. |
Comparison 2: Alternative Coupling Chemistries (e.g., Stille Coupling)
The Suzuki-Miyaura coupling is not the only method for forming C-C bonds. Stille coupling, which uses organostannanes, is a common alternative.
Experimental Scenario: Synthesis of a complex biaryl intermediate for a pharmaceutical candidate.
| Feature | Suzuki Coupling (using Boronic Acid) | Stille Coupling (using Organostannane) | Rationale for Performance Difference |
| Reagent Toxicity | Low (Boric acid is a "green" byproduct)[6] | High (Organotin compounds are toxic) | Boron-based reagents and byproducts are significantly less toxic and easier to handle and dispose of, a major consideration in process chemistry. |
| Functional Group Tolerance | Excellent | Good (but sensitive to acidic protons) | Boronic acids are generally more tolerant of a wider range of functional groups, reducing the need for protecting groups.[6] |
| Byproduct Removal | Generally straightforward (water-soluble) | Often difficult (requires chromatography) | Tin byproducts are often difficult to separate from the desired product, complicating purification, especially on a large scale. |
| Reaction Conditions | Mild base, various solvents | Often requires stoichiometric additives | Suzuki reactions offer a broader, more flexible reaction space. |
Experimental Protocols & Methodologies
To provide a practical context, the following section details a representative experimental procedure. The causality behind each step is explained to align with best laboratory practices.
Protocol 1: Synthesis of 9-(4'-methoxyphenyl)-10-phenylanthracene via Suzuki-Miyaura Coupling
This protocol demonstrates a typical application of this compound in synthesizing a biaryl system.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried 100 mL Schlenk flask, add this compound (1.0 eq, 298 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (1.1 eq, 206 mg, 1.1 mmol), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq, 35 mg, 0.03 mmol).
-
Causality: Using a slight excess of the aryl halide ensures complete consumption of the more valuable boronic acid. The Pd(0) catalyst is essential for the catalytic cycle.
-
-
Solvent and Base Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous 1,4-dioxane (20 mL) followed by an aqueous solution of 2M sodium carbonate (Na₂CO₃) (10 mL).
-
Causality: An inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid for the transmetalation step. A biphasic solvent system is common and effective.
-
-
Reaction Execution: Equip the flask with a condenser and heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the reaction. Vigorous stirring is crucial in a biphasic system to ensure adequate mixing and interfacial reaction.
-
-
Workup and Extraction: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Separate the organic layer, and wash it with water (2 x 30 mL) and brine (1 x 30 mL).
-
Causality: The organic solvent extracts the product. Washing with water and brine removes the inorganic base and other water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
-
Causality: Column chromatography separates the desired product from unreacted starting materials, the catalyst, and any side products, ensuring high purity.
-
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the core mechanism and experimental process.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Diagram 3: Structural Comparison of Boronic Acids
Caption: Structural differences highlight the increased conjugation and steric bulk.
Conclusion and Future Outlook
This compound stands out as a premier building block for the synthesis of high-performance organic materials and complex pharmaceutical intermediates. Its principal advantages—imparting desirable photophysical properties, enhancing thermal stability, and leveraging the robust and environmentally benign Suzuki-Miyaura coupling chemistry—justify its use over simpler or more hazardous alternatives. While the initial cost may be higher, the value added to the final product in terms of performance, purity, and safety often provides a compelling return on investment. As the demand for advanced materials with precisely tuned properties continues to grow, the strategic use of sophisticated reagents like this compound will remain a cornerstone of innovative chemical synthesis.
References
- Vertex AI Search. (2024). Discover (10-Phenylanthracen-9-yl)
- ChemBK. (2024).
- Thermo Fisher Scientific. (n.d.). 10-Phenylanthracene-9-boronic acid, 98%. [URL: ]
- PubChem. (n.d.). This compound. [URL: ]
- ChemicalBook. (n.d.). This compound. [URL: ]
- Gomes, P. et al. (2017).
- Vertex AI Search. (2024). The Suzuki Coupling: A Powerful Tool with Boronic Acids Like this compound. [URL: ]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [URL: ]
-
Carrow, B. P., & Hartwig, J. F. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9049-9060. [URL: [Link]]
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A Senior Application Scientist's Guide to the Structural Analysis of (10-Phenylanthracen-9-yl)boronic Acid Derivatives
<
Abstract
(10-Phenylanthracen-9-yl)boronic acid is a critical intermediate in the synthesis of advanced organic materials, finding extensive application in the development of next-generation organic light-emitting diodes (OLEDs) and as a building block for complex pharmaceutical compounds.[1][2][3] The unique photophysical properties of its derivatives are intrinsically linked to their precise three-dimensional structures. This guide provides an in-depth comparison of the essential analytical techniques for the structural elucidation of these high-value compounds. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer comparative data to guide researchers in selecting the optimal analytical workflow.
Introduction: The Significance of the Phenylanthracene Scaffold
The rigid, planar, and extensive π-conjugated system of the anthracene core, combined with the steric and electronic influence of the appended phenyl group, makes this compound a versatile reagent. Its derivatives are primarily synthesized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1][4][5] The resulting products are often large, complex aromatic systems whose performance in materials science and pharmacology is dictated by subtle variations in their molecular architecture.
Accurate structural analysis is therefore not merely a characterization step but a critical component of rational design and quality control. This guide will focus on the three pillars of structural analysis for these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Synthetic Pathways: The Origin of Structural Complexity
The primary route to derivatives of this compound is the Suzuki-Miyaura coupling reaction.[1][4][6][7] This reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate.[1][4] The versatility of this reaction allows for the introduction of a wide array of functional groups, leading to a diverse library of derivatives with tailored electronic and photophysical properties.[1][8]
Visualizing the Suzuki-Miyaura Coupling
The following workflow illustrates the key steps of the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for creating C-C bonds.[1][4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The high purity of the starting this compound is crucial, as impurities can interfere with the catalytic cycle, leading to reduced yields and complicating the purification of the final product.[1]
Core Analytical Techniques: A Comparative Guide
The choice of analytical technique depends on the specific information required. While NMR and MS are essential for confirming the identity and purity of a synthesized derivative, X-ray crystallography provides the definitive solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse for the routine structural analysis of organic molecules. For derivatives of this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.
-
¹H NMR: Provides information on the number and connectivity of protons. The aromatic region (typically 6.5-9.0 ppm) will be complex due to the extensive system of coupled protons on the anthracene and phenyl rings.
-
¹³C NMR: Reveals the number of unique carbon environments. The large number of sp² carbons in these molecules often leads to a crowded spectrum.
-
¹¹B NMR: This is a crucial technique for analyzing boronic acids and their derivatives.[9] The chemical shift of the boron atom is highly sensitive to its coordination environment (trigonal planar vs. tetrahedral).[9][10] For the starting boronic acid, a broad signal is typically observed, which sharpens upon esterification.[9][11]
Comparative Analysis of NMR Techniques:
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and relative abundance. | High sensitivity, rapid acquisition. | Complex spectral overlap in aromatic regions. |
| ¹³C NMR | Carbon skeleton, number of unique carbon atoms. | Unambiguous carbon counting. | Low natural abundance of ¹³C requires longer acquisition times. |
| ¹¹B NMR | Boron coordination state and purity.[9] | Direct probe of the boron center.[9] | Broad signals can sometimes be difficult to interpret precisely.[10] |
Experimental Protocol: ¹¹B NMR of a this compound Derivative
-
Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure complete dissolution.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune the probe to the ¹¹B frequency.
-
Acquisition: Acquire the spectrum using a standard one-pulse sequence. A relaxation delay of 1-2 seconds is typically sufficient. Proton decoupling should be applied to simplify the spectrum.
-
Processing: Apply an exponential line broadening of 10-20 Hz to improve the signal-to-noise ratio of the potentially broad boron signal. Reference the spectrum to an external standard (e.g., BF₃·OEt₂ at 0 ppm).
-
Interpretation: A signal in the range of 27-33 ppm is characteristic of a trigonal planar boronic acid or ester. A signal closer to 3-10 ppm would indicate a tetracoordinate boronate species.[12]
Mass Spectrometry (MS)
MS is indispensable for determining the molecular weight of the synthesized derivative and for confirming its elemental composition through high-resolution mass spectrometry (HRMS).
A significant challenge in the MS analysis of free boronic acids is their tendency to undergo dehydration to form cyclic boroxine trimers.[13] This can complicate spectral interpretation.[13] To circumvent this, derivatization to a boronic ester or using specific matrices in MALDI-MS can be employed.[13] Electrospray ionization (ESI) is also a widely used technique for the analysis of boronic acids.[14][15]
Comparative Analysis of Ionization Techniques:
| Technique | Principle | Strengths for Phenylanthracene Derivatives | Considerations |
| ESI-MS | Soft ionization from solution.[15] | Good for polar and high molecular weight compounds. | Can be sensitive to salt contamination. |
| MALDI-MS | Laser-induced desorption/ionization from a solid matrix. | Tolerant of complex mixtures; good for high mass compounds. | Boroxine formation can be an issue, but specific matrices like DHB can form adducts, simplifying analysis.[13] |
| APCI-MS | Atmospheric pressure chemical ionization. | Suitable for less polar compounds that are difficult to ionize by ESI. | May induce more fragmentation than ESI. |
Experimental Protocol: HRMS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Operate the mass spectrometer in positive or negative ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the molecular ion.
-
Data Acquisition: Acquire the spectrum over a mass range that encompasses the expected molecular weight of the derivative.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition. The measured mass should be within 5 ppm of the theoretical mass for confident identification.
Single-Crystal X-ray Diffraction
While NMR and MS confirm connectivity and composition, X-ray crystallography provides the unambiguous, three-dimensional molecular structure in the solid state.[16] This is the gold standard for structural analysis, revealing precise bond lengths, bond angles, and intermolecular packing interactions.[17][18] Such information is critical for understanding the photophysical properties of these materials, as solid-state packing can significantly influence luminescence and charge transport.[17][19]
Workflow for Structural Elucidation:
The following diagram outlines the comprehensive workflow for the structural analysis of a novel derivative, integrating all three core techniques.
Caption: A comprehensive workflow for the structural analysis of new derivatives.
Experimental Protocol: Growing Single Crystals
-
Solvent Selection: Screen a range of solvents and solvent mixtures (e.g., dichloromethane/hexane, toluene/heptane, ethyl acetate/ethanol) to find conditions where the compound has moderate solubility.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and mount them on the goniometer of the diffractometer.
Comparative Performance and Alternative Scaffolds
Derivatives of this compound are prized for their high quantum yields and thermal stability, making them excellent candidates for OLED applications.[2] However, the field of organic electronics is vast, and alternative molecular scaffolds are continuously being explored.
Comparison with Alternative Emitter Cores:
| Scaffold | Advantages | Disadvantages | Key Analytical Challenge |
| Phenylanthracene | High efficiency, good thermal stability, deep blue emission possible.[20] | Can be prone to photo-oxidation at the anthracene core. | Resolving complex aromatic signals in ¹H NMR. |
| Pyrene | High quantum yield, excellent chemical stability. | Can form excimers, leading to red-shifted emission. | Strong π-π stacking can broaden NMR signals. |
| Carbazole | Good hole-transporting properties, high triplet energy. | Often requires additional chromophores to tune emission color. | N-H proton exchange can complicate NMR analysis. |
| Fluorene | High efficiency, good processability. | Can exhibit long-wavelength emission from keto defects (fluorenone). | Detecting low levels of fluorenone impurity by MS or NMR. |
The analytical techniques described in this guide are broadly applicable to these alternative scaffolds. The key is to understand the specific chemical properties of each class of compound and to tailor the experimental conditions accordingly.
Conclusion
The structural analysis of derivatives from this compound requires a multi-faceted analytical approach. NMR spectroscopy serves as the primary tool for confirming the successful synthesis and purity of the product. Mass spectrometry provides definitive molecular weight and elemental composition, with careful consideration needed to avoid boroxine formation. For an unambiguous determination of the three-dimensional structure and intermolecular interactions, single-crystal X-ray diffraction is the ultimate technique. By judiciously applying these methods, researchers can confidently elucidate the structures of these complex and valuable molecules, paving the way for the rational design of next-generation organic materials.
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Navigating the Challenges of Steric Hindrance: A Comparative Guide to Catalysts for (10-Phenylanthracen-9-yl)boronic Acid Couplings
<
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex aromatic structures is a cornerstone of modern chemistry, with applications spanning from advanced materials to pharmaceuticals.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, offering mild conditions and broad functional group tolerance.[1][3][4] However, when dealing with sterically demanding substrates like (10-Phenylanthracen-9-yl)boronic acid, the efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides a comparative analysis of various palladium catalyst systems, offering insights into their performance with sterically hindered substrates and providing data-driven recommendations for catalyst selection.
The Steric Challenge in Suzuki-Miyaura Couplings
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Steric hindrance, particularly from bulky substrates like this compound, can significantly impede these steps. Large, three-dimensional structures can slow down the approach of the reactants to the palladium center, hindering the oxidative addition and transmetalation steps. Furthermore, the bulky groups can make the final reductive elimination step, where the new carbon-carbon bond is formed, more difficult.[6][7]
The selection of an appropriate ligand for the palladium catalyst is therefore crucial. Ligands play a vital role in modulating the steric and electronic properties of the palladium center, influencing the rates of the catalytic cycle's key steps.[6][8][9] For sterically hindered couplings, ligands that are both bulky and electron-rich are often preferred. The bulkiness of the ligand can promote the formation of a monoligated palladium species, which is believed to be a key reactive intermediate, while their electron-donating properties can facilitate the oxidative addition and reductive elimination steps.[6][8][10]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
A Comparative Look at Catalyst Systems
The choice of catalyst can be the difference between a high-yielding reaction and a failed attempt. Below is a comparison of catalyst systems commonly employed for sterically hindered Suzuki-Miyaura couplings.
| Catalyst System | Ligand Type | Key Advantages | Typical Conditions |
| Traditional Catalysts | |||
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Commercially available, well-established. | High catalyst loading, elevated temperatures. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Effective for a range of substrates, including some hindered ones. | Moderate catalyst loading, moderate temperatures. |
| Buchwald-Type Catalysts | |||
| Buchwald Palladacycles (e.g., XPhos, SPhos) | Biaryl phosphines | High activity for sterically demanding substrates, low catalyst loadings, mild reaction conditions.[11] | Low catalyst loading, often room temperature to moderate heating.[11] |
| N-Heterocyclic Carbene (NHC) Catalysts | |||
| PEPPSI™-IPr | Pyridine-enhanced precatalyst | Air and moisture stable, highly active for challenging couplings.[12] | Low catalyst loading, mild to moderate temperatures. |
| Acenaphthoimidazolylidene Palladium Complexes | Bulky NHC ligands | Highly efficient for di-, tri-, and tetra-ortho-substituted biaryls, low catalyst loadings.[13][14] | Low catalyst loading, mild conditions.[13][14] |
In-Depth Analysis of Catalyst Performance
Traditional Palladium Catalysts:
While foundational, traditional catalysts like Pd(PPh₃)₄ often struggle with highly hindered substrates like this compound, requiring higher catalyst loadings and temperatures, which can lead to side reactions.[15]
Buchwald-Type Catalysts:
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized sterically hindered cross-couplings.[8] These ligands promote the formation of the active monoligated Pd(0) species and accelerate the key steps of the catalytic cycle.[8][10] Palladacycle precatalysts derived from these ligands are often air- and moisture-stable, making them convenient to handle.[12] For the coupling of this compound, a Buchwald palladacycle like XPhos or SPhos would be a strong starting point.[11]
N-Heterocyclic Carbene (NHC) Catalysts:
NHC ligands have emerged as powerful alternatives to phosphines. Their strong σ-donating ability and steric bulk make them highly effective in stabilizing the palladium center and promoting catalytic activity.[13][14] PEPPSI™-type precatalysts are particularly noteworthy for their stability and ease of use.[12] Recent research has also highlighted the exceptional performance of acenaphthoimidazolylidene palladium complexes for extremely hindered substrates, achieving excellent yields with very low catalyst loadings under mild conditions.[13][14]
Caption: Decision workflow for catalyst selection.
Experimental Protocol: A Representative Procedure
The following is a generalized protocol for a Suzuki-Miyaura coupling of this compound with an aryl bromide using a Buchwald palladacycle precatalyst. This should be adapted and optimized for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, base, and the palladium precatalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Inefficient catalyst, insufficient base, or presence of oxygen/moisture.
-
Solution: Switch to a more active catalyst (e.g., a more advanced Buchwald palladacycle or an NHC-based catalyst). Ensure the base is strong enough and freshly ground. Thoroughly degas the solvent and maintain an inert atmosphere.
-
-
Protodeboronation:
-
Homocoupling:
-
Cause: Coupling of two boronic acid molecules, often promoted by the presence of Pd(II) species and oxygen.[5]
-
Solution: Ensure the use of a high-quality precatalyst and maintain strictly anaerobic conditions.
-
Conclusion
The successful Suzuki-Miyaura coupling of the sterically demanding this compound hinges on the judicious selection of the palladium catalyst. While traditional catalysts may falter, modern systems based on bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes offer remarkable efficiency, often under mild conditions and with low catalyst loadings. For researchers tackling the synthesis of complex, sterically congested molecules, a thorough understanding of the available catalytic tools is paramount. This guide serves as a starting point for navigating the catalyst landscape and achieving successful outcomes in these challenging yet rewarding transformations.
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
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Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
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An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). Chemistry, 19(7), 2261-5. [Link]
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Sable, V., Maindan, K., Kapdi, A. R., Shejwalkar, P. S., & Hara, K. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, 2(1), 204-217. [Link]
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Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. [Link]
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Denmark, S. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. [Link]
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Bulky ligands promote palladium-catalyzed protodeboronation. (n.d.). American Chemical Society. [Link]
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Diao, T., & Stahl, S. S. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(4), 284-295. [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]
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STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.). ResearchGate. [Link]
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Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2021). Journal of the American Chemical Society, 143(30), 11579-11590. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1567-1582. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]
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Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). [Link]
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Kapdi, A. R., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3534-3542. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses, 101, 438-456. [Link]
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A Comparative Guide to the Synthetic Validation of (10-Phenylanthracen-9-yl)boronic Acid for Advanced Research Applications
For researchers, scientists, and professionals in drug development and materials science, the efficient and reliable synthesis of key chemical intermediates is paramount. (10-Phenylanthracen-9-yl)boronic acid is a critical building block, particularly in the development of advanced organic light-emitting diode (OLED) materials and as a versatile reagent in Suzuki coupling reactions for the construction of complex organic molecules.[1][2] Its extended π-conjugated system is highly sought after for tuning the luminescent and structural properties of organic materials.[1] This guide provides an in-depth, objective comparison of synthetic routes to this valuable compound, offering experimental insights to inform your selection of the most appropriate method for your research needs.
The Strategic Importance of this compound
The phenylanthracene motif is a cornerstone in the design of high-performance organic electronic materials.[1] The incorporation of this compound into molecular structures via palladium-catalyzed cross-coupling reactions allows for the precise introduction of this bulky, aromatic group.[1] This strategic inclusion is essential for achieving desired optoelectronic properties in OLEDs and for synthesizing novel pharmaceutical intermediates.[1][2] Given its significance, the choice of synthetic route can critically impact yield, purity, scalability, and overall cost-effectiveness.
The Conventional Approach: Synthesis via an Organolithium Intermediate
The most widely utilized and established method for the synthesis of this compound begins with 9-bromo-10-phenylanthracene.[1] This route leverages the formation of a highly reactive aryllithium intermediate, which is then quenched with a borate ester.
Experimental Protocol: Organolithium Route
Step 1: Lithiation of 9-bromo-10-phenylanthracene
-
To a solution of 9-bromo-10-phenylanthracene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1-2 hours, during which the formation of the aryllithium species occurs.
Causality: The use of a strong base like n-BuLi is necessary to deprotonate the aromatic ring at the position of the bromine atom, forming the nucleophilic aryllithium reagent. The low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.
Step 2: Borylation and Hydrolysis
-
Triisopropyl borate is added dropwise to the cooled solution of the aryllithium reagent, maintaining the temperature at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is then quenched by the addition of an aqueous acid solution (e.g., 1 M HCl) and stirred vigorously.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Causality: The aryllithium reagent acts as a potent nucleophile, attacking the electrophilic boron atom of the triisopropyl borate. The subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.
A Modern Alternative: The Miyaura Borylation Route
A more contemporary and often milder alternative to the organolithium method is the palladium-catalyzed Miyaura borylation.[3][4] This approach also starts from 9-bromo-10-phenylanthracene but avoids the use of highly reactive and pyrophoric organolithium reagents.
Experimental Protocol: Miyaura Borylation
Step 1: Synthesis of the Boronate Ester
-
In a flask, 9-bromo-10-phenylanthracene, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) are combined in a suitable solvent such as 1,4-dioxane.[5]
-
The reaction mixture is degassed and then heated under an inert atmosphere at a temperature typically ranging from 80 to 110 °C for several hours.[5]
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated. The crude product, 4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-1,3,2-dioxaborolane, can be purified by column chromatography. A reported yield for this step is 60.4%.[5]
Causality: The palladium catalyst facilitates a cross-coupling reaction between the aryl bromide and the diboron reagent. The base is crucial for the catalytic cycle, and the pinacol protecting group on the diboron reagent provides a stable, isolable boronate ester intermediate.[3]
Step 2: Hydrolysis of the Boronate Ester
-
The purified pinacol boronate ester is dissolved in a suitable solvent system, such as a mixture of acetone and water.
-
An acid, such as hydrochloric acid, is added, and the mixture is stirred at room temperature until the hydrolysis is complete (as monitored by TLC or LC-MS).
-
The product, this compound, is then isolated by extraction and purified by recrystallization.
Causality: The acidic conditions promote the hydrolysis of the pinacol ester, cleaving the boron-oxygen bonds of the dioxaborolane ring to form the corresponding boronic acid.
Performance Comparison: Organolithium vs. Miyaura Borylation
| Feature | Organolithium Route | Miyaura Borylation Route |
| Reagents & Conditions | Requires strong, pyrophoric base (n-BuLi) and cryogenic temperatures (-78 °C). | Utilizes milder bases (e.g., KOAc) and elevated temperatures (80-110 °C). |
| Safety & Handling | Higher risk due to the use of n-BuLi, which is air and moisture sensitive. Requires stringent inert atmosphere techniques. | Generally safer, as it avoids pyrophoric reagents. Standard inert atmosphere techniques are sufficient. |
| Functional Group Tolerance | Limited due to the high reactivity of the organolithium intermediate. | Broader functional group tolerance, compatible with many common organic functionalities.[4] |
| Yield | Can be high, but is often sensitive to reaction conditions and substrate purity. | Generally provides good to excellent yields, often with higher reproducibility.[5] |
| Scalability | Can be challenging to scale up due to the need for low-temperature control and handling of large quantities of n-BuLi. | More readily scalable for industrial applications. |
| Purification | Purification can sometimes be complicated by side products. | The isolation of the stable boronate ester intermediate can simplify the final purification. |
| Cost | Reagents like n-BuLi can be costly, especially for large-scale synthesis. | Palladium catalysts and diboron reagents can be expensive, but catalyst loading can often be minimized. |
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic route.
Caption: Workflow for the conventional synthesis of this compound.
Sources
- 1. chembk.com [chembk.com]
- 2. lumorachemicals.com [lumorachemicals.com]
- 3. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (10-Phenylanthracen-9-yl)boronic Acid
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like (10-Phenylanthracen-9-yl)boronic acid demand a meticulous, informed approach. This guide moves beyond mere procedural lists to provide a framework for safe disposal grounded in chemical principles and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
The fundamental principle guiding the disposal of this compound is that it must be treated as hazardous waste . Its classification under the Globally Harmonized System (GHS) indicates it causes skin and serious eye irritation[1][2]. Furthermore, some data suggests it may be harmful if swallowed and may cause respiratory irritation[2]. Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the drain[3][4].
I. Hazard Profile and Immediate Safety Considerations
Before initiating any disposal protocol, it is imperative to understand the specific hazards of the compound. This knowledge informs the selection of appropriate personal protective equipment (PPE) and handling procedures, forming the basis of a self-validating safety system.
Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal steps must be performed within a certified chemical fume hood to mitigate the risk of inhaling the crystalline powder[3][5].
The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6][5].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling[4].
-
Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure[1][5].
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1][2] | Warning | GHS07 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][2] | Warning | GHS07 |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |
II. Step-by-Step Disposal Protocol: From Benchtop to Pickup
The following protocol provides a systematic approach to ensure that this compound waste is handled, segregated, and stored safely and in compliance with institutional and federal regulations[7].
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container[8].
-
Characterize: All waste containing this compound must be classified as hazardous chemical waste[9].
-
Segregate: This waste stream must be kept separate from incompatible materials. Boronic acids can react with strong oxidizing agents, strong acids, and strong bases[10]. Never mix boronic acid waste with other chemical classes unless directed by your institution's Environmental Health and Safety (EHS) office[3][11].
Distinct procedures apply to solid materials and liquid solutions.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a dedicated, sealable container compatible with the chemical[3].
-
The container should be made of a material that does not react with the waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
-
Liquid Waste:
-
If the compound is in a solution (e.g., dissolved in methanol for a reaction quench), collect it in a separate, sealable container designated for liquid hazardous waste[3].
-
Ensure the container material is compatible with the solvent used. For instance, do not store strong acids in certain types of plastic containers[11].
-
Clear and accurate labeling is a cornerstone of safe waste management and is required by regulations such as the OSHA Hazard Communication Standard.
-
Labeling: The waste container must be clearly and securely labeled with the words "Hazardous Waste" [3]. The label must also include the full chemical name, "this compound," and list all other components of the mixture, including solvents and their approximate concentrations[11].
-
Storage: Keep the waste container tightly sealed at all times, except when adding waste[7]. Store the container in a designated and secure satellite accumulation area, such as a secondary containment bin within a ventilated cabinet[9]. This area should be away from incompatible materials to prevent accidental reactions[3].
-
Contact EHS: Follow your institution's specific procedures for hazardous waste pickup[9]. This typically involves submitting a request through an online portal or contacting the EHS office directly.
-
Professional Disposal: The waste will be collected by trained EHS personnel or a licensed hazardous waste disposal company for transport to a permitted treatment, storage, and disposal facility (TSDF)[9].
III. Decontamination of Empty Containers
An "empty" container that once held a hazardous chemical is still considered hazardous waste until it is properly decontaminated[12]. The goal of this procedure is to remove residual chemical, allowing the container to be disposed of as non-hazardous waste.
-
Initial Rinse (Collect as Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent. Since this compound is soluble in methanol, this is an appropriate choice[1]. The first rinseate must be collected and disposed of as liquid hazardous waste [3][9]. Transfer this rinseate into your designated liquid hazardous waste container.
-
Subsequent Rinses: Depending on your institution's guidelines, subsequent rinses may also need to be collected as hazardous waste[3]. Consult your EHS office for specific requirements.
-
Final Container Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area (e.g., the back of the fume hood). Once dry, deface or remove the original label to prevent confusion. The clean, decontaminated container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream[3].
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research operations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.
References
-
Boric Acid Safety & Hazards. Lab Alley. [Link]
-
This compound | C20H15BO2 | CID 22247164. PubChem, National Institutes of Health. [Link]
-
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]
-
Boric Acid SAFETY DATA SHEET. Etimine USA. [Link]
-
Northumbria University – Safe Disposal of Chemical Waste. Sustainability Exchange. [Link]
-
BORIC ACID. Occupational Safety and Health Administration (OSHA). [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [Link]
-
Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
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HAZARD SUMMARY - ANTHRACENE. New Jersey Department of Health. [Link]
-
Safety Data Sheet: Phenyl boronic acid-d5. Chemdox. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
BENZ(a)ANTHRACENE - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Hazardous Waste Disposal Guidelines. Purdue University. [Link]
-
Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI), National Institutes of Health. [Link]
-
Chemical Waste Disposal Guidelines. University of Missouri–St. Louis. [Link]
-
EPA HAZARDOUS WASTE CODES. [Link]
-
A Guide to the Generation, Storage and Disposal of Hazardous Waste at Auburn University. Auburn University. [Link]
-
HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Hazardous Waste Codes. University of Maryland. [Link]
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Chemical Compatibility Database. Cole-Parmer. [Link]
-
Environmental Health and Safety Office Waste Container Compatibility. Ball State University. [Link]
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- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (10-Phenylanthracen-9-yl)boronic acid
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive, in-depth overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans for (10-Phenylanthracen-9-yl)boronic acid (CAS No. 334658-75-2). Our commitment is to furnish you with the critical information necessary to navigate the handling of this compound with confidence and precision.
Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its specific hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[3]
Understanding these hazards is the foundational step in establishing a robust safety protocol. The subsequent sections of this guide are designed to mitigate these risks through engineered controls, appropriate PPE, and meticulous handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical nature.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles of the compound, which is a known eye irritant.[1][2] |
| Hand Protection | Viton/Butyl rubber or Polyvinyl alcohol (PVA) gloves. Double gloving is recommended. | This compound is an aromatic hydrocarbon. Viton/Butyl and PVA gloves offer high resistance to aromatic and chlorinated solvents.[4][5] Standard nitrile gloves may not provide sufficient protection against this class of compounds. |
| Body Protection | A flame-resistant laboratory coat, fully fastened. | Protects the skin from accidental spills and contact.[2] |
| Respiratory Protection | A NIOSH-approved N95 or N100 respirator for handling the solid. For operations that may generate vapors, an organic vapor cartridge is recommended. | To prevent inhalation of the solid dust, which can cause respiratory irritation.[6][7][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a stringent, step-by-step operational plan is critical for minimizing exposure and ensuring experimental success.
Preparation and Engineering Controls
-
Work Area: All handling of this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Air-Sensitive Handling: Due to the potential for boronic acids to be air-sensitive, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon), particularly for reactions where moisture or oxygen could affect the outcome.[9][10] This can be achieved using a glovebox or Schlenk line techniques.[11][12]
Handling the Solid Compound
The following workflow diagram illustrates the key steps for safely handling solid this compound.
Caption: Safe handling workflow from preparation to post-handling cleanup.
Step-by-Step Procedure
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Inert Atmosphere (if applicable): If handling under an inert atmosphere, ensure the glovebox or Schlenk line is purged and ready for use.[11][13]
-
Weighing: Carefully weigh the required amount of the solid compound on weighing paper or in a suitable container. Avoid creating dust.
-
Transfer: Use a spatula or other appropriate tools to transfer the solid to the reaction vessel.
-
Post-Handling: Immediately after handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill.
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For a solid spill, carefully cover it with an absorbent material to prevent the generation of dust.
-
Cleanup: Gently sweep the material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area thoroughly. A solution of mild detergent and water can be used, followed by a rinse with water.[14][15] All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and its contaminated waste must be handled with strict adherence to local, state, and federal regulations.
Waste Segregation and Collection
-
Solid Waste: Collect any unused solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealed container for solid hazardous waste.[16]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, labeled container for liquid hazardous waste.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[17]
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as hazardous waste. [16]
-
Subsequent Rinses: Subsequent rinses should also be collected as hazardous waste.
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's guidelines for non-hazardous lab waste.
The following diagram outlines the decision-making process for the disposal of this compound waste.
Caption: Decision tree for the proper disposal of waste.
By adhering to these detailed protocols, you can ensure a safe and compliant laboratory environment when working with this compound.
References
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- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 6. parcilsafety.com [parcilsafety.com]
- 7. NIOSH N-95 Dust Mask - Ready America | The Disaster Supply Professionals [readyamerica.com]
- 8. thomassci.com [thomassci.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 10. web.mit.edu [web.mit.edu]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. scribd.com [scribd.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 14. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 15. uml.edu [uml.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
